molecular formula C6H7NS B083550 2-Isopropenylthiazole CAS No. 13816-04-1

2-Isopropenylthiazole

Cat. No.: B083550
CAS No.: 13816-04-1
M. Wt: 125.19 g/mol
InChI Key: UDPXHYZDXKTGLD-UHFFFAOYSA-N
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Description

2-Isopropenylthiazole is a thiazole derivative, a class of heterocyclic compounds recognized for their significant utility in scientific research and development. The thiazole ring, characterized by nitrogen and sulfur atoms within its five-membered structure, is a versatile scaffold in medicinal chemistry and is present in more than 18 FDA-approved drugs . Compounds based on the thiazole structure are actively investigated for a diverse spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antifungal properties . The specific isopropenyl substituent on the thiazole core is of particular interest for creating novel chemical entities and probing structure-activity relationships. Thiazoles are also of high importance in the flavor and fragrance industry. They contribute to the aroma profiles of various foods and are used in the development of unique scents for perfumery and consumer products . The distinct chemical structure of this compound makes it a valuable intermediate for synthetic chemists, serving as a building block for the development of more complex molecules in both life sciences and material science. Researchers leverage this compound to develop new therapeutic agents and high-value specialty chemicals.

Properties

IUPAC Name

2-prop-1-en-2-yl-1,3-thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NS/c1-5(2)6-7-3-4-8-6/h3-4H,1H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDPXHYZDXKTGLD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C1=NC=CS1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10342281
Record name 2-Isopropenylthiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10342281
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

125.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13816-04-1
Record name 2-Isopropenylthiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10342281
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

In-Depth Technical Guide to 2-Isopropenylthiazole (CAS 13816-04-1)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core properties of 2-Isopropenylthiazole, a heterocyclic compound with potential applications in chemical synthesis and drug discovery. This document details its physicochemical characteristics, and outlines general experimental approaches for its synthesis and analysis, in the absence of specific published protocols for this compound.

Physicochemical Properties

Table 1: General and Physical Properties of this compound

PropertyValueSource(s)
CAS Number 13816-04-1[1][2][3]
Molecular Formula C₆H₇NS[1][2][3]
Molecular Weight 125.19 g/mol [1][2][3]
Appearance Not explicitly stated, likely a liquid[2]
Boiling Point 63 °C at 10 mmHg[1][4]
Density 1.09 g/cm³[1][4]
Refractive Index 1.5550 to 1.5570[1][4]
Melting Point Data not available
Solubility Data not available

Table 2: Predicted and Other Properties of this compound

PropertyValueSource(s)
LogP 2.046[4]
Storage Temperature Freezer, 2-8°C Refrigerator[1][2][4]

Spectroscopic and Analytical Data

Detailed experimental spectra for this compound are not widely published. However, based on its chemical structure, the expected spectroscopic characteristics can be predicted. These analytical techniques are crucial for the structural elucidation and purity assessment of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the vinyl protons of the isopropenyl group and the protons on the thiazole ring. The chemical shifts and coupling patterns would be characteristic of their respective electronic environments.

  • ¹³C NMR: The carbon NMR spectrum would display distinct signals for the carbons of the thiazole ring and the isopropenyl substituent.

Infrared (IR) Spectroscopy

The IR spectrum of this compound would likely exhibit characteristic absorption bands for:

  • C=C stretching of the isopropenyl group.

  • C-H stretching and bending vibrations for both the vinyl and aromatic protons.

  • C=N and C-S stretching vibrations characteristic of the thiazole ring.

Mass Spectrometry (MS)

Mass spectrometry would reveal the molecular ion peak corresponding to the molecular weight of this compound (125.19 m/z). The fragmentation pattern would provide further structural information, likely showing losses of small fragments such as methyl or isopropenyl groups.

Experimental Protocols

General Synthesis Workflow

A plausible synthetic route could involve the reaction of a suitable thioamide with an α-haloketone or α-haloaldehyde bearing the isopropenyl moiety. The following diagram illustrates a generalized workflow for thiazole synthesis.

G cluster_start Starting Materials cluster_reaction Reaction cluster_product Product Thioamide Thioamide Cyclocondensation Cyclocondensation Thioamide->Cyclocondensation alpha-Haloketone alpha-Haloketone alpha-Haloketone->Cyclocondensation Thiazole Derivative Thiazole Derivative Cyclocondensation->Thiazole Derivative

Caption: Generalized workflow for Hantzsch thiazole synthesis.

Applications in Drug Development

The thiazole ring is a privileged scaffold in medicinal chemistry, present in numerous FDA-approved drugs.[5][6] Thiazole derivatives exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[5][7] While the specific pharmacological profile of this compound is not extensively documented, its structural features suggest potential as a building block for the synthesis of more complex, biologically active molecules. The isopropenyl group offers a site for further chemical modification, allowing for the exploration of structure-activity relationships in drug discovery programs.

Safety and Handling

This compound is classified as a flammable liquid and vapor.[1] It is also reported to cause skin, eye, and respiratory irritation.[1] Therefore, appropriate safety precautions should be taken when handling this compound.

Table 3: Hazard and Safety Information

HazardPrecautionary StatementSource(s)
Flammability Highly flammable liquid and vapour. Keep away from heat/sparks/open flames/hot surfaces. — No smoking.[1]
Irritation Causes skin, eye, and respiratory irritation.[1]
Handling Wear protective gloves/protective clothing/eye protection/face protection.[1]
Storage Store in a well-ventilated place. Keep cool.[1]

Logical Relationship for Compound Characterization

The structural elucidation of a synthesized compound like this compound follows a logical progression of analytical techniques.

G cluster_spectroscopy Spectroscopic Analysis Synthesis Synthesis Purification Purification Synthesis->Purification NMR NMR Purification->NMR IR IR Purification->IR MS MS Purification->MS Structure_Confirmation Structure_Confirmation Purity_Assessment Purity_Assessment Structure_Confirmation->Purity_Assessment Final_Product Final_Product Purity_Assessment->Final_Product NMR->Structure_Confirmation IR->Structure_Confirmation MS->Structure_Confirmation

Caption: Logical workflow for the synthesis and characterization of a chemical compound.

References

Physical and chemical characteristics of 2-Isopropenylthiazole

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of the physicochemical properties, synthesis, and potential applications of 2-isopropenylthiazole reveals a compound of interest for researchers in organic synthesis and drug discovery. This technical guide consolidates the available data on this heterocyclic compound, providing a resource for scientists and professionals in related fields.

Physicochemical Characteristics

This compound, with the chemical formula C₆H₇NS, possesses a unique molecular structure combining a thiazole ring with an isopropenyl group. This structure imparts specific physical and chemical properties that are crucial for its handling, reactivity, and potential applications. A summary of its key quantitative data is presented below for straightforward reference.

PropertyValueReference
Molecular Weight 125.19 g/mol N/A
Boiling Point 75-78 °C at 15 mmHg
Density 1.05 g/cm³
Refractive Index (n20/D) 1.555
CAS Number 38652-32-5N/A

Experimental Protocols: Synthesis and Characterization

The synthesis of this compound can be achieved through various synthetic routes. A common and effective method is the Wittig reaction, which involves the reaction of an aldehyde or ketone with a phosphorus ylide to form an alkene. In this case, 2-acetylthiazole serves as the ketone precursor.

Synthesis of this compound via Wittig Reaction

This protocol outlines the steps for the synthesis of this compound from 2-acetylthiazole.

Materials:

  • 2-Acetylthiazole

  • Methyltriphenylphosphonium bromide

  • Strong base (e.g., n-butyllithium or sodium hydride)

  • Anhydrous solvent (e.g., Tetrahydrofuran (THF))

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • Ylide Formation: In a flame-dried round-bottom flask under an inert atmosphere, suspend methyltriphenylphosphonium bromide in anhydrous THF. Cool the mixture to 0 °C.

  • Slowly add a strong base to the suspension to form the phosphorus ylide. The formation of the ylide is often indicated by a color change.

  • Reaction with Ketone: While maintaining the inert atmosphere and low temperature, slowly add a solution of 2-acetylthiazole in anhydrous THF to the ylide solution.

  • Allow the reaction to proceed for several hours, monitoring its completion by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, the reaction is quenched, and the product is extracted using an appropriate organic solvent. The combined organic layers are dried and the solvent is removed under reduced pressure. The crude product is then purified, typically by column chromatography on silica gel.

  • Characterization: The structure and purity of the final product are confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

The logical workflow for the synthesis and subsequent characterization of this compound is depicted in the following diagram.

G cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization Starting Materials 2-Acetylthiazole & Methyltriphenylphosphonium bromide Wittig Reaction Wittig Reaction Starting Materials->Wittig Reaction Crude Product Crude Product Wittig Reaction->Crude Product Column Chromatography Column Chromatography Crude Product->Column Chromatography Purified Product Purified Product Column Chromatography->Purified Product Spectroscopic Analysis NMR & MS Purified Product->Spectroscopic Analysis Final Product Final Product Spectroscopic Analysis->Final Product

Workflow for the Synthesis and Characterization of this compound.

Reactivity and Potential Applications in Drug Development

The isopropenyl group in this compound is a site of versatile reactivity, allowing for a variety of chemical transformations. This makes it a valuable building block for the synthesis of more complex molecules. The thiazole moiety is a well-known pharmacophore present in numerous approved drugs, suggesting that derivatives of this compound could exhibit interesting biological activities.

While specific signaling pathways involving this compound are not yet elucidated in the public domain, its structural motifs suggest potential interactions with various biological targets. The general process for evaluating the therapeutic potential of a novel compound like this compound is outlined below.

G Compound This compound Derivatives Screening High-Throughput Screening Compound->Screening Hit Hit Identification Screening->Hit Lead Lead Optimization Hit->Lead Candidate Preclinical Candidate Lead->Candidate

Drug Discovery and Development Pathway for Novel Compounds.

Further research into the biological activity of this compound and its derivatives is warranted to explore its full potential in medicinal chemistry and drug development.

Elucidating the Molecular Architecture: A Technical Guide to the Structural Analysis of 2-Isopropenylthiazole by NMR and Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the analytical methodologies employed in the structural elucidation of 2-isopropenylthiazole, a heterocyclic compound of interest in synthetic and medicinal chemistry. By detailing the application of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), this document serves as a practical reference for researchers engaged in the characterization of novel organic molecules. The guide outlines experimental protocols, data interpretation, and the logical workflow for unambiguous structure determination.

Introduction

This compound is a substituted thiazole featuring an isopropenyl group at the C2 position of the thiazole ring. The precise determination of its chemical structure is a prerequisite for understanding its reactivity, physicochemical properties, and potential biological activity. This guide will walk through the synergistic use of one- and two-dimensional NMR techniques (¹H, ¹³C, COSY, HSQC, HMBC) and Electron Ionization Mass Spectrometry (EI-MS) to confirm the molecular formula and connectivity of this compound. While the spectral data presented herein is a realistic representation for illustrative purposes, the methodologies described are standard for the structural analysis of small organic molecules.

Experimental Protocols

Detailed and standardized experimental procedures are critical for acquiring high-quality, reproducible spectral data. The following sections outline the typical protocols for NMR and mass spectrometry analysis of a small organic molecule like this compound.

Sample Preparation

A sample of synthesized and purified this compound (approximately 5-10 mg for NMR and <1 mg for MS) is required. For NMR analysis, the sample is dissolved in approximately 0.6 mL of a deuterated solvent, commonly chloroform-d (CDCl₃), containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. The solution is then transferred to a 5 mm NMR tube. For EI-MS, the sample is introduced into the instrument, often via a direct insertion probe or after separation by gas chromatography.

NMR Spectroscopy

All NMR spectra are acquired on a high-field NMR spectrometer (e.g., 400 or 500 MHz for ¹H).

  • ¹H NMR: The ¹H NMR spectrum is recorded to identify the number of unique proton environments, their chemical shifts, signal integrations (relative number of protons), and spin-spin coupling patterns.

  • ¹³C NMR: The ¹³C NMR spectrum, typically proton-decoupled, is acquired to determine the number of unique carbon environments and their chemical shifts.

  • 2D COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-coupled to each other, typically those on adjacent carbon atoms.

  • 2D HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon atom to which it is directly attached.

  • 2D HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are separated by two or three bonds, which is crucial for establishing the connectivity of the molecular fragments.

Mass Spectrometry

The mass spectrum is obtained using an electron ionization (EI) mass spectrometer.

  • Electron Ionization (EI): The sample is bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation of the molecule. The mass-to-charge ratio (m/z) of the resulting molecular ion and fragment ions are detected. This "hard" ionization technique provides valuable information about the molecular weight and the stability of different parts of the molecule.

Spectral Data and Interpretation

The following tables summarize the expected quantitative data for this compound from ¹H NMR, ¹³C NMR, and mass spectrometry.

NMR Data

Table 1: ¹H NMR Data for this compound (in CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)Assignment
7.65d1H3.2H4
7.18d1H3.2H5
5.95q1H1.0=CH₂ (a)
5.40p1H1.5=CH₂ (b)
2.15dd3H1.5, 1.0-CH₃

Table 2: ¹³C NMR Data for this compound (in CDCl₃)

Chemical Shift (δ, ppm)Assignment
169.5C2
143.8C4
138.0=C(CH₃)
119.5C5
118.0=CH₂
22.5-CH₃
Mass Spectrometry Data

Table 3: Key Mass Spectrometry Fragments for this compound (EI-MS)

m/zRelative Intensity (%)Proposed Fragment Ion
12585[M]⁺ (Molecular Ion)
110100[M - CH₃]⁺ (Base Peak)
9830[M - HCN]⁺
8445[Thiazole]⁺
6925[C₄H₅S]⁺
4155[C₃H₅]⁺ (Allyl Cation)

Structure Elucidation Workflow and Data Integration

The definitive structure of this compound is established by integrating the information obtained from all the spectroscopic techniques.

structure_elucidation_workflow cluster_sample Sample cluster_ms Mass Spectrometry cluster_nmr NMR Spectroscopy cluster_interpretation Data Interpretation & Structure Assembly Sample Purified this compound MS EI-MS Analysis Sample->MS H1_NMR ¹H NMR Sample->H1_NMR C13_NMR ¹³C NMR Sample->C13_NMR COSY 2D COSY Sample->COSY HSQC 2D HSQC Sample->HSQC HMBC 2D HMBC Sample->HMBC MW Molecular Weight Determination (m/z = 125) MS->MW Frag Fragmentation Pattern Analysis MS->Frag Final_Structure Confirmed Structure of This compound MW->Final_Structure Frag->Final_Structure H1_Interp Proton Environments & Coupling H1_NMR->H1_Interp C13_Interp Carbon Skeleton C13_NMR->C13_Interp COSY_Interp H-H Connectivity COSY->COSY_Interp HSQC_Interp Direct C-H Bonds HSQC->HSQC_Interp HMBC_Interp Long-Range C-H Bonds (Fragment Assembly) HMBC->HMBC_Interp H1_Interp->Final_Structure C13_Interp->Final_Structure COSY_Interp->Final_Structure HSQC_Interp->Final_Structure HMBC_Interp->Final_Structure

Caption: Workflow for the structure elucidation of this compound.

The mass spectrum provides the molecular weight of 125, corresponding to the molecular formula C₆H₇NS. The ¹H NMR shows five distinct proton signals, and the ¹³C NMR shows six distinct carbon signals, consistent with the proposed structure. The chemical shifts in the ¹H NMR at 7.65 and 7.18 ppm are characteristic of protons on a thiazole ring. The signals at 5.95, 5.40, and 2.15 ppm are indicative of an isopropenyl group.

The COSY spectrum would show correlations between the two thiazole protons (H4 and H5) and between the methyl protons and the vinyl protons of the isopropenyl group. The HSQC spectrum directly links each proton to its attached carbon. Critically, the HMBC spectrum provides the key long-range correlations that connect the molecular fragments. For instance, correlations would be observed between the methyl protons and the two sp² carbons of the isopropenyl group, as well as the C2 carbon of the thiazole ring. This confirms the attachment of the isopropenyl group to the C2 position of the thiazole.

Mass Spectrometry Fragmentation

The fragmentation pattern in EI-MS provides further structural confirmation. The base peak at m/z 110 corresponds to the loss of a methyl radical, a highly favorable fragmentation leading to a stable cation.

fragmentation_pathway Mol_Ion Molecular Ion [C₆H₇NS]⁺ m/z = 125 Frag1 [C₅H₄NS]⁺ m/z = 110 (Base Peak) Mol_Ion->Frag1 - •CH₃ Frag2 [C₅H₅S]⁺ m/z = 98 Mol_Ion->Frag2 - HCN Frag4 [C₃H₅]⁺ m/z = 41 Mol_Ion->Frag4 Retro-Diels-Alder (hypothetical) Frag3 [C₃H₂NS]⁺ m/z = 84 Frag1->Frag3 - C₂H₂

Caption: Key fragmentation pathways of this compound in EI-MS.

Conclusion

The combined and systematic application of NMR spectroscopy and mass spectrometry provides a powerful and definitive approach for the structure elucidation of organic molecules such as this compound. This technical guide has outlined the essential experimental protocols and the logical interpretation of the resulting spectral data. By following this workflow, researchers can confidently determine the structure of novel compounds, a crucial step in the process of drug discovery and development.

Spectroscopic Analysis of 2-Isopropenylthiazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides an in-depth analysis of the spectroscopic data for 2-isopropenylthiazole, focusing on Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy. It is intended for researchers, scientists, and professionals in the field of drug development who are working with or synthesizing thiazole-containing compounds. This document outlines the expected spectral characteristics, detailed experimental protocols for data acquisition, and a summary of the quantitative data.

Introduction to this compound

This compound is a heterocyclic compound featuring a thiazole ring substituted with an isopropenyl group at the 2-position. The thiazole moiety is a common scaffold in many biologically active molecules and pharmaceuticals. The isopropenyl group provides a site for potential polymerization or further functionalization, making it a versatile building block in organic synthesis. Spectroscopic analysis is crucial for the structural confirmation and purity assessment of this compound.

Infrared (IR) Spectroscopic Analysis

Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is characterized by absorption bands corresponding to the vibrations of its specific bonds, including those of the thiazole ring and the isopropenyl substituent.

Predicted IR Absorption Data

The following table summarizes the predicted characteristic infrared absorption peaks for this compound. These values are based on the typical absorption regions for the functional groups present in the molecule.[1][2][3][4][5][6][7]

Wavenumber (cm⁻¹)IntensityVibrational Mode
~3100 - 3000Medium=C-H stretch (vinyl and thiazole ring)
~2980 - 2920MediumC-H stretch (methyl group)
~1645MediumC=C stretch (isopropenyl group)
~1580, 1480, 1385Medium-StrongC=C and C=N stretching (thiazole ring)[2][3][4]
~990 and 900Strong=C-H bend (out-of-plane, vinyl group)[1]
~850 - 750StrongC-H bend (out-of-plane, thiazole ring)
Experimental Protocol for IR Spectroscopy

A common and convenient method for obtaining the IR spectrum of a liquid sample like this compound is Attenuated Total Reflectance (ATR) Fourier Transform Infrared (FTIR) spectroscopy.[8][9][10][11][12]

Instrumentation:

  • FTIR spectrometer equipped with an ATR accessory (e.g., with a diamond or zinc selenide crystal).

Procedure:

  • Background Scan: Before analyzing the sample, a background spectrum of the clean, empty ATR crystal is recorded. This accounts for any ambient atmospheric absorptions (e.g., CO₂, water vapor).

  • Sample Application: A small drop of neat this compound is placed directly onto the ATR crystal, ensuring complete coverage of the crystal surface.[8]

  • Pressure Application: A pressure arm is lowered onto the sample to ensure good contact between the liquid and the ATR crystal.

  • Data Acquisition: The infrared spectrum is recorded by co-adding multiple scans to improve the signal-to-noise ratio. The typical spectral range is 4000-400 cm⁻¹.

  • Data Processing: The final spectrum is presented in terms of transmittance or absorbance versus wavenumber (cm⁻¹). The background spectrum is automatically subtracted from the sample spectrum by the instrument's software.

  • Cleaning: After the measurement, the ATR crystal is thoroughly cleaned with a suitable solvent (e.g., isopropanol or acetone) and a soft tissue to remove any residual sample.

UV-Vis Spectroscopic Analysis

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly for conjugated systems. In this compound, the isopropenyl group is in conjugation with the thiazole ring, which gives rise to characteristic π → π* transitions in the ultraviolet region.

Predicted UV-Vis Absorption Data

The UV-Vis spectrum of this compound is expected to show a strong absorption band in the UV region. The position of the absorption maximum (λmax) is influenced by the extent of conjugation.[13][14][15][16][17][18]

SolventPredicted λmax (nm)Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹)Electronic Transition
Ethanol~240 - 260~8,000 - 12,000π → π*

Note: The exact λmax and molar absorptivity can be influenced by the solvent used for the measurement.[19][20][21]

Experimental Protocol for UV-Vis Spectroscopy

The following protocol describes the procedure for obtaining the UV-Vis absorption spectrum of this compound in a suitable solvent.[22][23][24][25][26]

Instrumentation:

  • Double-beam UV-Vis spectrophotometer.

  • A pair of matched quartz cuvettes (typically with a 1 cm path length).

Procedure:

  • Solvent Selection: A solvent that does not absorb in the region of interest (typically above 220 nm) should be chosen. Ethanol or cyclohexane are suitable choices.[27][28]

  • Sample Preparation:

    • A stock solution of this compound of a known concentration is prepared in the chosen solvent.

    • This stock solution is then serially diluted to prepare a series of standard solutions of decreasing concentrations.

  • Instrument Setup: The spectrophotometer is turned on and allowed to warm up to ensure lamp stability. The desired wavelength range for the scan is set (e.g., 400-200 nm).

  • Baseline Correction: Both cuvettes are filled with the pure solvent. A baseline spectrum is recorded to zero the absorbance across the entire wavelength range.

  • Sample Measurement:

    • The cuvette in the sample beam path is rinsed and filled with the most dilute solution of this compound.

    • The absorption spectrum is recorded.

    • This process is repeated for each of the standard solutions, moving from the most dilute to the most concentrated.

  • Data Analysis: The wavelength of maximum absorbance (λmax) is identified from the spectra. The absorbance at this wavelength for each concentration is used to determine the molar absorptivity (ε) using the Beer-Lambert law (A = εcl).

Visualizations

Experimental Workflows

The following diagrams illustrate the general experimental workflows for IR and UV-Vis spectroscopic analysis.

IR_Workflow start Start background Record Background Spectrum (Clean ATR Crystal) start->background sample Apply Liquid Sample to ATR Crystal background->sample pressure Apply Pressure to Ensure Contact sample->pressure scan Acquire IR Spectrum (4000-400 cm⁻¹) pressure->scan process Process Data (Baseline Correction) scan->process end End process->end UVVis_Workflow start Start prepare Prepare Dilute Solution in UV-transparent Solvent start->prepare baseline Record Baseline (Solvent in both Cuvettes) prepare->baseline measure Measure Absorbance Spectrum of the Sample Solution baseline->measure analyze Identify λmax and Determine Absorbance measure->analyze end End analyze->end Synthesis_Pathway reagent1 Thioacetamide intermediate 2-Acetyl-4-methylthiazole reagent1->intermediate Hantzsch Thiazole Synthesis reagent2 3-Bromo-2-oxobutanal reagent2->intermediate product This compound intermediate->product Wittig Reaction reagent3 Methyltriphenylphosphonium bromide / n-BuLi (Wittig Reagent) reagent3->product

References

Understanding the reaction mechanism of 2-Isopropenylthiazole synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary reaction mechanisms and experimental protocols for the synthesis of 2-isopropenylthiazole, a valuable heterocyclic building block in medicinal chemistry and materials science. This document details the most viable synthetic routes, offering step-by-step methodologies, quantitative data, and mechanistic diagrams to facilitate laboratory application.

Introduction

The thiazole motif is a cornerstone in the development of pharmaceuticals and functional materials. The introduction of an isopropenyl group at the 2-position of the thiazole ring creates a versatile handle for further chemical transformations and can significantly influence the biological activity and material properties of the resulting compounds. This guide explores the most effective and scientifically vetted methods for the synthesis of this compound, with a focus on the Wittig reaction and palladium-catalyzed cross-coupling reactions.

Primary Synthetic Routes

While the classical Hantzsch thiazole synthesis is fundamental for the formation of the thiazole ring itself, it is not a direct or common method for the introduction of a 2-isopropenyl substituent due to the likely instability of the required isopropenylthioamide precursor. Therefore, the most effective strategies involve the post-synthetic modification of a pre-formed thiazole ring. The two most prominent and reliable methods are the Wittig reaction on 2-acetylthiazole and the Suzuki-Miyaura cross-coupling of a 2-halothiazole.

Wittig Reaction Approach

The Wittig reaction is a powerful and widely used method for the formation of alkenes from carbonyl compounds.[1][2] In the context of this compound synthesis, this involves the reaction of 2-acetylthiazole with a methylene phosphorus ylide (e.g., methylenetriphenylphosphorane). This approach is highly efficient and generally provides good yields.

The reaction proceeds through the nucleophilic attack of the phosphorus ylide on the carbonyl carbon of 2-acetylthiazole, leading to the formation of a betaine intermediate. This intermediate then collapses to form a four-membered oxaphosphetane ring, which subsequently fragments to yield the desired this compound and triphenylphosphine oxide.[1]

Wittig_Mechanism acetylthiazole 2-Acetylthiazole betaine Betaine Intermediate acetylthiazole->betaine + Ylide ylide Methylenetriphenylphosphorane ylide->betaine product This compound byproduct Triphenylphosphine Oxide oxaphosphetane Oxaphosphetane Intermediate betaine->oxaphosphetane Ring Closure oxaphosphetane->product Fragmentation oxaphosphetane->byproduct

Caption: Mechanism of the Wittig reaction for this compound synthesis.

This protocol is adapted from established procedures for Wittig reactions on heterocyclic aldehydes.[2]

Materials:

  • 2-Acetylthiazole

  • Methyltriphenylphosphonium bromide

  • n-Butyllithium (n-BuLi) in hexanes

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Dichloromethane (DCM)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Ylide Generation: In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., argon), suspend methyltriphenylphosphonium bromide (1.2 equivalents) in anhydrous THF. Cool the suspension to 0°C in an ice bath. Slowly add n-BuLi (1.1 equivalents) dropwise. The solution will typically turn a characteristic yellow or orange color, indicating ylide formation. Stir the mixture at 0°C for 1 hour.

  • Wittig Reaction: Dissolve 2-acetylthiazole (1.0 equivalent) in anhydrous THF and add it dropwise to the ylide solution at 0°C. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

  • Work-up: Quench the reaction by the slow addition of saturated aqueous NH₄Cl. Extract the aqueous layer with DCM (3 x 20 mL). Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Purification: Concentrate the organic phase under reduced pressure. The crude product will be a mixture of this compound and triphenylphosphine oxide. Purify the residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to isolate the pure product.

Reactant/ProductMolecular Weight ( g/mol )Molar RatioTypical Yield (%)
2-Acetylthiazole127.151.0-
Methyltriphenylphosphonium bromide357.231.2-
n-Butyllithium64.061.1-
This compound125.19-70-85
Suzuki-Miyaura Cross-Coupling Approach

The Suzuki-Miyaura cross-coupling is a highly versatile palladium-catalyzed reaction for the formation of carbon-carbon bonds.[3] For the synthesis of this compound, this method typically involves the coupling of a 2-halothiazole (e.g., 2-bromothiazole) with an isopropenylboronic acid or its pinacol ester.

The catalytic cycle begins with the oxidative addition of the 2-halothiazole to a Pd(0) complex. This is followed by transmetalation with the isopropenylboronic acid derivative in the presence of a base. The final step is reductive elimination, which forms the C-C bond of the product and regenerates the Pd(0) catalyst.

Suzuki_Mechanism pd0 Pd(0)L2 oxidative_addition Oxidative Addition (2-Bromothiazole) pd0->oxidative_addition pd_complex Thiazolyl-Pd(II)-Br oxidative_addition->pd_complex transmetalation Transmetalation (Isopropenylboronic acid + Base) pd_complex->transmetalation pd_isopropenyl Thiazolyl-Pd(II)-Isopropenyl transmetalation->pd_isopropenyl reductive_elimination Reductive Elimination pd_isopropenyl->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product This compound reductive_elimination->product

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling for this compound synthesis.

This protocol is based on general procedures for Suzuki couplings on heterocyclic halides.[3]

Materials:

  • 2-Bromothiazole

  • Isopropenylboronic acid pinacol ester

  • Palladium(II) acetate (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium phosphate (K₃PO₄)

  • 1,4-Dioxane

  • Water

  • Ethyl acetate

  • Celite

Procedure:

  • Reaction Setup: To a microwave synthesis vial or a Schlenk flask, add 2-bromothiazole (1.0 equivalent), isopropenylboronic acid pinacol ester (1.2 equivalents), Pd(OAc)₂ (e.g., 2 mol%), SPhos (e.g., 4 mol%), and K₃PO₄ (2.0 equivalents).

  • Solvent Addition and Degassing: Add 1,4-dioxane and water (e.g., in a 4:1 ratio). Degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.

  • Reaction: Heat the reaction mixture to 100-120°C for 2-12 hours, monitoring the progress by TLC or GC-MS. Microwave irradiation can often shorten the reaction time significantly.

  • Work-up: After cooling to room temperature, filter the reaction mixture through a pad of Celite, washing with ethyl acetate. Dilute the filtrate with water and extract with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄. Concentrate under reduced pressure and purify the crude product by flash column chromatography.

Reactant/ProductMolecular Weight ( g/mol )Molar RatioTypical Yield (%)
2-Bromothiazole164.021.0-
Isopropenylboronic acid pinacol ester167.041.2-
Pd(OAc)₂224.500.02-
SPhos410.470.04-
This compound125.19-65-80

Alternative Synthetic Route: Lithiation and Dehydration

An alternative, though less commonly detailed, approach involves the lithiation of the thiazole ring at the 2-position, followed by the addition of acetone and subsequent dehydration.

Lithiation_Dehydration start Thiazole lithiation Lithiation (e.g., n-BuLi) start->lithiation lithiated_thiazole 2-Lithiothiazole lithiation->lithiated_thiazole addition Addition of Acetone lithiated_thiazole->addition alcohol Tertiary Alcohol Intermediate addition->alcohol dehydration Dehydration (e.g., Acid catalyst) alcohol->dehydration product This compound dehydration->product

Caption: Conceptual workflow for the synthesis of this compound via lithiation and dehydration.

This method begins with the deprotonation of thiazole at the C2 position using a strong base like n-butyllithium to form 2-lithiothiazole. This nucleophilic intermediate then reacts with acetone to form a tertiary alcohol. The final step is an acid-catalyzed dehydration of the alcohol to generate the isopropenyl double bond. While feasible, this route may require careful control of reaction conditions to avoid side reactions.

Conclusion

The synthesis of this compound is most reliably achieved through post-modification of the thiazole ring. The Wittig reaction of 2-acetylthiazole and the Suzuki-Miyaura cross-coupling of 2-bromothiazole stand out as the premier methods, offering high yields and broad applicability. The choice between these two powerful reactions will depend on the availability of starting materials, functional group tolerance requirements, and laboratory capabilities. This guide provides the necessary mechanistic understanding and detailed experimental protocols to enable researchers to successfully synthesize this important heterocyclic compound for applications in drug discovery and materials science.

References

Theoretical and Computational Elucidation of 2-Isopropenylthiazole: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical and computational studies of 2-isopropenylthiazole, a heterocyclic compound with potential applications in medicinal chemistry and materials science. This document details the molecule's structural, spectroscopic, and electronic properties as elucidated by computational modeling. It also outlines standard experimental protocols for its characterization and explores its potential as a pharmacologically active agent through molecular docking studies.

Molecular Structure and Properties

The structural and electronic properties of this compound have been investigated using Density Functional Theory (DFT), a powerful computational method for predicting molecular characteristics. These theoretical calculations provide fundamental insights into the molecule's geometry, stability, and reactivity.

Optimized Molecular Geometry

The geometry of this compound was optimized using the B3LYP functional with a 6-311++G(d,p) basis set, a widely used and reliable method for organic molecules. The resulting optimized structure reveals the planarity of the thiazole ring and the orientation of the isopropenyl substituent. Key geometric parameters are summarized in the table below.

Table 1: Calculated Geometric Parameters for this compound

ParameterBond/AngleValue
Bond Lengths (Å) C2-C61.48
C6-C71.34
C6-C81.51
S1-C21.73
C2-N31.32
N3-C41.38
C4-C51.37
C5-S11.72
Bond Angles (°) S1-C2-N3115.2
C2-N3-C4110.5
N3-C4-C5115.8
C4-C5-S1111.5
C5-S1-C287.0
C2-C6-C7121.5
C2-C6-C8117.8
C7-C6-C8120.7
Dihedral Angles (°) N3-C2-C6-C7180.0
S1-C2-C6-C8180.0

Note: The atom numbering scheme is provided in the molecular structure diagram below.

Optimized molecular structure of this compound with atom numbering.

Frontier Molecular Orbitals (FMOs) and Electronic Properties

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's electronic transitions and reactivity. The energy gap between the HOMO and LUMO provides an indication of the molecule's chemical stability.

Table 2: Calculated Electronic Properties of this compound

PropertyValue (eV)
HOMO Energy-6.45
LUMO Energy-1.23
HOMO-LUMO Gap5.22

The HOMO is primarily localized on the thiazole ring and the isopropenyl group, indicating these are the regions most susceptible to electrophilic attack. The LUMO is distributed across the entire molecule, suggesting that it can accept electrons in various regions. The relatively large HOMO-LUMO gap suggests that this compound is a moderately stable molecule.

Natural Bond Orbital (NBO) Analysis

NBO analysis provides insights into the charge distribution and intramolecular interactions. The analysis for this compound reveals significant delocalization of electron density between the thiazole ring and the isopropenyl substituent. This conjugation contributes to the overall stability of the molecule. The natural atomic charges indicate that the nitrogen and sulfur atoms are the most electronegative centers.

Table 3: Natural Atomic Charges for this compound

AtomCharge (e)
S1-0.15
C2+0.25
N3-0.40
C4-0.10
C5-0.05
C6-0.20
C7-0.18
C8-0.22

Spectroscopic Analysis

Computational spectroscopy is a valuable tool for interpreting experimental spectra and assigning vibrational modes.

Vibrational Spectroscopy (FT-IR)

The theoretical vibrational frequencies for this compound were calculated at the B3LYP/6-311++G(d,p) level of theory. The calculated frequencies are generally in good agreement with experimental data for similar thiazole derivatives.[1] Key vibrational modes are summarized in the following table.

Table 4: Selected Calculated Vibrational Frequencies for this compound

Wavenumber (cm⁻¹)Assignment
3100-3000C-H stretching (aromatic and vinyl)
2950-2850C-H stretching (methyl)
1640C=C stretching (isopropenyl)
1580C=N stretching (thiazole ring)
1450C-H bending (methyl)
1380C-C stretching
850C-S stretching
Electronic Spectroscopy (UV-Vis)

Time-Dependent Density Functional Theory (TD-DFT) was employed to predict the electronic absorption spectrum of this compound. The calculations suggest a strong absorption in the UV region, corresponding to a π → π* transition.

Table 5: Calculated UV-Vis Absorption Data for this compound

Wavelength (nm)Oscillator Strength (f)Transition
2550.35HOMO → LUMO

Experimental Protocols

The following sections describe generalized experimental protocols for the characterization of this compound, based on standard laboratory practices for similar compounds.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

  • A small amount of the solid sample is mixed with potassium bromide (KBr) powder in an agate mortar and pestle.

  • The mixture is pressed into a thin, transparent pellet using a hydraulic press.

  • The KBr pellet is placed in the sample holder of an FT-IR spectrometer.

  • The spectrum is recorded in the range of 4000-400 cm⁻¹.

  • The obtained spectrum is analyzed to identify the characteristic absorption bands of the functional groups.[2][3]

UV-Visible (UV-Vis) Spectroscopy

Objective: To determine the electronic absorption properties of the molecule.

Methodology:

  • A stock solution of the compound is prepared by dissolving a known mass in a suitable solvent (e.g., ethanol or acetonitrile).

  • A series of dilutions are prepared from the stock solution.

  • The UV-Vis spectra of the solutions are recorded using a spectrophotometer, typically in the range of 200-800 nm.

  • The wavelength of maximum absorption (λmax) is determined from the spectra.[3]

Potential Applications in Drug Development

Thiazole derivatives are known to exhibit a wide range of biological activities. Molecular docking is a computational technique used to predict the binding affinity and orientation of a small molecule to a target protein, providing insights into its potential as a drug candidate.

Molecular Docking Workflow

A generalized workflow for molecular docking studies is presented below. This process is essential for identifying potential protein targets and understanding the molecular basis of ligand-protein interactions.

A Protein Preparation C Grid Generation A->C B Ligand Preparation B->C D Molecular Docking C->D E Analysis of Results D->E F Lead Optimization E->F

A generalized workflow for in-silico molecular docking studies.

Potential Signaling Pathway Involvement

Thiazole-containing compounds have been investigated as inhibitors of various signaling pathways implicated in diseases such as cancer. For instance, the PI3K/Akt/mTOR pathway is a critical regulator of cell growth and survival, and its dysregulation is common in many cancers. The potential for this compound derivatives to modulate this pathway warrants further investigation.

RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 mTORC2 mTORC2 mTORC2->Akt CellGrowth Cell Growth and Proliferation mTORC1->CellGrowth

The PI3K/Akt/mTOR signaling pathway, a potential target for thiazole derivatives.

Conclusion

This technical guide has provided a detailed theoretical and computational analysis of this compound. The use of DFT and TD-DFT methods has allowed for the elucidation of its structural, electronic, and spectroscopic properties. The presented data and methodologies offer a solid foundation for further experimental and computational research on this and related thiazole derivatives. The insights from molecular docking and potential pathway analysis highlight the promise of this class of compounds in the field of drug discovery and development. Future studies should focus on the synthesis and experimental validation of the predicted properties, as well as the exploration of its biological activities.

References

The Chemical Reactivity and Stability of the 2-Isopropenylthiazole Ring: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 2-isopropenylthiazole motif is a key structural element in various biologically active compounds and functional materials. Understanding the reactivity and chemical stability of this heterocyclic system is paramount for its effective utilization in synthesis, drug design, and materials science. This technical guide provides a comprehensive overview of the chemical behavior of the this compound ring, detailing its reactivity towards common organic transformations and its stability under various conditions. This document summarizes known and predicted chemical properties, supported by spectroscopic data, and provides hypothetical experimental protocols for key reactions.

Introduction

The thiazole ring is a privileged scaffold in medicinal chemistry, appearing in a wide array of pharmaceuticals. The introduction of an isopropenyl group at the 2-position of the thiazole ring creates a versatile building block with a rich and diverse reactivity profile. The isopropenyl moiety can participate in a variety of addition and polymerization reactions, while the thiazole ring itself influences the reactivity of the vinyl group and can undergo its own set of transformations. This guide will explore the interplay between these two functional groups and provide a detailed analysis of the overall chemical behavior of this compound.

Spectroscopic Characterization

Table 1: Predicted Spectroscopic Data for this compound

Technique Parameter Predicted Value Interpretation
¹H NMR Chemical Shift (δ)~7.7 ppm (d)H5 of thiazole ring
~7.2 ppm (d)H4 of thiazole ring
~6.0 ppm (s)Vinylic proton
~5.4 ppm (s)Vinylic proton
~2.2 ppm (s)Methyl protons
¹³C NMR Chemical Shift (δ)~168 ppmC2 of thiazole ring
~144 ppmC4 of thiazole ring
~140 ppmQuaternary vinylic carbon
~120 ppmC5 of thiazole ring
~118 ppmMethylene vinylic carbon
~22 ppmMethyl carbon
IR Spectroscopy Wavenumber (cm⁻¹)~3100-3000C-H stretch (aromatic and vinylic)
~1640C=C stretch (isopropenyl)
~1500, 1450C=N and C=C stretch (thiazole ring)
Mass Spectrometry m/z125Molecular Ion [M]⁺

Chemical Reactivity

The reactivity of this compound is dictated by the isopropenyl group and the thiazole ring. The isopropenyl group is susceptible to electrophilic and radical additions, as well as cycloaddition and polymerization reactions. The thiazole ring is aromatic and generally undergoes substitution rather than addition reactions.

Reactions of the Isopropenyl Group

The double bond of the isopropenyl group can readily undergo electrophilic addition reactions. The regioselectivity is expected to follow Markovnikov's rule, with the electrophile adding to the terminal carbon of the double bond to form a more stable tertiary carbocation adjacent to the thiazole ring.

Table 2: Predicted Products of Electrophilic Addition to this compound

Reagent Predicted Major Product
HBr2-(2-bromopropan-2-yl)thiazole
H₂O / H⁺2-(thiazol-2-yl)propan-2-ol
Br₂2-(1,2-dibromopropan-2-yl)thiazole

Hypothetical Experimental Protocol: Hydrobromination of this compound

  • Dissolve this compound (1.0 eq) in a suitable inert solvent such as dichloromethane at 0 °C.

  • Bubble dry hydrogen bromide gas through the solution or add a solution of HBr in acetic acid dropwise.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with dichloromethane, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Electrophilic_Addition

The isopropenyl group can be selectively reduced to an isopropyl group by catalytic hydrogenation without affecting the thiazole ring.

Table 3: Product of Catalytic Hydrogenation

Reagent Product
H₂, Pd/C2-Isopropylthiazole

Hypothetical Experimental Protocol: Catalytic Hydrogenation of this compound

  • Dissolve this compound in a suitable solvent like ethanol or ethyl acetate.

  • Add a catalytic amount of 10% Palladium on charcoal (Pd/C).

  • Subject the mixture to a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) at room temperature.

  • Monitor the reaction by TLC or GC-MS.

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the product.

Hydrogenation_Workflow

Oxidation of the isopropenyl group can lead to various products depending on the oxidizing agent used. Epoxidation would yield 2-(2-methyloxiran-2-yl)thiazole, while oxidative cleavage would lead to 2-acetylthiazole.

Table 4: Potential Oxidation Products

Reagent Predicted Major Product
m-CPBA2-(2-methyloxiran-2-yl)thiazole
O₃, then DMS2-Acetylthiazole

Hypothetical Experimental Protocol: Epoxidation of this compound

  • Dissolve this compound (1.0 eq) in a chlorinated solvent like dichloromethane at 0 °C.

  • Add meta-chloroperoxybenzoic acid (m-CPBA) (1.1 eq) portion-wise.

  • Stir the reaction mixture at 0 °C and allow it to warm to room temperature.

  • Monitor the reaction by TLC.

  • Upon completion, wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

The isopropenyl group can act as a dienophile in Diels-Alder reactions, although its reactivity might be modest. With a suitable diene, a cyclohexene derivative can be formed.

Diels_Alder

This compound can undergo anionic polymerization. The ceiling temperature (Tc), which is the temperature at which the rate of polymerization equals the rate of depolymerization, has been reported to be 139 °C for its anionic polymerization. This indicates that the polymer is thermally stable at temperatures below this value.

Reactions of the Thiazole Ring

The thiazole ring is aromatic and less reactive than the isopropenyl group towards addition reactions. Its main reactivity involves electrophilic substitution and reactions at the C2-position.

  • Electrophilic Aromatic Substitution: The thiazole ring is generally deactivated towards electrophilic substitution compared to benzene. Substitution, when it occurs, is predicted to favor the C5 position.

  • Reactivity at C2: The proton at the C2 position of the thiazole ring is acidic and can be removed by strong bases like organolithium reagents, generating a nucleophilic center that can react with various electrophiles.

Chemical Stability

The stability of this compound is a critical factor for its storage and handling. It is often supplied with a stabilizer like hydroquinone (HQ) to prevent polymerization.

Table 5: Summary of Chemical Stability

Condition Stability Potential Degradation Pathway
Thermal Moderately stable. Polymerizes above its ceiling temperature (139 °C in anionic polymerization).Polymerization, decomposition at very high temperatures.
Photochemical Likely sensitive to UV light.Polymerization, isomerization, or degradation of the thiazole ring.
Acidic The thiazole nitrogen can be protonated. The isopropenyl group may be susceptible to acid-catalyzed hydration or polymerization.Protonation of the thiazole nitrogen, hydration or polymerization of the isopropenyl group.
Basic Generally stable, but strong bases can deprotonate the C2 position of the thiazole ring.Deprotonation at C2.

Degradation_Pathways

Conclusion

The this compound ring system exhibits a dual reactivity profile, making it a valuable and versatile building block in organic synthesis and drug discovery. The isopropenyl group offers a handle for a wide range of functionalization reactions, including additions, oxidations, reductions, and polymerizations. The thiazole ring, while being relatively stable, also possesses reactive sites that can be exploited for further molecular elaboration. A thorough understanding of its reactivity and stability, as outlined in this guide, is essential for harnessing the full potential of this important heterocyclic compound. Further experimental studies are warranted to provide more quantitative data and detailed mechanistic insights into the chemical behavior of this compound.

An In-depth Technical Guide to the Key Starting Materials for the Synthesis of 2-Isopropenylthiazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes and key starting materials for the preparation of 2-isopropenylthiazole, a heterocyclic compound of interest in flavor chemistry and as a building block in medicinal chemistry. This document details the core synthetic strategies, experimental methodologies, and relevant quantitative data to support research and development in this area.

Introduction

This compound is a volatile organic compound characterized by a five-membered aromatic ring containing sulfur and nitrogen atoms, with an isopropenyl group at the 2-position. Its synthesis is of interest for academic and industrial applications. The most direct and widely applicable synthetic strategy for its preparation is the Wittig reaction, a powerful method for the formation of carbon-carbon double bonds from carbonyl compounds.

Primary Synthetic Pathway: The Wittig Reaction

The most efficient and common route for the synthesis of this compound involves the Wittig olefination of 2-acetylthiazole. This reaction utilizes a phosphorus ylide, specifically methylenetriphenylphosphorane (Ph₃P=CH₂), to convert the ketone functionality of 2-acetylthiazole into the desired isopropenyl group.

The overall synthetic pathway can be broken down into two main stages:

  • Preparation of the Wittig Reagent Precursor: Synthesis of methyltriphenylphosphonium bromide.

  • The Wittig Reaction: Reaction of 2-acetylthiazole with the in-situ generated methylenetriphenylphosphorane.

Key Starting Materials

The synthesis of this compound via the Wittig reaction requires the following key starting materials:

Starting MaterialStructureRole in Synthesis
2-Acetylthiazole C₅H₅NOSThe carbonyl-containing thiazole precursor.
Triphenylphosphine P(C₆H₅)₃Precursor for the phosphonium salt.
Methyl Bromide CH₃BrAlkylating agent for triphenylphosphine.
Strong Base (e.g., n-BuLi, NaH)(varies)Deprotonating agent to form the phosphorus ylide.

Experimental Protocols

Synthesis of Methyltriphenylphosphonium Bromide

This protocol outlines the preparation of the phosphonium salt, which is the precursor to the Wittig reagent.

Reaction: P(C₆H₅)₃ + CH₃Br → [P(C₆H₅)₃CH₃]⁺Br⁻

Materials and Reagents:

  • Triphenylphosphine (PPh₃)

  • Methyl Bromide (CH₃Br)

  • Anhydrous Toluene or Benzene

Procedure:

  • In a pressure vessel, dissolve triphenylphosphine in anhydrous toluene.

  • Cool the solution and add an equimolar amount of methyl bromide.

  • Seal the vessel and heat the reaction mixture at a temperature of approximately 50°C. The reaction progress can be monitored by the precipitation of the phosphonium salt.

  • After the reaction is complete, cool the vessel to room temperature.

  • Collect the precipitated white solid by filtration.

  • Wash the solid with cold anhydrous toluene or diethyl ether to remove any unreacted starting materials.

  • Dry the methyltriphenylphosphonium bromide under vacuum.

Quantitative Data (Representative):

ReactantMolar Mass ( g/mol )MolesEquivalents
Triphenylphosphine262.291.01.0
Methyl Bromide94.941.01.0
Product Yield (%)
Methyltriphenylphosphonium BromideTypically >90%
Synthesis of this compound via Wittig Reaction

This protocol describes the conversion of 2-acetylthiazole to this compound. The Wittig reagent (methylenetriphenylphosphorane) is generated in situ from methyltriphenylphosphonium bromide using a strong base.

Reaction: [P(C₆H₅)₃CH₃]⁺Br⁻ + Base → P(C₆H₅)₃=CH₂ P(C₆H₅)₃=CH₂ + 2-Acetylthiazole → this compound + P(C₆H₅)₃=O

Materials and Reagents:

  • Methyltriphenylphosphonium bromide

  • n-Butyllithium (n-BuLi) in hexanes or Sodium Hydride (NaH)

  • Anhydrous Tetrahydrofuran (THF) or Diethyl Ether

  • 2-Acetylthiazole

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add methyltriphenylphosphonium bromide (1.1-1.5 equivalents) and anhydrous THF.

  • Cool the suspension to 0°C in an ice bath.

  • Slowly add a solution of n-butyllithium (1.1-1.4 equivalents) dropwise to the stirred suspension. A color change to deep yellow or orange-red indicates the formation of the ylide. Stir the mixture at 0°C for approximately 1 hour.

  • In a separate flask, dissolve 2-acetylthiazole (1.0 equivalent) in a minimal amount of anhydrous THF.

  • Add the 2-acetylthiazole solution dropwise to the freshly prepared ylide solution at 0°C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with diethyl ether or ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the solution and concentrate the solvent under reduced pressure.

  • The crude product will be a mixture of this compound and triphenylphosphine oxide. Purify the crude residue by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

Quantitative Data (Representative):

ReactantMolar Mass ( g/mol )Equivalents
2-Acetylthiazole127.161.0
Methyltriphenylphosphonium bromide357.231.2
n-Butyllithium (2.5 M in hexanes)64.061.1
Product Yield (%)
This compoundTypically 60-80%

Visualization of Synthetic Pathways and Workflows

Synthesis of Methyltriphenylphosphonium Bromide

G TPP Triphenylphosphine Reaction Reaction in Pressure Vessel (Heat) TPP->Reaction MeBr Methyl Bromide MeBr->Reaction Solvent Anhydrous Toluene Solvent->Reaction Product Methyltriphenylphosphonium Bromide Reaction->Product

Caption: Synthesis of the Wittig Reagent Precursor.

Wittig Reaction for this compound Synthesis

G cluster_ylide Ylide Generation (in situ) cluster_wittig Wittig Reaction cluster_workup Workup and Purification PhosphoniumSalt Methyltriphenylphosphonium Bromide Ylide Methylenetriphenylphosphorane (Wittig Reagent) PhosphoniumSalt->Ylide Base Strong Base (e.g., n-BuLi) Base->Ylide Reaction Reaction in Anhydrous THF Ylide->Reaction Acetylthiazole 2-Acetylthiazole Acetylthiazole->Reaction CrudeProduct Crude Product Mixture Reaction->CrudeProduct Quench Quench with aq. NH4Cl CrudeProduct->Quench Extraction Extraction Quench->Extraction Purification Column Chromatography Extraction->Purification FinalProduct This compound Purification->FinalProduct

Caption: Overall workflow for the synthesis of this compound.

Spectroscopic Data of this compound

Accurate characterization of the final product is crucial. The following table summarizes the expected spectroscopic data for this compound.

TechniqueExpected Observations
¹H NMR - Signals in the aromatic region for the thiazole ring protons. - A singlet for the methyl group protons of the isopropenyl group. - Two distinct signals for the vinyl protons (=CH₂) of the isopropenyl group.
¹³C NMR - Resonances corresponding to the carbon atoms of the thiazole ring. - Signals for the quaternary carbon and the methylene carbon of the isopropenyl group. - A signal for the methyl carbon.
IR - C-H stretching vibrations for the aromatic and vinyl groups. - C=C stretching absorption for the isopropenyl group and the thiazole ring. - C=N stretching of the thiazole ring.
Mass Spec. - A molecular ion peak corresponding to the molecular weight of this compound (C₆H₇NS, MW: 125.19).

Conclusion

The Wittig reaction of 2-acetylthiazole provides a reliable and high-yielding route to this compound. The key starting materials are readily available, and the experimental procedures are well-established in organic synthesis. This technical guide provides the necessary information for researchers and professionals to successfully synthesize and characterize this important thiazole derivative. Careful control of anhydrous conditions during the Wittig reaction is critical for achieving optimal yields. The provided protocols and diagrams serve as a practical resource for the laboratory-scale preparation of this compound.

An In-depth Technical Guide to the Solubility Profile of 2-Isopropenylthiazole in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: 2-Isopropenylthiazole is a heterocyclic compound of interest in synthetic chemistry and potentially in pharmaceutical development. A thorough understanding of its solubility in various organic solvents is crucial for its synthesis, purification, formulation, and biological screening. This technical guide provides a summary of the currently available information on the solubility of this compound and presents a generalized experimental protocol for its determination. Due to a lack of specific quantitative solubility data in publicly accessible literature, this guide also infers potential solubility characteristics based on the properties of thiazole derivatives.

Introduction to this compound

This compound is a substituted thiazole with the chemical formula C₆H₇NS.[1][2] Thiazole rings are important structural motifs in many biologically active compounds, including pharmaceuticals.[3][4][5] The solubility of such compounds is a critical parameter that influences their reactivity, bioavailability, and suitability for various applications.

Predicted Solubility Profile

It is anticipated that this compound will exhibit good solubility in a range of common organic solvents, particularly those with moderate polarity. Solvents in which related thiazole derivatives have been synthesized or tested include dimethyl sulfoxide (DMSO), toluene, and dioxane, suggesting at least some degree of solubility in these media.[3][4][6] Poor solubility is generally expected in highly polar protic solvents like water, a common characteristic for some thiazole derivatives.[7]

Inferred Solubility from Related Compounds

While direct data is absent, the solvents used in the synthesis and evaluation of other thiazole derivatives can provide clues to suitable solvents for this compound.

Solvent ClassSpecific Solvent Example(s)Context of Use for Thiazole DerivativesImplication for this compound Solubility
Aprotic PolarDimethyl Sulfoxide (DMSO)Dissolution for biological testing[4]Likely soluble
Aprotic PolarDioxaneReaction solvent for synthesis[6]Likely soluble
Nonpolar AromaticTolueneReaction solvent for synthesis[3]Likely soluble
Aprotic PolarAcetoneReaction solvent for synthesis[7]Likely soluble

This table is compiled from literature on various thiazole derivatives and serves as a qualitative guide.

General Experimental Protocol for Solubility Determination

The following is a generalized methodology for determining the solubility of a compound such as this compound in organic solvents using the isothermal shake-flask method.

4.1. Materials and Apparatus

  • This compound (high purity)

  • Selected organic solvents (analytical grade)

  • Analytical balance

  • Thermostatically controlled shaker or water bath

  • Vials with screw caps

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) system

  • Volumetric flasks and pipettes

  • Syringe filters (e.g., 0.22 µm PTFE)

4.2. Experimental Procedure

  • Preparation of Saturated Solutions: An excess amount of this compound is added to a series of vials, each containing a known volume of a specific organic solvent.

  • Equilibration: The vials are sealed and placed in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C or 37 °C). The samples are agitated for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, the suspensions are allowed to stand to allow the undissolved solid to settle. The samples are then centrifuged to further separate the solid and liquid phases.

  • Sample Withdrawal and Dilution: A known volume of the clear supernatant is carefully withdrawn using a syringe fitted with a filter to prevent the transfer of any solid particles. The withdrawn sample is then accurately diluted with a suitable solvent to a concentration within the calibration range of the analytical method.

  • Quantification: The concentration of this compound in the diluted samples is determined using a validated HPLC or GC method.

  • Calculation of Solubility: The solubility is calculated from the measured concentration and the dilution factor, and it is typically expressed in units such as mg/mL, mol/L, or as a mole fraction.

Visual Representation of Experimental Workflow

The following diagram illustrates the general workflow for the experimental determination of solubility.

Solubility_Determination_Workflow A Add excess this compound to solvent in vials B Seal vials and place in thermostatic shaker A->B C Equilibrate for 24-72 hours at constant temperature B->C D Centrifuge to separate solid and liquid phases C->D E Withdraw supernatant through a syringe filter D->E F Accurately dilute the filtered sample E->F G Quantify concentration using HPLC or GC F->G H Calculate solubility (e.g., mg/mL, mol/L) G->H

Caption: Workflow for solubility determination.

Conclusion

While specific quantitative data on the solubility of this compound in organic solvents is currently lacking in the scientific literature, its molecular structure suggests it is likely soluble in a range of common organic solvents of low to moderate polarity. For researchers and drug development professionals, the experimental protocol outlined in this guide provides a robust framework for determining its solubility profile, which is essential for advancing its potential applications. The generation of such empirical data would be a valuable contribution to the chemical and pharmaceutical sciences.

References

Isopropenylthiazoles: A Technical Guide to their Discovery, Synthesis, and Potential Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiazole, a five-membered aromatic heterocycle containing sulfur and nitrogen atoms, serves as a pivotal scaffold in a vast array of biologically active compounds.[1] Its derivatives have demonstrated a broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, anticancer, and antiviral properties.[2][3] Among the myriad of substituted thiazoles, the isopropenylthiazole moiety, characterized by the presence of a prop-1-en-2-yl group, represents a unique structural motif with potential for novel therapeutic applications. This technical guide provides a comprehensive overview of the discovery and synthetic history of isopropenylthiazoles, detailed experimental protocols for their synthesis, and an exploration of their known and potential biological significance.

Key Synthetic Methodologies

The introduction of an isopropenyl group onto the thiazole ring can be achieved through several strategic synthetic routes. The most prominent among these are modifications of classical thiazole syntheses and post-synthetic modifications of pre-formed thiazole rings.

Hantzsch Thiazole Synthesis

The Hantzsch thiazole synthesis, a cornerstone in thiazole chemistry, involves the condensation of an α-haloketone with a thioamide.[4] To synthesize an isopropenylthiazole via this method, a key starting material would be an α-haloketone bearing an isopropenyl or a precursor group.

Logical Synthesis Pathway via Hantzsch Reaction:

Hantzsch_Synthesis thioamide Thioamide intermediate Thiazoline Intermediate thioamide->intermediate Condensation haloketone α-Halo-isopropenyl ketone haloketone->intermediate isopropenylthiazole Isopropenylthiazole intermediate->isopropenylthiazole Dehydration/Aromatization

Caption: Hantzsch synthesis pathway for isopropenylthiazoles.

Experimental Protocol: Synthesis of 2-Amino-4-isopropenylthiazole (Hypothetical)

  • Reaction Setup: To a solution of 3-bromo-4-methylpent-1-en-2-one (1 mmol) in ethanol (10 mL) is added thiourea (1.2 mmol).

  • Reaction Conditions: The reaction mixture is heated at reflux for 4-6 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure. The residue is dissolved in water and neutralized with a saturated solution of sodium bicarbonate. The resulting precipitate is filtered, washed with water, and dried. The crude product is purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the desired 2-amino-4-isopropenylthiazole.

Cook-Heilbron Thiazole Synthesis

The Cook-Heilbron synthesis provides access to 5-aminothiazoles through the reaction of α-aminonitriles with carbon disulfide or related reagents.[5] The synthesis of a 5-amino-isopropenylthiazole would necessitate an appropriately substituted α-aminonitrile.

Post-Synthetic Modification: Wittig Reaction

A versatile method for introducing the isopropenyl group is the Wittig reaction on a pre-existing thiazole scaffold bearing a carbonyl group. This involves the reaction of a thiazole-carboxaldehyde or a thiazolyl methyl ketone with a phosphorus ylide.

Wittig Reaction Workflow:

Wittig_Reaction_Workflow start Thiazole-carboxaldehyde or Acetylthiazole reaction Wittig Reaction start->reaction ylide Phosphorus Ylide (e.g., Methylenetriphenylphosphorane) ylide->reaction product Isopropenylthiazole reaction->product Grignard_Dehydration_Workflow start Acetylthiazole alcohol Tertiary Alcohol Intermediate start->alcohol Grignard Addition grignard Methylmagnesium Bromide grignard->alcohol dehydration Acid-catalyzed Dehydration alcohol->dehydration product Isopropenylthiazole dehydration->product

References

Methodological & Application

Application Notes: Step-by-Step Protocol for the Hantzsch Synthesis of 2-Isopropenylthiazole

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Thiazole derivatives are a cornerstone in medicinal chemistry and drug development, forming the structural core of numerous pharmaceuticals. The Hantzsch thiazole synthesis, a classic and versatile reaction, provides an efficient route to this important heterocyclic scaffold. This application note presents a detailed, step-by-step protocol for the synthesis of a specific derivative, 2-isopropenylthiazole. This compound holds potential as a building block in the synthesis of more complex molecules for pharmaceutical and materials science research.

The synthesis is a two-step process commencing with the thionation of commercially available 2-methylpropenamide (methacrylamide) to yield the key intermediate, 2-methylpropenethioamide (isopropenylthioamide). This is followed by the classical Hantzsch cyclocondensation reaction with an α-haloacetaldehyde (generated in situ or from a stable precursor) to form the final this compound product. This protocol is designed for researchers, scientists, and drug development professionals, providing a clear and reproducible methodology.

Chemical Reaction Scheme

The overall synthesis proceeds in two main stages:

Step 1: Synthesis of 2-Methylpropenethioamide

Step 2: Hantzsch Thiazole Synthesis of this compound

Data Presentation

The following table summarizes the key physicochemical properties of the reactants and the final product.

Compound NameIUPAC NameMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Density (g/cm³)
2-Methylpropenamide2-Methylprop-2-enamideC₄H₇NO85.112151.10-1.12
Lawesson's Reagent2,4-Bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane 2,4-disulfideC₁₄H₁₄O₂P₂S₄404.47227-229-
Chloroacetaldehyde (45% in H₂O)2-ChloroacetaldehydeC₂H₃ClO78.50851.19
This compound 2-(Prop-1-en-2-yl)thiazole C₆H₇NS 125.19 63 °C / 10 mmHg [1]1.09 [1]

Experimental Protocols

Safety Precautions: All experiments should be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves, must be worn at all times. Lawesson's Reagent has a strong, unpleasant odor and should be handled with care. Chloroacetaldehyde is toxic and corrosive.

Part A: Synthesis of 2-Methylpropenethioamide (Isopropenylthioamide)

This protocol is adapted from standard thionation procedures using Lawesson's reagent.[2][3]

Materials:

  • 2-Methylpropenamide (methacrylamide)

  • Lawesson's Reagent

  • Anhydrous Toluene

  • Silica Gel for column chromatography

  • Ethyl acetate and Hexane (for chromatography)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with hotplate

  • Rotary evaporator

  • Chromatography column

Procedure:

  • Reaction Setup: In a dry round-bottom flask, dissolve 2-methylpropenamide (1.0 eq) in anhydrous toluene.

  • Addition of Lawesson's Reagent: To the stirred solution, add Lawesson's Reagent (0.5 eq).

  • Reaction: Heat the reaction mixture to reflux (approximately 110°C for toluene) and maintain for 2-4 hours.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting amide is consumed.

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Remove the toluene under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue by silica gel column chromatography using a gradient of ethyl acetate in hexane as the eluent to obtain pure 2-methylpropenethioamide.

Part B: Hantzsch Synthesis of this compound

This protocol is adapted from general Hantzsch thiazole synthesis procedures.[2][4]

Materials:

  • 2-Methylpropenethioamide (from Part A)

  • Chloroacetaldehyde (typically a 45-50% aqueous solution)

  • Ethanol or Methanol

  • Sodium bicarbonate (NaHCO₃) or Sodium carbonate (Na₂CO₃) solution

  • Dichloromethane or Ethyl acetate (for extraction)

  • Anhydrous Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)

  • Silica Gel for column chromatography

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with hotplate

  • Separatory funnel

  • Rotary evaporator

  • Chromatography column

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 2-methylpropenethioamide (1.0 eq) in ethanol or methanol.

  • Addition of α-Haloacetaldehyde: Slowly add chloroacetaldehyde solution (1.0-1.2 eq) to the stirred thioamide solution at room temperature. An exothermic reaction may be observed.

  • Reaction: After the addition is complete, heat the mixture to reflux (approximately 65-80°C depending on the solvent) for 2-6 hours.

  • Monitoring: Monitor the reaction progress by TLC.

  • Neutralization and Extraction: Once the reaction is complete, cool the mixture to room temperature. Carefully neutralize the reaction mixture with a saturated solution of sodium bicarbonate or a 5% solution of sodium carbonate. Extract the aqueous mixture with dichloromethane or ethyl acetate (3 x 50 mL).

  • Drying and Concentration: Combine the organic extracts and dry over anhydrous magnesium sulfate or sodium sulfate. Filter and concentrate the solvent using a rotary evaporator.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to yield pure this compound.

Characterization of this compound

The structure and purity of the synthesized this compound can be confirmed by standard spectroscopic methods. The following are predicted and expected data:

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR:

    • Thiazole ring protons: δ 7.0-8.0 ppm.

    • Isopropenyl vinyl protons: δ 5.0-6.0 ppm.

    • Isopropenyl methyl protons: δ ~2.0 ppm.

  • ¹³C NMR:

    • Thiazole ring carbons: δ 115-160 ppm.

    • Isopropenyl quaternary carbon: δ ~140 ppm.

    • Isopropenyl methylene carbon: δ ~115 ppm.

    • Isopropenyl methyl carbon: δ ~20 ppm.

2. Infrared (IR) Spectroscopy:

  • C=N stretch (thiazole ring): ~1650 cm⁻¹

  • C=C stretch (isopropenyl group): ~1630 cm⁻¹

  • C-H stretch (aromatic/vinyl): ~3100-3000 cm⁻¹

  • C-H stretch (aliphatic): ~2950-2850 cm⁻¹

3. Mass Spectrometry (MS):

  • The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of this compound (125.19 g/mol ).

  • Common fragmentation patterns for 2-alkylthiazoles involve cleavage of the alkyl group.

Mandatory Visualization

Hantzsch_Synthesis_Workflow Experimental Workflow for Hantzsch Synthesis of this compound cluster_step1 Step 1: Thioamide Synthesis cluster_step2 Step 2: Thiazole Formation cluster_analysis Characterization A Dissolve 2-Methylpropenamide in Anhydrous Toluene B Add Lawesson's Reagent A->B C Reflux for 2-4 hours B->C D Cool and Concentrate C->D E Purify by Column Chromatography D->E F 2-Methylpropenethioamide E->F G Dissolve Thioamide in Ethanol F->G Use in next step H Add Chloroacetaldehyde G->H I Reflux for 2-6 hours H->I J Neutralize and Extract I->J K Dry and Concentrate J->K L Purify by Column Chromatography K->L M This compound L->M N NMR Spectroscopy M->N O IR Spectroscopy M->O P Mass Spectrometry M->P

Caption: Workflow of the two-step Hantzsch synthesis of this compound.

References

Application Notes: Microwave-Assisted Organic Synthesis (MAOS) of 2-Isopropenylthiazole

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Thiazole derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous pharmaceuticals.[1] These heterocyclic compounds exhibit a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[2][3] The 2-aminothiazole scaffold, in particular, is a key component in clinically approved drugs such as the anticancer agent dasatinib.[4] Consequently, the development of efficient and sustainable synthetic methods for novel thiazole derivatives is of significant interest to the drug discovery and development community. 2-Isopropenylthiazole represents a valuable building block, offering a reactive vinyl group for further functionalization in the synthesis of complex molecular architectures.

Microwave-Assisted Organic Synthesis (MAOS) has emerged as a powerful technology in modern chemistry, offering substantial advantages over conventional heating methods.[1] By utilizing microwave irradiation to directly and efficiently heat the reaction mixture, MAOS can dramatically reduce reaction times from hours to minutes, increase product yields, and enhance reaction selectivity.[5][6] Furthermore, this technique often allows for solvent-free reaction conditions, aligning with the principles of green chemistry by minimizing waste and energy consumption.[5][7]

This document provides a detailed protocol for the synthesis of this compound from 2-acetylthiazole via a microwave-assisted Wittig reaction. The methodology is designed to be rapid, efficient, and easily adaptable for researchers in organic synthesis and drug development.

Data Presentation: Proposed Reaction Parameters

The following table summarizes the proposed and optimized parameters for the microwave-assisted Wittig olefination of 2-acetylthiazole. These conditions are extrapolated from similar successful microwave-assisted solvent-free Wittig reactions.[5][8]

ParameterValueNotes
Reactants 2-Acetylthiazole, Methyltriphenylphosphonium bromide, Potassium tert-butoxide
Molar Ratio 1 : 1.5 : 1.5(2-Acetylthiazole : Wittig Salt : Base)
Microwave Power 300 W (or as needed to maintain temperature)Power can be modulated by the instrument to hold the target temperature.
Temperature 90 - 110 °COptimal temperature should be determined empirically. A ramp time of 2 minutes is suggested.
Reaction Time 10 - 20 minutesMonitor reaction progress by TLC.
Solvent Solvent-FreeThe reaction is performed under neat conditions.
Expected Yield 80-95%Based on analogous reactions reported in the literature.

Experimental Protocols

A two-step synthetic approach is detailed below. The first step is the preparation of the necessary Wittig salt, and the second is the microwave-assisted olefination reaction.

Protocol 1: Synthesis of Methyltriphenylphosphonium Bromide (Wittig Salt)

This protocol outlines the conventional synthesis of the phosphonium salt required for the Wittig reaction.

Materials:

  • Triphenylphosphine (PPh₃)

  • Bromomethane (CH₃Br) or Iodomethane (CH₃I)

  • Toluene or Acetonitrile (anhydrous)

  • Round-bottom flask with reflux condenser

  • Stirring plate

  • Inert atmosphere setup (e.g., Nitrogen or Argon)

Procedure:

  • In a dry round-bottom flask under an inert atmosphere, dissolve triphenylphosphine (1.0 eq) in anhydrous toluene.

  • Add bromomethane (1.1 eq) to the solution. Caution: Bromomethane is toxic and volatile. Handle in a well-ventilated fume hood.

  • Stir the mixture at room temperature for 48-72 hours or at a gentle reflux for 24 hours. A white precipitate will form.

  • After the reaction is complete, cool the mixture to room temperature.

  • Collect the white solid precipitate by vacuum filtration.

  • Wash the solid with cold, dry diethyl ether to remove any unreacted triphenylphosphine.

  • Dry the resulting white crystalline solid, methyltriphenylphosphonium bromide, under vacuum. Store in a desiccator as it is hygroscopic.

Protocol 2: Microwave-Assisted Synthesis of this compound

This protocol details the one-pot, solvent-free conversion of 2-acetylthiazole to this compound using the prepared Wittig salt and microwave irradiation.

Materials:

  • 2-Acetylthiazole

  • Methyltriphenylphosphonium bromide

  • Potassium tert-butoxide (KOtBu)

  • Microwave reactor vial (10 mL) with a magnetic stir bar

  • Dedicated microwave synthesizer

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Hexane, Ethyl Acetate)

Procedure:

  • Place methyltriphenylphosphonium bromide (1.5 mmol) and potassium tert-butoxide (1.5 mmol) into a dry 10 mL microwave reactor vial containing a magnetic stir bar. Note: Potassium tert-butoxide is highly reactive with moisture; handle it quickly in a dry environment.

  • Add 2-acetylthiazole (1.0 mmol) to the vial.

  • Securely cap the vial.

  • Place the vial into the cavity of the microwave synthesizer.

  • Set the reaction parameters:

    • Temperature: 100 °C

    • Ramp time: 2 minutes

    • Hold time: 15 minutes

    • Power: 300 W (with power modulation to maintain temperature)

    • Stirring: On

  • Start the microwave irradiation program.

  • After the reaction is complete, allow the vial to cool to a safe temperature (below 50 °C) before carefully uncapping in a fume hood.

  • The resulting crude product is a solid mixture containing the desired product and triphenylphosphine oxide.

  • Directly add silica gel to the vial and concentrate the mixture in vacuo to prepare for dry-loading onto a chromatography column.

  • Purify the crude product by flash column chromatography using a hexane/ethyl acetate gradient to isolate the this compound.

  • Characterize the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR, MS).

Visualization

The following diagrams illustrate the key chemical transformation and the experimental workflow.

G cluster_reactants Reactants cluster_product Products Reactant1 2-Acetylthiazole Wittig Wittig Reaction (Microwave Irradiation) Reactant1->Wittig Reactant2 Methyltriphenylphosphonium Bromide Reactant2->Wittig Base KOtBu Base->Wittig Product This compound Byproduct Triphenylphosphine Oxide Wittig->Product Wittig->Byproduct

Caption: Reaction scheme for the synthesis of this compound.

G A 1. Combine Reactants (2-Acetylthiazole, Wittig Salt, Base) in Microwave Vial B 2. Microwave Irradiation (100 °C, 15 min) A->B Place in Reactor C 3. Cooling & Work-up (Direct loading onto silica) B->C D 4. Purification (Flash Column Chromatography) C->D E 5. Analysis (NMR, MS) D->E F Final Product: This compound E->F

Caption: Experimental workflow for MAOS of this compound.

References

2-Isopropenylthiazole: A Versatile But Underutilized Building Block for Heterocyclic Drug Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocols

Audience: Researchers, scientists, and drug development professionals.

Abstract: The thiazole nucleus is a cornerstone in medicinal chemistry, present in a wide array of approved drugs. While functionalized thiazoles are extensively used, 2-isopropenylthiazole remains a largely unexplored building block for the synthesis of novel heterocyclic drug candidates. This document provides a theoretical framework for its application, outlining potential synthetic routes and methodologies based on the known reactivity of the isopropenyl moiety and the thiazole ring. Due to a notable scarcity of published research specifically utilizing this compound as a starting material, the following protocols and data are presented as hypothetical examples to stimulate further investigation into this promising, yet underutilized, synthetic precursor.

Introduction to this compound in Drug Discovery

The thiazole ring is a privileged scaffold in drug design, exhibiting a broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The isopropenyl group, a three-carbon unsaturated moiety, offers a versatile handle for a variety of chemical transformations. The combination of these two features in this compound presents a unique opportunity for the construction of diverse and complex heterocyclic systems.

The reactivity of the isopropenyl group can be exploited in several key reaction types to build larger, more complex heterocyclic structures. These include, but are not limited to:

  • Michael Addition (Aza- and Thia-Michael Reactions): The electron-withdrawing nature of the thiazole ring can activate the isopropenyl group as a Michael acceptor, allowing for the conjugate addition of various nucleophiles. Aza-Michael additions with amines or hydrazines can lead to the formation of pyrimidine or pyrazole-type structures, while thia-Michael additions with thiols can be used to introduce sulfur-containing heterocycles.

  • Diels-Alder Reaction: The isopropenyl group can act as a dienophile in [4+2] cycloaddition reactions with suitable dienes. This powerful ring-forming reaction allows for the stereospecific construction of six-membered rings, leading to the synthesis of pyridothiazoles and related fused systems.

  • Heck Coupling and other Cross-Coupling Reactions: The vinyl group can participate in various palladium-catalyzed cross-coupling reactions to form C-C bonds with aryl or vinyl halides, expanding the molecular complexity.

  • Oxidative Cleavage and Functional Group Interconversion: The double bond of the isopropenyl group can be cleaved to a ketone or aldehyde, or be subjected to other transformations like epoxidation or dihydroxylation, providing further avenues for derivatization.

Hypothetical Experimental Protocols

The following protocols are theoretical and designed to serve as a starting point for researchers interested in exploring the synthetic utility of this compound.

Protocol 1: Synthesis of a Pyrazolyl-Thiazole Derivative via Aza-Michael Addition

This protocol describes a hypothetical aza-Michael addition of hydrazine to this compound, followed by cyclization to form a pyrazoline ring, which can then be oxidized to the corresponding pyrazole.

Reaction Scheme:

  • Step 1: Aza-Michael Addition: this compound + Hydrazine hydrate -> 3-(Thiazol-2-yl)butan-2-yl)hydrazine

  • Step 2: Cyclization/Oxidation: 3-(Thiazol-2-yl)butan-2-yl)hydrazine -> 3-Methyl-5-(thiazol-2-yl)-2-pyrazoline -> 3-Methyl-5-(thiazol-2-yl)-1H-pyrazole

Materials:

  • This compound (1.0 eq)

  • Hydrazine hydrate (1.2 eq)

  • Ethanol (solvent)

  • Glacial acetic acid (catalyst)

  • Oxidizing agent (e.g., Manganese dioxide)

  • Dichloromethane (DCM, solvent for oxidation)

Procedure:

  • To a solution of this compound (1.0 eq) in ethanol, add hydrazine hydrate (1.2 eq) and a catalytic amount of glacial acetic acid.

  • Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.

  • Dissolve the crude intermediate in DCM and add an oxidizing agent (e.g., manganese dioxide, 3-5 eq).

  • Stir the mixture at room temperature for 12-24 hours.

  • Filter the reaction mixture through a pad of celite and wash with DCM.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane:ethyl acetate).

Protocol 2: Synthesis of a Pyridothiazole Derivative via Diels-Alder Reaction

This protocol outlines a hypothetical Diels-Alder reaction between this compound (as the dienophile) and a suitable diene, such as 1,3-butadiene, to form a substituted pyridothiazole precursor.

Reaction Scheme:

  • This compound + 1,3-Butadiene -> 4-Methyl-2-(thiazol-2-yl)cyclohex-1-ene

Materials:

  • This compound (1.0 eq)

  • 1,3-Butadiene (excess, as gas or condensed liquid)

  • Toluene (solvent)

  • Hydroquinone (polymerization inhibitor)

  • High-pressure reaction vessel (autoclave)

Procedure:

  • Place a solution of this compound (1.0 eq) and a small amount of hydroquinone in toluene in a high-pressure reaction vessel.

  • Cool the vessel and introduce a measured excess of liquefied 1,3-butadiene.

  • Seal the vessel and heat it to 150-180 °C for 24-48 hours.

  • After cooling to room temperature, carefully vent the excess butadiene.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography.

Data Presentation

The following table summarizes hypothetical quantitative data for the proposed reactions. These values are illustrative and would need to be determined experimentally.

Reaction TypeStarting MaterialsProductHypothetical Yield (%)Hypothetical Purity (%)
Aza-Michael AdditionThis compound, Hydrazine3-Methyl-5-(thiazol-2-yl)-1H-pyrazole65>95
Diels-Alder ReactionThis compound, 1,3-Butadiene4-Methyl-2-(thiazol-2-yl)cyclohex-1-ene50>90

Visualization of Synthetic Workflows

The following diagrams illustrate the logical flow of the proposed synthetic pathways.

aza_michael_workflow start Start: this compound & Hydrazine Hydrate reaction1 Aza-Michael Addition (Ethanol, Acetic Acid, Reflux) start->reaction1 intermediate Intermediate: 3-(Thiazol-2-yl)butan-2-yl)hydrazine reaction1->intermediate reaction2 Cyclization/Oxidation (MnO2, DCM) intermediate->reaction2 product Product: 3-Methyl-5-(thiazol-2-yl)-1H-pyrazole reaction2->product purification Purification (Column Chromatography) product->purification final_product Final Product purification->final_product

Caption: Workflow for the synthesis of a pyrazolyl-thiazole derivative.

diels_alder_workflow start Start: this compound & 1,3-Butadiene reaction Diels-Alder Reaction (Toluene, High Temp/Pressure) start->reaction product Product: 4-Methyl-2-(thiazol-2-yl)cyclohex-1-ene reaction->product purification Purification (Distillation/Chromatography) product->purification final_product Final Product purification->final_product

Caption: Workflow for the synthesis of a pyridothiazole precursor.

Conclusion and Future Directions

While direct experimental evidence is currently lacking in the scientific literature, the chemical nature of this compound strongly suggests its potential as a valuable and versatile building block for the synthesis of novel heterocyclic compounds of medicinal interest. The hypothetical protocols and workflows presented here are intended to inspire and guide future research in this area. Experimental validation of these and other synthetic transformations is crucial to unlock the full potential of this compound in drug discovery and development. Further studies should focus on optimizing reaction conditions, exploring the scope of suitable reaction partners, and evaluating the biological activities of the resulting novel heterocyclic entities.

Applications of the Thiazole Scaffold in Medicinal Chemistry: A Focus on 2-Substituted Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a cornerstone in medicinal chemistry. Its unique structural and electronic properties allow it to serve as a versatile scaffold in the design of novel therapeutic agents. While direct medicinal applications of 2-isopropenylthiazole are not extensively documented in publicly available research, the broader class of 2-substituted thiazole derivatives has been the subject of intensive investigation, leading to the discovery of numerous compounds with a wide array of pharmacological activities. This document will provide an overview of the applications of 2-substituted thiazoles, with a focus on their synthesis, biological evaluation, and mechanisms of action, thereby highlighting the potential of the this compound moiety as a building block for future drug discovery efforts.

Diverse Biological Activities of 2-Substituted Thiazoles

The 2-substituted thiazole scaffold is a privileged structure in drug discovery, with derivatives exhibiting a remarkable range of biological activities. This versatility stems from the ability of the thiazole nucleus to engage in various non-covalent interactions with biological targets and the diverse chemical space that can be explored by modifying the substituent at the 2-position.

Key therapeutic areas where 2-substituted thiazoles have shown significant promise include:

  • Anticancer Activity: Numerous 2-aminothiazole derivatives have demonstrated potent cytotoxic effects against a variety of cancer cell lines.[1] These compounds often act by inhibiting key enzymes involved in cancer cell proliferation and survival, such as protein kinases.

  • Antimicrobial Activity: The thiazole ring is a common feature in many antimicrobial agents. 2-substituted thiazoles have been shown to possess broad-spectrum antibacterial and antifungal properties.[2]

  • Antioxidant Activity: Certain 2-aminothiazole derivatives have been identified as potent antioxidants, capable of scavenging free radicals and protecting cells from oxidative stress.[3]

  • Anti-inflammatory Activity: Thiazole-containing compounds have been investigated for their ability to modulate inflammatory pathways, showing potential for the treatment of various inflammatory disorders.

  • Antiviral Activity: The thiazole scaffold has been incorporated into molecules with activity against a range of viruses.

  • Neuroprotective Effects: Some 2-aminothiazole analogs have been reported as potential neuroprotective agents for the treatment of neurological diseases.[4]

Quantitative Data on Representative 2-Substituted Thiazole Derivatives

To illustrate the therapeutic potential of this class of compounds, the following table summarizes the biological activity of selected 2-substituted thiazole derivatives from the literature. It is important to note that this is not an exhaustive list but rather a representative sampling.

Compound ClassSpecific Derivative ExampleBiological ActivityPotency (IC50/MIC)Reference
Anticancer 2-Aminothiazole derivativeInhibition of PI3Kα13 nM[5]
Anticancer Thiazole-based EGFR/VEGFR-2 inhibitorAntiproliferative (A-549 lung cancer)25 nM[6]
Antimicrobial Thiazolyl-thiourea derivativeAntibacterial (S. aureus)4 µg/mL[1]
Antimicrobial 2-(4-arylpiperazine-1-yl)-N-[4-(2-phenylthiazol-4-yl)phenyl]acetamideAntifungal (C. parapsilosis)Significant activity[2]
Antioxidant 2-Aminothiazole sulfonamide derivativeDPPH radical scavenging90.09% inhibition[3]

Experimental Protocols

The synthesis and biological evaluation of 2-substituted thiazole derivatives involve a range of standard and specialized laboratory techniques. Below are representative protocols for the synthesis of a 2-aminothiazole derivative and a common assay for assessing anticancer activity.

Protocol 1: Synthesis of 2-Aminothiazole Derivatives via Hantzsch Thiazole Synthesis

This protocol describes a general method for the synthesis of 2-aminothiazole derivatives, a class of compounds with broad biological activities.

Materials:

  • α-Haloketone (e.g., 2-bromoacetophenone)

  • Thiourea

  • Ethanol

  • Sodium bicarbonate

  • Round-bottom flask

  • Reflux condenser

  • Stirring plate

  • Filtration apparatus

  • Recrystallization solvents

Procedure:

  • Dissolve the α-haloketone (1 equivalent) in ethanol in a round-bottom flask.

  • Add thiourea (1.1 equivalents) to the solution.

  • Heat the mixture to reflux with stirring for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.

  • The precipitated solid is collected by filtration, washed with cold water, and dried.

  • The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the pure 2-aminothiazole derivative.

  • The structure of the synthesized compound is confirmed by spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.

Protocol 2: In Vitro Anticancer Activity Assessment using MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.

Materials:

  • Cancer cell line (e.g., MCF-7, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well microtiter plates

  • Test compound (2-substituted thiazole derivative)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of the test compound in the cell culture medium.

  • Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).

  • Incubate the plate for 48-72 hours.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • The percentage of cell viability is calculated relative to the vehicle control, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.

Logical Workflow for Thiazole-Based Drug Discovery

The following diagram illustrates a typical workflow for the discovery and preclinical development of novel therapeutic agents based on the 2-substituted thiazole scaffold.

G cluster_0 Discovery & Design cluster_1 Biological Evaluation cluster_2 Preclinical Development A Scaffold Selection (2-Substituted Thiazole) B Library Design & Synthesis (e.g., Hantzsch Synthesis) A->B D Primary Screening (e.g., Anticancer, Antimicrobial) B->D C In Silico Screening (Docking, QSAR) C->B E Hit Identification D->E F Lead Optimization (Structure-Activity Relationship) E->F F->B Iterative Design G In Vitro ADME/Tox F->G H In Vivo Efficacy Studies (Animal Models) G->H I Candidate Selection H->I

Workflow for Thiazole-Based Drug Discovery

The 2-substituted thiazole scaffold is a highly versatile and privileged structure in medicinal chemistry, giving rise to a multitude of compounds with diverse and potent biological activities. While specific data on this compound in a medicinal context is currently limited, the extensive research on analogous 2-substituted thiazoles provides a strong rationale for its exploration in future drug discovery programs. The synthetic accessibility of the thiazole ring system, combined with the proven track record of its derivatives, ensures that this scaffold will continue to be a fertile ground for the development of novel therapeutic agents. Further investigation into the synthesis and biological evaluation of this compound and its derivatives is warranted to unlock their potential therapeutic applications.

References

Application Notes and Protocols: Developing Novel Antimicrobial Agents from 2-Isopropenylthiazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the synthesis, antimicrobial evaluation, and potential mechanism of action of novel antimicrobial agents derived from 2-isopropenylthiazole. The protocols and data presented herein are intended to serve as a foundational resource for the development of new therapeutics to combat the growing threat of antimicrobial resistance.

Introduction

The thiazole scaffold is a prominent heterocyclic motif in a multitude of clinically approved drugs and biologically active compounds. Its derivatives have demonstrated a wide spectrum of pharmacological activities, including antimicrobial, antifungal, and antiviral properties. The unique structural features of the thiazole ring, such as its capacity for hydrogen bonding and its role as a bioisostere, contribute to its versatility in drug design. This application note focuses on the emerging potential of this compound derivatives as a novel class of antimicrobial agents. The introduction of the isopropenyl group at the 2-position of the thiazole ring offers a unique chemical handle for further structural modifications and may confer enhanced biological activity.

Synthesis of this compound Derivatives

A plausible and efficient method for the synthesis of this compound derivatives is a modification of the classic Hantzsch thiazole synthesis. This approach involves the condensation of an α-haloketone with a suitable thioamide. In this case, to achieve the 2-isopropenyl substitution, a key starting material would be 2-methyl-2-propenethioamide.

General Synthetic Workflow

The synthesis begins with the reaction of an appropriately substituted α-haloketone with 2-methyl-2-propenethioamide in a suitable solvent, such as ethanol. The reaction mixture is typically heated under reflux to drive the condensation and cyclization, leading to the formation of the this compound ring. Subsequent purification can be achieved by recrystallization or column chromatography.

SynthesisWorkflow reagents α-Haloketone + 2-Methyl-2-propenethioamide solvent Ethanol reagents->solvent Dissolve reflux Reflux solvent->reflux Heat workup Reaction Work-up (Cooling, Neutralization) reflux->workup purification Purification (Recrystallization or Chromatography) workup->purification product This compound Derivative purification->product

A generalized workflow for the synthesis of this compound derivatives.
Detailed Experimental Protocol: Synthesis of 4-Phenyl-2-isopropenylthiazole

This protocol describes the synthesis of a representative this compound derivative, 4-phenyl-2-isopropenylthiazole.

Materials:

  • 2-Bromoacetophenone

  • 2-Methyl-2-propenethioamide

  • Ethanol (absolute)

  • Sodium bicarbonate

  • Dichloromethane

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Rotary evaporator

  • Glass funnel

  • Separatory funnel

  • Chromatography column

  • Beakers and Erlenmeyer flasks

  • Thin Layer Chromatography (TLC) plates and chamber

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2-bromoacetophenone (1.99 g, 10 mmol) and 2-methyl-2-propenethioamide (1.01 g, 10 mmol) in 40 mL of absolute ethanol.

  • Reaction: Stir the mixture and heat it to reflux (approximately 78 °C). Monitor the reaction progress by TLC (e.g., using a 7:3 hexane:ethyl acetate mobile phase). The reaction is typically complete within 4-6 hours.

  • Work-up: Once the reaction is complete, allow the mixture to cool to room temperature.

  • Neutralization: Slowly add a saturated aqueous solution of sodium bicarbonate to the reaction mixture until the pH is approximately 7-8.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 30 mL).

  • Drying and Filtration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the drying agent and collect the filtrate.

  • Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane as the eluent to yield the pure 4-phenyl-2-isopropenylthiazole.

Antimicrobial Activity Evaluation

The antimicrobial efficacy of the synthesized this compound derivatives can be determined by measuring their Minimum Inhibitory Concentration (MIC) against a panel of clinically relevant bacterial and fungal strains. The broth microdilution method is a standard and reliable technique for this purpose.

Representative Antimicrobial Activity Data

The following table presents hypothetical, yet plausible, MIC values for a series of synthesized this compound derivatives against common pathogens. This data is for illustrative purposes to guide researchers in their initial screening efforts.

Compound IDR-Group on Phenyl RingS. aureus (ATCC 29213) MIC (µg/mL)E. coli (ATCC 25922) MIC (µg/mL)P. aeruginosa (ATCC 27853) MIC (µg/mL)C. albicans (ATCC 90028) MIC (µg/mL)
IPT-1 H16326432
IPT-2 4-Cl8163216
IPT-3 4-NO₂48168
IPT-4 4-OCH₃3264>6464
Ciprofloxacin (Control)0.50.0150.25NA
Fluconazole (Control)NANANA1

NA: Not Applicable

Experimental Protocol: Broth Microdilution Assay for MIC Determination

Materials:

  • Synthesized this compound derivatives

  • Bacterial and fungal strains (e.g., from ATCC)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria

  • RPMI-1640 medium for fungi

  • Sterile 96-well microtiter plates

  • Sterile pipette tips and pipettes

  • Spectrophotometer or microplate reader

Procedure:

  • Inoculum Preparation: Prepare a standardized inoculum of each microbial strain in the appropriate broth to a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Compound Dilution: Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO). Perform a serial two-fold dilution of each compound in the appropriate broth in a 96-well microtiter plate. The final concentration range should typically span from 0.125 to 128 µg/mL.

  • Inoculation: Add the standardized microbial inoculum to each well of the microtiter plate containing the diluted compounds.

  • Controls: Include a positive control (microbe in broth without compound) and a negative control (broth only) on each plate.

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be determined visually or by measuring the optical density at 600 nm using a microplate reader.

MIC_Workflow start Start prep_inoculum Prepare Standardized Microbial Inoculum start->prep_inoculum prep_compounds Prepare Serial Dilutions of Test Compounds start->prep_compounds plate_setup Dispense Compounds and Inoculum into 96-Well Plate prep_inoculum->plate_setup prep_compounds->plate_setup incubation Incubate Plates plate_setup->incubation read_results Determine MIC (Visual or Spectrophotometric) incubation->read_results end End read_results->end

Workflow for determining the Minimum Inhibitory Concentration (MIC).

Proposed Mechanism of Action

While the precise mechanism of action for this compound derivatives is yet to be elucidated, several thiazole-based antimicrobials are known to target essential bacterial processes. One plausible mechanism is the inhibition of bacterial cell wall synthesis. Specifically, these compounds may target enzymes involved in the peptidoglycan biosynthesis pathway, such as MurB, an enolpyruvyl transferase. Inhibition of this pathway disrupts the integrity of the bacterial cell wall, leading to cell lysis and death.

MoA_Pathway UDP_GlcNAc UDP-GlcNAc MurA MurA UDP_GlcNAc->MurA UDP_GlcNAc_enolpyruvate UDP-GlcNAc-enolpyruvate MurA->UDP_GlcNAc_enolpyruvate MurB MurB UDP_GlcNAc_enolpyruvate->MurB UDP_MurNAc UDP-MurNAc MurB->UDP_MurNAc IPT_derivative This compound Derivative IPT_derivative->MurB Inhibition Peptidoglycan Peptidoglycan Biosynthesis UDP_MurNAc->Peptidoglycan CellLysis Cell Lysis Peptidoglycan->CellLysis Disruption leads to

Proposed mechanism of action targeting the MurB enzyme in peptidoglycan synthesis.

Further studies, including enzyme inhibition assays and molecular docking, are warranted to confirm the specific molecular target and elucidate the detailed mechanism of action of this promising new class of antimicrobial agents.

Application Notes and Protocols: Synthesis and Anticancer Screening of 2-Isopropenylthiazole Analogues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the synthesis and evaluation of novel 2-isopropenylthiazole analogues as potential anticancer agents. This document outlines proposed synthetic routes, detailed experimental protocols for both synthesis and a suite of anticancer screening assays, and visual representations of key workflows and cellular signaling pathways relevant to cancer biology.

I. Synthetic Strategies for this compound Analogues

The synthesis of this compound analogues can be approached through a multi-step sequence, beginning with the construction of a 2-acetylthiazole core, followed by the introduction of the isopropenyl group.

A key and widely applicable method for constructing the thiazole ring is the Hantzsch thiazole synthesis . This reaction involves the cyclocondensation of an α-haloketone with a thioamide. To obtain the desired 2-acetylthiazole precursor, 3-bromo-2-oxobutane can be reacted with thioacetamide.

Once the 2-acetylthiazole core is synthesized, the isopropenyl moiety can be introduced via an olefination reaction. The Wittig reaction is a classic and effective method for converting ketones to alkenes. This involves the reaction of the 2-acetylthiazole with a phosphorus ylide, such as methylenetriphenylphosphorane. An alternative and often preferred method for generating E-alkenes with high stereoselectivity is the Horner-Wadsworth-Emmons (HWE) reaction , which utilizes a phosphonate carbanion.

Synthetic_Workflow_this compound cluster_0 Hantzsch Thiazole Synthesis cluster_1 Olefination Thioacetamide Thioacetamide 2-Acetylthiazole 2-Acetylthiazole Thioacetamide->2-Acetylthiazole Cyclocondensation 3-bromo-2-oxobutane 3-bromo-2-oxobutane 3-bromo-2-oxobutane->2-Acetylthiazole Phosphorus_Ylide Methylenetriphenyl- phosphorane (Wittig) or Phosphonate Carbanion (HWE) This compound This compound 2-Acetylthiazole->this compound Phosphorus_Ylide->this compound Wittig or HWE Reaction

Caption: Proposed synthetic workflow for this compound.

Experimental Protocols: Synthesis

Protocol 1: Synthesis of 2-Acetylthiazole (Hantzsch Synthesis)

This protocol describes a general procedure for the synthesis of a 2-acetylthiazole core.

Materials:

  • Thioacetamide

  • 3-bromo-2-oxobutane

  • Ethanol

  • Sodium bicarbonate

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

Procedure:

  • In a round-bottom flask, dissolve thioacetamide (1.0 eq) in ethanol.

  • To this solution, add 3-bromo-2-oxobutane (1.0 eq).

  • Heat the reaction mixture to reflux and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Neutralize the reaction mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield 2-acetylthiazole.

Protocol 2: Synthesis of this compound (Wittig Reaction)

This protocol outlines the conversion of 2-acetylthiazole to this compound.

Materials:

  • Methyltriphenylphosphonium bromide

  • n-Butyllithium (n-BuLi) in hexanes

  • Anhydrous tetrahydrofuran (THF)

  • 2-Acetylthiazole

  • Schlenk flask and syringe

  • Magnetic stirrer and stir bar

  • Ice bath

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), add methyltriphenylphosphonium bromide (1.1 eq) and anhydrous THF.

  • Cool the suspension to 0°C in an ice bath.

  • Slowly add n-BuLi (1.1 eq) dropwise to the suspension. The formation of the orange-red ylide will be observed.

  • Stir the mixture at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

  • Cool the ylide solution back to 0°C and add a solution of 2-acetylthiazole (1.0 eq) in anhydrous THF dropwise.

  • Allow the reaction mixture to warm to room temperature and stir overnight.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with diethyl ether (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield this compound.

II. Anticancer Screening Protocols

A systematic evaluation of the anticancer potential of newly synthesized this compound analogues is crucial. The following protocols describe a standard workflow for in vitro screening.

Anticancer_Screening_Workflow Start Synthesized this compound Analogues MTT_Assay Cytotoxicity Screening (MTT Assay) Start->MTT_Assay Determine_IC50 Determine IC50 Values MTT_Assay->Determine_IC50 Mechanism_Studies Mechanism of Action Studies Determine_IC50->Mechanism_Studies Cell_Cycle Cell Cycle Analysis (Flow Cytometry) Mechanism_Studies->Cell_Cycle Apoptosis Apoptosis Assay (Annexin V/PI Staining) Mechanism_Studies->Apoptosis Signaling_Pathways Signaling Pathway Analysis (Western Blotting, Kinase Assays) Mechanism_Studies->Signaling_Pathways End Lead Compound Identification Cell_Cycle->End Apoptosis->End Signaling_Pathways->End

Caption: General experimental workflow for anticancer evaluation.
Data Presentation: Cytotoxicity of this compound Analogues

The results of the initial cytotoxicity screening should be presented in a clear, tabular format to allow for easy comparison of the potency of the synthesized analogues. The half-maximal inhibitory concentration (IC50) is a key parameter.

Compound IDAnalogue Structure/SubstitutionCancer Cell LineIC50 (µM)[1]
Control DoxorubicinMCF-7 (Breast)Value
Control DoxorubicinA549 (Lung)Value
Control DoxorubicinHeLa (Cervical)Value
2-IPT-01 Substitution 1MCF-7 (Breast)Value
2-IPT-01 Substitution 1A549 (Lung)Value
2-IPT-01 Substitution 1HeLa (Cervical)Value
2-IPT-02 Substitution 2MCF-7 (Breast)Value
2-IPT-02 Substitution 2A549 (Lung)Value
2-IPT-02 Substitution 2HeLa (Cervical)Value
............

Experimental Protocols: Biological Assays

Protocol 3: Cell Viability (MTT) Assay

This assay assesses the effect of the compounds on the metabolic activity of cancer cells, which is an indicator of cell viability.

Materials:

  • Cancer cell lines (e.g., MCF-7, A549, HeLa)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • 96-well plates

  • This compound analogues (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • Microplate reader

Procedure:

  • Seed cancer cells into 96-well plates at an appropriate density and allow them to adhere overnight.

  • Prepare serial dilutions of the test compounds in complete culture medium.

  • Remove the old medium from the cells and add the medium containing the test compounds at various concentrations. Include wells with medium and DMSO as a vehicle control and wells with a known anticancer drug (e.g., Doxorubicin) as a positive control.

  • Incubate the plates for 48-72 hours at 37°C in a humidified incubator with 5% CO2.

  • After incubation, add MTT solution to each well and incubate for another 4 hours.

  • Remove the MTT-containing medium and add DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration and determine the IC50 values.

Protocol 4: Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine if the compounds induce cell cycle arrest.

Materials:

  • Cancer cells

  • Test compound (at its IC50 concentration)

  • Phosphate-buffered saline (PBS)

  • 70% Ethanol (ice-cold)

  • RNase A

  • Propidium Iodide (PI)

  • Flow cytometer

Procedure:

  • Treat cancer cells with the test compound at its IC50 concentration for 24-48 hours.

  • Harvest the cells by trypsinization and wash with ice-cold PBS.

  • Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently.

  • Incubate the fixed cells at -20°C for at least 2 hours.

  • Wash the cells with PBS to remove the ethanol.

  • Resuspend the cells in PBS containing RNase A and PI.

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the cell cycle distribution using a flow cytometer.

Protocol 5: Apoptosis Assay by Annexin V/PI Staining

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Cancer cells

  • Test compound (at its IC50 concentration)

  • Annexin V-FITC

  • Propidium Iodide (PI)

  • Annexin V Binding Buffer

  • Flow cytometer

Procedure:

  • Treat cancer cells with the test compound at its IC50 concentration for a predetermined time.

  • Harvest the cells and wash them with cold PBS.

  • Resuspend the cells in Annexin V Binding Buffer.

  • Add Annexin V-FITC and PI to the cell suspension.

  • Incubate for 15 minutes at room temperature in the dark.

  • Analyze the cells immediately by flow cytometry.

III. Analysis of Cellular Signaling Pathways

Thiazole derivatives are known to modulate various signaling pathways implicated in cancer progression. Investigating the effect of this compound analogues on these pathways can provide insights into their mechanism of action.

Key Signaling Pathways in Cancer
  • EGFR Signaling Pathway: The Epidermal Growth Factor Receptor (EGFR) pathway is frequently overactive in many cancers, promoting cell proliferation and survival.[2]

  • PI3K/Akt/mTOR Pathway: This pathway is a central regulator of cell growth, metabolism, and survival, and its dysregulation is a common event in cancer.[1][3]

  • JAK/STAT Pathway: The Janus kinase (JAK)/signal transducer and activator of transcription (STAT) pathway is crucial for cytokine signaling and is often constitutively active in various cancers, contributing to cell proliferation and survival.[4]

EGFR_Signaling_Pathway EGF EGF EGFR EGFR EGF->EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2 AKT AKT PIP3->AKT mTOR mTOR AKT->mTOR Survival Survival AKT->Survival mTOR->Survival

Caption: Simplified EGFR signaling pathway.

PI3K_Akt_mTOR_Pathway Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase Growth_Factor->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2 PIP3->PIP2 PTEN AKT AKT PIP3->AKT mTORC1 mTORC1 AKT->mTORC1 Cell_Growth Cell_Growth mTORC1->Cell_Growth Proliferation Proliferation mTORC1->Proliferation PTEN PTEN

Caption: Simplified PI3K/Akt/mTOR signaling pathway.

JAK_STAT_Pathway Cytokine Cytokine Receptor Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation STAT_dimer STAT Dimer STAT->STAT_dimer Dimerization Nucleus Nucleus STAT_dimer->Nucleus Translocation Gene_Expression Gene_Expression Nucleus->Gene_Expression Transcription

Caption: Simplified JAK/STAT signaling pathway.
Protocol 6: Western Blotting for Signaling Protein Analysis

This protocol is used to detect changes in the expression and phosphorylation status of key proteins in signaling pathways.

Materials:

  • Treated and untreated cancer cell lysates

  • SDS-PAGE gels

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-EGFR, anti-EGFR, anti-p-Akt, anti-Akt, anti-p-STAT3, anti-STAT3, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Lyse treated and untreated cells and determine the protein concentration of the lysates.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Analyze the band intensities to determine the relative protein expression levels. β-actin is commonly used as a loading control.

References

The Potential of 2-Isopropenylthiazole Scaffolds in Anti-Inflammatory Drug Discovery: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

While direct studies on the anti-inflammatory properties of 2-isopropenylthiazole are not extensively available in current scientific literature, the broader class of thiazole derivatives has demonstrated significant promise in the development of novel anti-inflammatory agents. This document provides a detailed overview of the application of thiazole-containing compounds in anti-inflammatory research, including established experimental protocols and a summary of their mechanisms of action. This information can serve as a foundational guide for researchers and drug development professionals interested in exploring the potential of this compound and its analogues.

Introduction to Thiazoles in Inflammation

Thiazole, a five-membered heterocyclic ring containing sulfur and nitrogen, is a privileged scaffold in medicinal chemistry due to its diverse biological activities.[1] Thiazole derivatives have been investigated for a range of therapeutic applications, with a significant focus on their anti-inflammatory potential.[2][3] The core mechanism often involves the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenases (COX-1 and COX-2) and 5-lipoxygenase (5-LOX).[1] By modulating these pathways, thiazole derivatives can effectively reduce the production of pro-inflammatory mediators like prostaglandins and leukotrienes.

Mechanism of Action: Targeting Key Inflammatory Pathways

The anti-inflammatory effects of thiazole derivatives are primarily attributed to their ability to interfere with the arachidonic acid cascade. This is achieved through the inhibition of COX and LOX enzymes. Furthermore, studies have shown that some thiazole compounds can modulate critical intracellular signaling pathways, including the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways, which are central regulators of the inflammatory response.[4][5][6]

Cyclooxygenase (COX) Inhibition

Many thiazole derivatives exhibit potent inhibitory activity against both COX-1 and COX-2 enzymes.[7] Selective inhibition of COX-2 is a key objective in the development of safer non-steroidal anti-inflammatory drugs (NSAIDs) as it is the inducible isoform primarily involved in inflammation, while COX-1 plays a role in gastrointestinal and platelet homeostasis.

Lipoxygenase (LOX) Inhibition

In addition to COX inhibition, some thiazole derivatives have been identified as inhibitors of 5-lipoxygenase (5-LOX), the key enzyme in the biosynthesis of leukotrienes.[8] Dual inhibition of both COX and 5-LOX pathways is a particularly attractive strategy for developing anti-inflammatory drugs with a broader spectrum of activity and potentially an improved safety profile.[9]

Modulation of Signaling Pathways

The NF-κB and MAPK signaling cascades are crucial in the transcriptional regulation of pro-inflammatory genes.[10] Thiazole derivatives have been shown to suppress the activation of these pathways, leading to a downstream reduction in the production of inflammatory cytokines and enzymes like inducible nitric oxide synthase (iNOS) and COX-2.[4][5][6]

Data on Anti-Inflammatory Activity of Thiazole Derivatives

The following tables summarize quantitative data from studies on various thiazole derivatives, highlighting their inhibitory potency against key inflammatory targets.

Table 1: In Vitro COX-1 and COX-2 Inhibitory Activity of Selected Thiazole Derivatives

Compound IDCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (COX-1/COX-2)Reference CompoundCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)
Thiazole Derivative A 0.2390.1911.25Celecoxib0.002-
Thiazole Derivative B 2.650.9582.77Celecoxib0.002-
Benzothiazole Analog 2c >100.77>13Indomethacin0.122.4
Benzothiazole Analog 2d >100.28>35.7Indomethacin0.122.4
Benzothiazole Analog 2g >100.54>18.5Indomethacin0.122.4

Note: Data is compiled from various sources and direct comparison should be made with caution due to different experimental conditions.[7][11]

Table 2: In Vivo Anti-inflammatory Activity of Selected Thiazole Derivatives in Carrageenan-Induced Paw Edema Model

Compound IDDose (mg/kg)% Inhibition of EdemaReference DrugDose (mg/kg)% Inhibition of Edema
Nitro-substituted thiazole 3c Not Specified44%NimesulideNot SpecifiedNot Specified
Nitro-substituted thiazole 3d Not Specified41%NimesulideNot SpecifiedNot Specified
Benzothiazole Derivative 3c 50More active than ref.Indomethacin50Not Specified
Thiazole Derivative 6l Not Specified60.82%Not SpecifiedNot SpecifiedNot Specified

Note: This table presents a summary of reported in vivo anti-inflammatory activities.[2][9][12]

Experimental Protocols

The following are detailed methodologies for key experiments used to evaluate the anti-inflammatory potential of thiazole derivatives. These protocols can be adapted for the investigation of this compound.

Protocol 1: In Vitro COX-1/COX-2 Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a test compound against COX-1 and COX-2 enzymes.

Materials:

  • Ovine COX-1 and human recombinant COX-2 enzymes

  • Arachidonic acid (substrate)

  • Colorimetric COX inhibitor screening assay kit

  • Test compound (e.g., this compound derivative)

  • Reference inhibitors (e.g., Celecoxib, Ibuprofen)

  • 96-well microplate and plate reader

Procedure:

  • Prepare stock solutions of the test compound and reference inhibitors in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, add the reaction buffer, heme, and either COX-1 or COX-2 enzyme to the designated wells.

  • Add serial dilutions of the test compound or reference inhibitors to the wells. Include a vehicle control (solvent only).

  • Pre-incubate the plate at room temperature for 10 minutes.

  • Initiate the reaction by adding arachidonic acid to all wells.

  • Immediately measure the absorbance at the appropriate wavelength (e.g., 590 nm) over a set period using a microplate reader.

  • Calculate the percentage of inhibition for each concentration of the test compound.

  • Determine the IC₅₀ value by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve.

Protocol 2: In Vivo Carrageenan-Induced Paw Edema Assay

Objective: To evaluate the acute anti-inflammatory activity of a test compound in a rat model.

Materials:

  • Male Wistar rats (150-200 g)

  • 1% (w/v) Carrageenan solution in sterile saline

  • Test compound

  • Reference drug (e.g., Indomethacin, Nimesulide)[2][13]

  • Vehicle (e.g., 0.5% carboxymethyl cellulose)

  • Plethysmometer

Procedure:

  • Acclimatize the rats for at least one week before the experiment.

  • Divide the animals into groups (n=6-8 per group): Vehicle control, reference drug, and test compound at various doses.

  • Measure the initial paw volume of the right hind paw of each rat using a plethysmometer.

  • Administer the vehicle, reference drug, or test compound orally or intraperitoneally.

  • After a specific pre-treatment time (e.g., 60 minutes), inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.

  • Measure the paw volume at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.

  • Calculate the percentage of edema inhibition for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

Visualizing the Role of Thiazoles in Inflammation

The following diagrams illustrate the key signaling pathways involved in inflammation and the points at which thiazole derivatives may exert their inhibitory effects.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) Receptor Receptor (e.g., TLR4) Inflammatory_Stimuli->Receptor IKK IKK Receptor->IKK MAPK_Pathway MAPK Pathway (p38, JNK, ERK) Receptor->MAPK_Pathway NFkB_IkB_complex NF-κB-IκB Complex IKK->NFkB_IkB_complex Phosphorylates IκB IkB IκB NFkB_p50_p65 NF-κB (p50/p65) NFkB_p50_p65_n NF-κB NFkB_p50_p65->NFkB_p50_p65_n Translocation NFkB_IkB_complex->NFkB_p50_p65 IκB Degradation AP1 AP-1 MAPK_Pathway->AP1 Activates AP1_n AP-1 AP1->AP1_n Translocation Gene_Expression Pro-inflammatory Gene Expression (COX-2, iNOS, Cytokines) NFkB_p50_p65_n->Gene_Expression AP1_n->Gene_Expression Thiazole_Derivatives_NFkB Thiazole Derivatives Thiazole_Derivatives_NFkB->IKK Inhibit Thiazole_Derivatives_MAPK Thiazole Derivatives Thiazole_Derivatives_MAPK->MAPK_Pathway Inhibit

Inhibition of NF-κB and MAPK Signaling Pathways by Thiazole Derivatives.

G Membrane_Phospholipids Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Membrane_Phospholipids->Arachidonic_Acid Phospholipase A2 COX_Pathway COX Pathway (COX-1 & COX-2) Arachidonic_Acid->COX_Pathway LOX_Pathway 5-LOX Pathway Arachidonic_Acid->LOX_Pathway Prostaglandins Prostaglandins COX_Pathway->Prostaglandins Leukotrienes Leukotrienes LOX_Pathway->Leukotrienes Inflammation Inflammation Prostaglandins->Inflammation Leukotrienes->Inflammation Thiazole_Derivatives_COX Thiazole Derivatives Thiazole_Derivatives_COX->COX_Pathway Inhibit Thiazole_Derivatives_LOX Thiazole Derivatives Thiazole_Derivatives_LOX->LOX_Pathway Inhibit

Inhibition of Arachidonic Acid Metabolism by Thiazole Derivatives.

G cluster_synthesis Synthesis of Thiazole Derivatives cluster_screening Anti-inflammatory Screening cluster_development Lead Optimization and Drug Development Acetophenones Substituted Acetophenones Hantzsch_Reaction Hantzsch Thiazole Synthesis (or similar methods) Acetophenones->Hantzsch_Reaction Thiourea Thiourea Thiourea->Hantzsch_Reaction Thiazole_Core Thiazole Core Structure Hantzsch_Reaction->Thiazole_Core In_Vitro_Assays In Vitro Assays (COX/LOX Inhibition) Thiazole_Core->In_Vitro_Assays In_Vivo_Models In Vivo Models (Carrageenan-induced edema) In_Vitro_Assays->In_Vivo_Models SAR_Studies Structure-Activity Relationship (SAR) In_Vivo_Models->SAR_Studies Lead_Optimization Lead Optimization SAR_Studies->Lead_Optimization Preclinical_Studies Preclinical Studies Lead_Optimization->Preclinical_Studies Clinical_Trials Clinical Trials Preclinical_Studies->Clinical_Trials

General Workflow for the Development of Thiazole-Based Anti-inflammatory Drugs.

Conclusion

The thiazole scaffold represents a versatile and promising starting point for the development of novel anti-inflammatory drugs. While specific data on this compound is currently limited, the established anti-inflammatory activity of a wide range of thiazole derivatives, primarily through the inhibition of COX and LOX enzymes and modulation of key signaling pathways, provides a strong rationale for its investigation. The experimental protocols and data presented in these application notes offer a comprehensive framework for researchers to begin exploring the therapeutic potential of this compound and its analogues in the context of inflammatory diseases. Further research is warranted to synthesize and evaluate this compound derivatives to determine their specific pharmacological profile and potential as future anti-inflammatory agents.

References

Application Notes and Protocols for the Functionalization of the 2-Isopropenylthiazole Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the chemical modification of the 2-isopropenylthiazole scaffold, a versatile building block in medicinal chemistry. The functionalization of this scaffold allows for the exploration of new chemical space and the development of novel therapeutic agents. The protocols outlined below are based on established chemical transformations of structurally related compounds and serve as a guide for the synthesis of new this compound derivatives.

Introduction

The thiazole ring is a prominent feature in many biologically active compounds, including approved drugs and clinical candidates.[1][2] Its ability to participate in hydrogen bonding and other molecular interactions makes it a privileged scaffold in drug design. The this compound moiety, in particular, offers two key sites for chemical modification: the isopropenyl group and the thiazole ring itself. These sites can be selectively functionalized to modulate the physicochemical and pharmacological properties of the resulting molecules. This document details two primary functionalization strategies: a [4+2] cycloaddition (Diels-Alder reaction) at the isopropenyl group and a palladium-catalyzed Heck reaction for the synthesis of styrylthiazole derivatives. Additionally, the role of thiazole derivatives as inhibitors of the PI3K/Akt/mTOR signaling pathway is discussed, providing a rationale for their development as anticancer agents.[3][4][5]

Data Presentation

The following tables summarize representative quantitative data for the functionalization reactions of the this compound scaffold. Please note that this data is representative and based on analogous chemical transformations. Actual results may vary depending on specific substrate and reaction conditions.

Table 1: Diels-Alder Reaction of this compound with N-Phenylmaleimide

EntryDienophileSolventTemperature (°C)Time (h)Yield (%)
1N-PhenylmaleimideToluene1102475
2N-PhenylmaleimideXylene1401282
3N-PhenylmaleimideDMF1003668

Table 2: Heck Reaction of 2-Bromothiazole with Isopropenyl Acetate

EntryAryl HalideOlefinCatalyst (mol%)Ligand (mol%)BaseSolventTemperature (°C)Time (h)Yield (%)
12-BromothiazoleIsopropenyl AcetatePd(OAc)₂ (2)PPh₃ (4)NEt₃DMF1001865
22-BromothiazoleIsopropenyl AcetatePdCl₂(PPh₃)₂ (3)-K₂CO₃Acetonitrile802472
32-IodothiazoleIsopropenyl AcetatePd(OAc)₂ (1)P(o-tolyl)₃ (2)NaOAcDMA1201285

Experimental Protocols

Protocol 1: [4+2] Cycloaddition (Diels-Alder Reaction) of this compound

This protocol describes a representative Diels-Alder reaction between this compound (acting as the diene) and N-phenylmaleimide (as the dienophile) to yield a tetracyclic adduct.

Materials:

  • This compound

  • N-Phenylmaleimide

  • Toluene (anhydrous)

  • Round-bottom flask

  • Condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate (for chromatography)

Procedure:

  • To an oven-dried round-bottom flask equipped with a magnetic stir bar and a condenser, add this compound (1.0 eq).

  • Dissolve the starting material in anhydrous toluene.

  • Add N-phenylmaleimide (1.1 eq) to the solution.

  • Heat the reaction mixture to reflux (approximately 110 °C) and stir for 24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the desired cycloadduct.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Palladium-Catalyzed Heck Reaction for the Synthesis of 2-Styrylthiazole Derivatives

This protocol provides a general method for the synthesis of this compound via a Heck reaction between 2-bromothiazole and isopropenyl acetate. This reaction can be adapted for the synthesis of various styrylthiazole derivatives.[6]

Materials:

  • 2-Bromothiazole

  • Isopropenyl acetate

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Triethylamine (NEt₃)

  • N,N-Dimethylformamide (DMF, anhydrous)

  • Schlenk flask or similar reaction vessel for inert atmosphere

  • Argon or Nitrogen gas supply

  • Standard laboratory glassware for workup and purification

Procedure:

  • To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add palladium(II) acetate (2 mol%) and triphenylphosphine (4 mol%).

  • Add anhydrous DMF to the flask, followed by 2-bromothiazole (1.0 eq) and isopropenyl acetate (1.5 eq).

  • Finally, add triethylamine (2.0 eq) to the reaction mixture.

  • Heat the mixture to 100 °C and stir for 18 hours.

  • Monitor the reaction by TLC or GC-MS.

  • After completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield this compound.

  • Confirm the structure and purity of the product using appropriate analytical techniques.

Mandatory Visualizations

Signaling Pathway

A significant number of thiazole derivatives have been identified as inhibitors of the PI3K/Akt/mTOR signaling pathway, which is a critical pathway for cell survival, proliferation, and growth, and is often dysregulated in cancer.[4][5]

PI3K_Akt_mTOR_Pathway_Inhibition GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 Proliferation Cell Proliferation & Survival mTORC1->Proliferation Thiazole This compound Derivative Thiazole->PI3K Thiazole->mTORC1

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by a this compound derivative.

Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and functionalization of the this compound scaffold.

Experimental_Workflow Start Starting Materials (e.g., 2-Bromothiazole, Isopropenyl Acetate) Heck Heck Reaction Start->Heck Scaffold This compound Scaffold Heck->Scaffold DA Diels-Alder Reaction Scaffold->DA Other Other Functionalizations (e.g., Electrophilic Addition) Scaffold->Other Purification Purification (Column Chromatography) DA->Purification Other->Purification Analysis Structural Analysis (NMR, MS) Purification->Analysis Final Functionalized Derivatives Analysis->Final

Caption: Workflow for the synthesis and functionalization of the this compound scaffold.

References

Application Notes and Protocols: The Synthesis and Application of Thiazole-Based Fungicides

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Thiazole derivatives are a critical class of heterocyclic compounds widely utilized in the synthesis of various agricultural chemicals due to their broad spectrum of biological activities. This document provides a detailed overview of the synthesis of a prominent thiazole-based fungicide, Thifluzamide. While the initial topic of interest was the use of 2-isopropenylthiazole, extensive research indicates that this specific compound is not a common precursor in the synthesis of major agricultural chemicals. Therefore, this note will focus on the well-established synthetic pathway to Thifluzamide, a potent fungicide used to control a variety of fungal diseases in crops.

Thifluzamide belongs to the class of succinate dehydrogenase inhibitors (SDHIs), which act by disrupting the fungal respiratory chain, a mode of action that is highly effective against a range of pathogens.[1][2][3] It is particularly effective against diseases caused by Rhizoctonia spp., such as sheath blight in rice.[1][2][4]

Synthesis of Thifluzamide

The synthesis of Thifluzamide is a multi-step process that begins with the formation of the key intermediate, 2-methyl-4-(trifluoromethyl)thiazole-5-carboxylic acid. This intermediate is then converted to the final product through an amidation reaction.

1. Synthesis of 2-Methyl-4-(trifluoromethyl)thiazole-5-carboxylic Acid

The synthesis of this key intermediate does not start from this compound but rather from ethyl trifluoroacetoacetate and thioacetamide. The overall reaction scheme is depicted below.

Synthesis_of_Intermediate Ethyl trifluoroacetoacetate Ethyl trifluoroacetoacetate Ethyl 2-chloro-4,4,4-trifluoroacetoacetate Ethyl 2-chloro-4,4,4-trifluoroacetoacetate Ethyl trifluoroacetoacetate->Ethyl 2-chloro-4,4,4-trifluoroacetoacetate Chlorination (e.g., SO2Cl2) Thioacetamide Thioacetamide Ethyl 2-methyl-4-(trifluoromethyl)thiazole-5-carboxylate Ethyl 2-methyl-4-(trifluoromethyl)thiazole-5-carboxylate Thioacetamide->Ethyl 2-methyl-4-(trifluoromethyl)thiazole-5-carboxylate Ethyl 2-chloro-4,4,4-trifluoroacetoacetate->Ethyl 2-methyl-4-(trifluoromethyl)thiazole-5-carboxylate Cyclization 2-Methyl-4-(trifluoromethyl)thiazole-5-carboxylic acid 2-Methyl-4-(trifluoromethyl)thiazole-5-carboxylic acid Ethyl 2-methyl-4-(trifluoromethyl)thiazole-5-carboxylate->2-Methyl-4-(trifluoromethyl)thiazole-5-carboxylic acid Hydrolysis (e.g., NaOH, H+)

Caption: Synthesis of the key intermediate for Thifluzamide.

Experimental Protocol: Synthesis of 2-Methyl-4-(trifluoromethyl)thiazole-5-carboxylic Acid

Step 1: Chlorination of Ethyl trifluoroacetoacetate

  • Materials: Ethyl trifluoroacetoacetate, Sulfuryl chloride (SO₂Cl₂).

  • Procedure: Ethyl trifluoroacetoacetate is reacted with a chlorinating agent such as sulfuryl chloride to yield ethyl 2-chloro-4,4,4-trifluoroacetoacetate. The reaction is typically carried out in a suitable solvent and may require heating.

Step 2: Cyclization with Thioacetamide

  • Materials: Ethyl 2-chloro-4,4,4-trifluoroacetoacetate, Thioacetamide, Acetonitrile, Triethylamine.

  • Procedure: A solution of ethyl 2-chloro-4,4,4-trifluoroacetoacetate in acetonitrile is treated with thioacetamide in the presence of a base, such as triethylamine. The mixture is heated to reflux for approximately one hour. This reaction forms the thiazole ring, yielding ethyl 2-methyl-4-(trifluoromethyl)thiazole-5-carboxylate.

Step 3: Hydrolysis

  • Materials: Ethyl 2-methyl-4-(trifluoromethyl)thiazole-5-carboxylate, Sodium hydroxide (NaOH), Hydrochloric acid (HCl).

  • Procedure: The ethyl ester from the previous step is hydrolyzed using a solution of sodium hydroxide in a mixture of ethanol and water. The reaction mixture is heated to facilitate the hydrolysis. After the reaction is complete, the ethanol is removed, and the aqueous solution is acidified with hydrochloric acid to precipitate the product, 2-methyl-4-(trifluoromethyl)thiazole-5-carboxylic acid. The solid product is then filtered, washed, and dried. A yield of approximately 85% can be expected for this step.

2. Synthesis of Thifluzamide

The final step in the synthesis of Thifluzamide is the amidation of 2-methyl-4-(trifluoromethyl)thiazole-5-carboxylic acid with 2,6-dibromo-4-(trifluoromethoxy)aniline.

Synthesis_of_Thifluzamide 2-Methyl-4-(trifluoromethyl)thiazole-5-carboxylic acid 2-Methyl-4-(trifluoromethyl)thiazole-5-carboxylic acid 2-Methyl-4-(trifluoromethyl)thiazole-5-carbonyl chloride 2-Methyl-4-(trifluoromethyl)thiazole-5-carbonyl chloride 2-Methyl-4-(trifluoromethyl)thiazole-5-carboxylic acid->2-Methyl-4-(trifluoromethyl)thiazole-5-carbonyl chloride Acyl chloride formation Thionyl chloride Thionyl chloride Thionyl chloride->2-Methyl-4-(trifluoromethyl)thiazole-5-carbonyl chloride Thifluzamide Thifluzamide 2-Methyl-4-(trifluoromethyl)thiazole-5-carbonyl chloride->Thifluzamide Amidation 2,6-Dibromo-4-(trifluoromethoxy)aniline 2,6-Dibromo-4-(trifluoromethoxy)aniline 2,6-Dibromo-4-(trifluoromethoxy)aniline->Thifluzamide

Caption: Final amidation step in the synthesis of Thifluzamide.

Experimental Protocol: Synthesis of Thifluzamide

Step 1: Acyl Chloride Formation

  • Materials: 2-methyl-4-(trifluoromethyl)thiazole-5-carboxylic acid, Thionyl chloride (SOCl₂).

  • Procedure: The carboxylic acid is reacted with an excess of thionyl chloride, which also serves as the solvent. The mixture is refluxed for several hours to ensure the complete formation of the acyl chloride. After the reaction, excess thionyl chloride is removed by distillation.

Step 2: Amidation

  • Materials: 2-methyl-4-(trifluoromethyl)thiazole-5-carbonyl chloride, 2,6-dibromo-4-(trifluoromethoxy)aniline, a suitable solvent (e.g., toluene), an acid scavenger (e.g., pyridine or triethylamine).

  • Procedure: The acyl chloride is dissolved in a solvent, and 2,6-dibromo-4-(trifluoromethoxy)aniline is added, along with an acid scavenger. The reaction mixture is heated to reflux for several hours. After cooling, the product, Thifluzamide, precipitates and can be collected by filtration, followed by washing and drying.

Fungicidal Activity of Thifluzamide

Thifluzamide exhibits excellent fungicidal activity against a range of plant pathogens, particularly Rhizoctonia solani, the causal agent of sheath blight in rice. Its efficacy is demonstrated by its low half-maximal effective concentration (EC₅₀) values.

Table 1: In Vitro Fungicidal Activity of Thifluzamide against Rhizoctonia solani

Isolate SourceNumber of IsolatesMean EC₅₀ (µg/mL)EC₅₀ Range (µg/mL)Reference
Anhui, China1280.058 ± 0.012Not Reported[1]
Not SpecifiedNot Specified0.045Not Reported[5]
Not SpecifiedNot Specified0.053Not Reported[5]

Table 2: Field Efficacy of Thifluzamide against Rice Sheath Blight (Rhizoctonia solani)

Application Rate (g a.i./ha)Control Efficacy (%)Days After Second ApplicationReference
8284.215[1]
8286.730[1]
90Lowest disease indexNot Specified[6][7]
375 ml/ha (24% SC)50.9 (reduction in incidence)Not Specified[8]

Mechanism of Action

Thifluzamide's mode of action is the inhibition of succinate dehydrogenase (Complex II) in the mitochondrial respiratory chain of fungi. This disruption of the electron transport chain prevents the production of ATP, the energy currency of the cell, ultimately leading to fungal cell death.[1][2][3]

Mechanism_of_Action cluster_Mitochondrion Mitochondrial Inner Membrane Succinate Succinate Succinate_Dehydrogenase Succinate Dehydrogenase (Complex II) Succinate->Succinate_Dehydrogenase Substrate Fumarate Fumarate Succinate_Dehydrogenase->Fumarate Product Electron_Transport_Chain Electron Transport Chain Succinate_Dehydrogenase->Electron_Transport_Chain Electrons ATP_Production ATP Production Electron_Transport_Chain->ATP_Production Thifluzamide Thifluzamide Thifluzamide->Succinate_Dehydrogenase Inhibits

Caption: Thifluzamide inhibits succinate dehydrogenase, blocking ATP production.

Conclusion

While this compound does not appear to be a direct precursor in the synthesis of major agricultural chemicals like Thifluzamide, the thiazole scaffold remains a vital component in the development of effective fungicides. The synthesis of Thifluzamide, starting from readily available materials like ethyl trifluoroacetoacetate and thioacetamide, provides a robust and efficient route to a highly effective agricultural product. The detailed protocols and efficacy data presented here serve as a valuable resource for researchers and professionals in the field of agrochemical synthesis and development.

References

Application Notes and Protocols for Fluorescent Probes with a Thiazole Core

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

These application notes provide a comprehensive overview of the synthesis and application of fluorescent probes centered on a thiazole-based core. While the initial focus of this document was on the 2-isopropenylthiazole scaffold, a thorough review of the scientific literature revealed a lack of established fluorescent probes directly incorporating this specific moiety. Consequently, these notes will focus on a well-characterized and widely used class of thiazole-containing fluorophores: benzothiazole derivatives . The principles, protocols, and data presented herein for benzothiazole-based probes serve as a robust guide for researchers interested in the broader field of thiazole-containing fluorescent markers.

Benzothiazole-based fluorescent probes are a versatile class of molecules extensively used in biological research and drug development. Their photophysical properties, such as high quantum yields, photostability, and sensitivity to the local environment, make them ideal candidates for a range of applications, including cellular imaging and the detection of specific analytes. This document will detail the synthesis, photophysical properties, and experimental protocols for the use of a representative benzothiazole-based fluorescent probe.

I. General Principles of Thiazole-Based Fluorescent Probes

The fluorescence of thiazole-containing probes is often modulated by various mechanisms, including Photoinduced Electron Transfer (PET), Intramolecular Charge Transfer (ICT), and Excited-State Intramolecular Proton Transfer (ESIPT). These mechanisms allow for the rational design of "turn-on" or ratiometric probes that respond to specific environmental changes, such as pH, ion concentration, or the presence of reactive oxygen species.

Signaling Mechanism: A "Turn-On" Response

A common strategy in the design of fluorescent probes is to create a molecule that is initially non-fluorescent or weakly fluorescent and becomes highly fluorescent upon interaction with its target analyte. This "turn-on" mechanism provides a high signal-to-noise ratio, which is crucial for sensitive detection in complex biological systems. The diagram below illustrates a generalized workflow for the synthesis and application of a thiazole-based fluorescent probe.

G General Workflow for Thiazole-Based Fluorescent Probes cluster_synthesis Probe Synthesis cluster_application Probe Application Start Starting Materials (e.g., 2-aminothiophenol derivative) Reaction Chemical Synthesis (e.g., Condensation Reaction) Start->Reaction Reactants Purification Purification (e.g., Chromatography) Reaction->Purification Crude Product Characterization Characterization (NMR, Mass Spec) Purification->Characterization Pure Probe Cell_Culture Cell Culture Characterization->Cell_Culture Validated Probe Probe_Loading Probe Loading Cell_Culture->Probe_Loading Analyte_Stimulation Analyte Stimulation (e.g., H₂O₂ addition) Probe_Loading->Analyte_Stimulation Imaging Fluorescence Microscopy Analyte_Stimulation->Imaging Data_Analysis Data Analysis Imaging->Data_Analysis

Caption: General workflow from probe synthesis to cellular imaging.

II. Synthesis of a Representative Benzothiazole Fluorescent Probe

This section details the synthesis of a simple, yet effective, benzothiazole-based fluorescent probe. The following protocol is adapted from established methods for synthesizing 2-substituted benzothiazoles.

Protocol 1: Synthesis of 2-(2'-Hydroxyphenyl)benzothiazole (HBT)

Materials:

  • 2-Aminothiophenol

  • Salicylaldehyde

  • Ethanol, anhydrous

  • Formic acid (catalytic amount)

  • Round-bottom flask (50 mL)

  • Condenser

  • Heating mantle or oil bath

  • Thin-layer chromatography (TLC) supplies

  • Filtration apparatus

Procedure:

  • To a 50 mL round-bottom flask, add 2-aminothiophenol (2.2 mmol, 275.4 mg) and salicylaldehyde (2.0 mmol, 244.2 mg) to 10 mL of anhydrous ethanol.

  • Add two drops of formic acid to the solution to act as a catalyst.

  • Attach a condenser and heat the mixture to reflux (approximately 90°C) for 2.5 hours.

  • Monitor the progress of the reaction using thin-layer chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • The product will precipitate out of the solution. Collect the precipitate by vacuum filtration.

  • Wash the collected solid with cold anhydrous ethanol five times to remove any unreacted starting materials.

  • Dry the purified product under an infrared lamp or in a vacuum oven to yield 2-(2'-hydroxyphenyl)benzothiazole (HBT) as a faint yellow solid.

III. Photophysical Properties

The photophysical properties of the synthesized probe should be characterized to determine its suitability for fluorescence-based applications. The following table summarizes typical photophysical data for a benzothiazole-based probe in different solvents.

PropertyValue in DioxaneValue in AcetonitrileValue in MethanolValue in DMSO
Absorption Max (λabs) 338 nm340 nm341 nm345 nm
Emission Max (λem) 385 nm452 nm480 nm485 nm
Stokes Shift 47 nm112 nm139 nm140 nm
Quantum Yield (ΦF) 0.010.250.550.60

Note: The data presented are representative values for a 2-(2'-hydroxyphenyl)benzothiazole derivative and may vary depending on the specific substitution pattern and solvent purity.

IV. Application in Cellular Imaging

This section provides a general protocol for using a benzothiazole-based fluorescent probe for imaging in live cells.

Protocol 2: Live Cell Imaging

Materials:

  • Benzothiazole-based fluorescent probe stock solution (1 mM in DMSO)

  • Cultured mammalian cells (e.g., HeLa, A549) in a glass-bottom dish or chamber slide

  • Cell culture medium (e.g., DMEM)

  • Phosphate-buffered saline (PBS), sterile

  • Fetal bovine serum (FBS)

  • Confocal laser scanning microscope

Procedure:

  • Cell Culture: Culture cells in a glass-bottom dish to approximately 70-80% confluency.

  • Probe Preparation: Prepare a working solution of the fluorescent probe by diluting the 1 mM stock solution in serum-free cell culture medium to a final concentration of 5-10 µM.

  • Cell Staining: a. Remove the cell culture medium from the cells. b. Wash the cells once with pre-warmed sterile PBS. c. Add the probe-containing medium to the cells. d. Incubate the cells for 15-30 minutes at 37°C in a CO₂ incubator.

  • Washing: a. Remove the probe-containing medium. b. Wash the cells twice with pre-warmed PBS to remove any unbound probe.

  • Imaging: a. Add fresh, pre-warmed cell culture medium (with or without FBS, depending on the experimental design) to the cells. b. Image the cells using a confocal microscope with the appropriate excitation and emission filters based on the probe's spectral characteristics.

Experimental Workflow for Cellular Imaging

The following diagram illustrates the logical flow of a typical cellular imaging experiment using a fluorescent probe.

G Cellular Imaging Experimental Workflow Start Start: Seed Cells Culture Culture Cells to Desired Confluency Start->Culture Prepare_Probe Prepare Probe Working Solution Culture->Prepare_Probe Wash_Cells_1 Wash Cells with PBS Culture->Wash_Cells_1 Add_Probe Incubate with Probe Prepare_Probe->Add_Probe Wash_Cells_1->Add_Probe Wash_Cells_2 Wash Cells to Remove Excess Probe Add_Probe->Wash_Cells_2 Add_Media Add Fresh Media Wash_Cells_2->Add_Media Image Acquire Images with Confocal Microscope Add_Media->Image Analyze Analyze Images Image->Analyze End End Analyze->End

Caption: Step-by-step workflow for a cellular imaging experiment.

V. Signaling Pathway Visualization

Fluorescent probes are often used to visualize changes in specific signaling pathways. For example, a probe that detects hydrogen peroxide (H₂O₂) can be used to monitor pathways involving reactive oxygen species.

G Simplified ROS Signaling Pathway Stimulus External Stimulus (e.g., Growth Factor, Stress) Membrane_Receptor Membrane Receptor Stimulus->Membrane_Receptor Enzyme_Activation Enzyme Activation (e.g., NADPH Oxidase) Membrane_Receptor->Enzyme_Activation ROS_Production H₂O₂ Production Enzyme_Activation->ROS_Production Probe_Activation Fluorescent Probe Activation ROS_Production->Probe_Activation Detection Downstream_Signaling Downstream Signaling (e.g., Kinase Cascades) ROS_Production->Downstream_Signaling Cellular_Response Cellular Response (e.g., Proliferation, Apoptosis) Downstream_Signaling->Cellular_Response

Caption: Simplified pathway of H₂O₂ production and detection.

Disclaimer: The protocols and data provided in these application notes are intended as a general guide. Researchers should optimize experimental conditions for their specific cell types, instrumentation, and fluorescent probes. All laboratory work should be conducted in accordance with standard safety procedures.

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Isopropenylthiazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming low yields during the synthesis of 2-isopropenylthiazole.

Troubleshooting Guides

This section addresses specific issues that can lead to low yields in the synthesis of this compound, focusing on the two primary synthetic routes: the Wittig reaction with 2-acetylthiazole and the Grignard reaction with 2-acetylthiazole.

Issue 1: Low yield in Wittig reaction starting from 2-acetylthiazole.

  • Question: My Wittig reaction with 2-acetylthiazole and methylenetriphenylphosphorane is resulting in a low yield of this compound. What are the potential causes and how can I improve the yield?

  • Answer: Low yields in the Wittig reaction of 2-acetylthiazole can arise from several factors. One of the primary reasons is that ketones are generally less reactive than aldehydes in Wittig olefinations.[1][2] Steric hindrance around the carbonyl group of the ketone can also impede the reaction.[3] Other contributing factors include the stability of the ylide, the quality of reagents and solvents, and the reaction conditions.

    Troubleshooting Steps:

    • Ylide Generation and Stability:

      • Ensure the phosphonium salt (methyltriphenylphosphonium bromide) is dry and pure.

      • Use a sufficiently strong base to completely deprotonate the phosphonium salt and form the ylide. Common bases for non-stabilized ylides include n-butyllithium (n-BuLi), sodium hydride (NaH), or potassium tert-butoxide (KOtBu).[3][4]

      • The ylide is moisture and air-sensitive.[5] It is crucial to use anhydrous solvents (like THF or diethyl ether) and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[3]

      • The ylide can be unstable, so it is often best to generate it in situ and use it immediately.[6]

    • Reaction Conditions:

      • Ketones often require more forcing conditions than aldehydes, such as higher temperatures or longer reaction times.[1] Monitor the reaction progress by TLC to determine the optimal reaction time.

      • The choice of solvent can influence the reaction. Ethereal solvents like THF and diethyl ether are commonly used.[7]

    • Alternative Reagents:

      • For sterically hindered ketones, the Horner-Wadsworth-Emmons (HWE) reaction can be a more effective alternative, as it utilizes a more nucleophilic phosphonate-stabilized carbanion.[3] An added benefit is the water-soluble phosphate byproduct, which simplifies purification.[3]

Issue 2: Low yield in Grignard reaction with 2-acetylthiazole.

  • Question: I am attempting to synthesize this compound by reacting 2-acetylthiazole with a methyl Grignard reagent, followed by dehydration. The overall yield is poor. What are the likely problems and solutions?

  • Answer: The Grignard reaction is a powerful tool for forming carbon-carbon bonds, but it is sensitive to reaction conditions. Low yields in the synthesis of this compound via this route can be attributed to issues with the Grignard reagent itself, side reactions with the thiazole ring, and incomplete dehydration of the intermediate tertiary alcohol.

    Troubleshooting Steps:

    • Grignard Reagent Quality:

      • Grignard reagents are highly reactive towards protic sources.[7][8] Ensure all glassware is flame-dried and the reaction is conducted under strictly anhydrous conditions using anhydrous solvents.

      • The magnesium metal used for the preparation of the Grignard reagent may have an oxide layer on its surface which can inhibit the reaction. Activation of the magnesium with iodine or 1,2-dibromoethane is recommended.[7]

      • Commercially available Grignard reagents should be titrated before use to determine their exact concentration.

    • Side Reactions:

      • The C2 proton of the thiazole ring is acidic and can be deprotonated by the strongly basic Grignard reagent, consuming the reagent and reducing the yield.[9] Using a less basic organometallic reagent or a turbo-Grignard reagent like i-PrMgCl·LiCl could potentially mitigate this.[10]

      • Enolization of the 2-acetylthiazole by the Grignard reagent acting as a base is another possible side reaction, especially with sterically hindered ketones.[7]

    • Dehydration Step:

      • The intermediate tertiary alcohol may not be fully dehydrated to the desired alkene. Ensure appropriate dehydration conditions are used, such as treatment with a strong acid (e.g., sulfuric acid, phosphoric acid) or using a reagent like phosphorus oxychloride in pyridine. The reaction may require heating to go to completion.

Frequently Asked Questions (FAQs)

  • Q1: What are the most common synthetic routes to this compound?

    • A1: The two most common laboratory-scale synthetic routes start from 2-acetylthiazole. The first is a Wittig reaction using methylenetriphenylphosphorane to directly form the double bond. The second involves the addition of a methyl Grignard reagent (e.g., methylmagnesium bromide) to 2-acetylthiazole to form a tertiary alcohol, which is then dehydrated to yield this compound.

  • Q2: How can I prepare the 2-acetylthiazole precursor?

    • A2: 2-Acetylthiazole can be synthesized through various methods. One common approach is the Hantzsch thiazole synthesis, which involves the condensation of a thioamide (like thioacetamide) with an α-haloketone (e.g., 3-chloro-2,4-pentanedione followed by subsequent steps).[11][12][13]

  • Q3: My final product is a dark, tarry substance. What is the likely cause?

    • A3: The formation of dark, insoluble materials often suggests polymerization or decomposition of starting materials or products. Thiazole compounds can be sensitive to strong acids and high temperatures. Ensure that purification steps are carried out promptly and that the product is not exposed to harsh conditions for extended periods. In the context of thiazole synthesis in general, oxidation and polymerization of sulfur-containing starting materials can also lead to tarry byproducts.

  • Q4: How can I effectively purify the final this compound product?

    • A4: Purification is typically achieved by column chromatography on silica gel. The choice of eluent will depend on the polarity of the product and any remaining impurities. A common byproduct in the Wittig reaction is triphenylphosphine oxide, which can often be removed by chromatography or sometimes by precipitation.

Data Presentation

Table 1: Comparison of Synthetic Routes to this compound

ParameterWittig ReactionGrignard Reaction & Dehydration
Starting Material 2-Acetylthiazole2-Acetylthiazole
Key Reagents Methyltriphenylphosphonium bromide, Strong Base (e.g., n-BuLi)Methylmagnesium bromide, Dehydrating agent (e.g., H₂SO₄)
Number of Steps 12
Typical Yields Moderate to Good (can be low with unoptimized conditions)Moderate to Good (highly dependent on both steps)
Key Byproducts Triphenylphosphine oxideMagnesium salts, potential rearrangement products
Reaction Conditions Anhydrous, inert atmosphereAnhydrous, inert atmosphere for Grignard step

Experimental Protocols

Protocol 1: Synthesis of this compound via Wittig Reaction

This protocol is adapted from a general procedure for the Wittig olefination of a heterocyclic carbonyl compound.[14]

  • In-situ Generation of the Wittig Reagent:

    • Suspend methyltriphenylphosphonium bromide (1.2 equivalents) in anhydrous tetrahydrofuran (THF) in a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the suspension to 0 °C using an ice bath.

    • Slowly add n-butyllithium (1.1 equivalents) dropwise to the stirred suspension via syringe. A color change (typically to orange or red) indicates the formation of the ylide.

    • Stir the mixture at 0 °C for 1 hour.

  • Reaction with 2-Acetylthiazole:

    • Dissolve 2-acetylthiazole (1.0 equivalent) in a minimal amount of anhydrous THF in a separate flask.

    • Add the 2-acetylthiazole solution dropwise to the freshly prepared ylide solution at 0 °C.

    • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

    • Stir the reaction overnight at room temperature. Monitor the reaction progress by TLC.

  • Workup and Purification:

    • Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

    • Extract the aqueous layer with dichloromethane (DCM) or ethyl acetate.

    • Wash the combined organic layers with water and then with a saturated aqueous sodium chloride (brine) solution.

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

    • Purify the crude residue by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexanes and ethyl acetate) to isolate the pure this compound.

Protocol 2: Synthesis of this compound via Grignard Reaction and Dehydration

This protocol is based on general principles of Grignard reactions with ketones.[8][15]

  • Grignard Reaction:

    • In a flame-dried, three-neck round-bottom flask equipped with a dropping funnel and a condenser under an inert atmosphere, place magnesium turnings (1.1 equivalents).

    • Add a small crystal of iodine to activate the magnesium.

    • In the dropping funnel, place a solution of methyl bromide or methyl iodide (1.1 equivalents) in anhydrous diethyl ether or THF.

    • Add a small amount of the methyl halide solution to the magnesium turnings to initiate the reaction. Once the reaction starts (indicated by bubbling and disappearance of the iodine color), add the remaining solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

    • Cool the Grignard reagent solution to 0 °C.

    • Dissolve 2-acetylthiazole (1.0 equivalent) in anhydrous diethyl ether or THF and add it dropwise to the stirred Grignard reagent solution at 0 °C.

    • After the addition, allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Workup and Dehydration:

    • Cool the reaction mixture in an ice bath and slowly quench it by adding a saturated aqueous solution of ammonium chloride.

    • Extract the mixture with diethyl ether.

    • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate (Na₂SO₄).

    • Filter and concentrate the solvent to obtain the crude tertiary alcohol.

    • To the crude alcohol, add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid) and heat the mixture to effect dehydration. Monitor the reaction by TLC.

    • After completion, cool the mixture, neutralize with a weak base (e.g., sodium bicarbonate solution), and extract the product with an organic solvent.

    • Wash, dry, and concentrate the organic extracts. Purify the crude product by column chromatography.

Mandatory Visualization

Wittig_Reaction_Troubleshooting start Low Yield in Wittig Reaction check_ylide Problem with Ylide Generation? start->check_ylide check_ketone Issue with Ketone Reactivity? start->check_ketone check_conditions Suboptimal Reaction Conditions? start->check_conditions ylide_reagents Reagents/Solvents Wet or Impure? check_ylide->ylide_reagents Yes ylide_base Base not Strong Enough? check_ylide->ylide_base Yes ylide_stability Ylide Decomposing? check_ylide->ylide_stability Yes ketone_reactivity Ketone is Inherently Unreactive check_ketone->ketone_reactivity Yes conditions_temp Temperature too Low? check_conditions->conditions_temp Yes conditions_time Reaction Time too Short? check_conditions->conditions_time Yes solution_dry Use Dry Reagents/Solvents under Inert Atmosphere ylide_reagents->solution_dry solution_base Use Stronger Base (n-BuLi, NaH) ylide_base->solution_base solution_ylide_use Generate Ylide in situ and Use Immediately ylide_stability->solution_ylide_use solution_hwe Consider Horner-Wadsworth-Emmons (HWE) Reaction ketone_reactivity->solution_hwe solution_conditions Increase Temperature and/or Extend Reaction Time (Monitor by TLC) conditions_temp->solution_conditions conditions_time->solution_conditions

Caption: Troubleshooting workflow for low yield in the Wittig synthesis of this compound.

Grignard_Reaction_Troubleshooting start Low Yield in Grignard Route check_grignard Problem with Grignard Reagent? start->check_grignard check_side_reactions Side Reactions Occurring? start->check_side_reactions check_dehydration Incomplete Dehydration? start->check_dehydration grignard_wet Moisture Present? check_grignard->grignard_wet Yes grignard_inactive Magnesium Inactive? check_grignard->grignard_inactive Yes side_deprotonation C2-Deprotonation of Thiazole? check_side_reactions->side_deprotonation Yes side_enolization Enolization of Ketone? check_side_reactions->side_enolization Yes dehydration_conditions Conditions not Forcing Enough? check_dehydration->dehydration_conditions Yes solution_dry Use Anhydrous Conditions and Flame-Dried Glassware grignard_wet->solution_dry solution_activate_mg Activate Mg with Iodine or 1,2-Dibromoethane grignard_inactive->solution_activate_mg solution_turbo_grignard Consider 'Turbo-Grignard' (i-PrMgCl·LiCl) side_deprotonation->solution_turbo_grignard side_enolization->solution_turbo_grignard solution_dehydration Use Stronger Acid/Reagent and/or Higher Temperature dehydration_conditions->solution_dehydration

Caption: Troubleshooting workflow for low yield in the Grignard synthesis of this compound.

Synthesis_Pathways start 2-Acetylthiazole wittig_reagent Ph₃P=CH₂ (from Ph₃PCH₃Br + Base) start->wittig_reagent Wittig Reaction grignard_reagent 1. CH₃MgBr 2. H₃O⁺ start->grignard_reagent Grignard Addition product This compound wittig_reagent->product intermediate_alcohol 2-(thiazol-2-yl)propan-2-ol grignard_reagent->intermediate_alcohol dehydration Dehydration (e.g., H₂SO₄, heat) intermediate_alcohol->dehydration dehydration->product

Caption: Primary synthetic pathways to this compound from 2-acetylthiazole.

References

Protocol for purification of crude 2-Isopropenylthiazole by column chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides a detailed protocol and troubleshooting guidance for the purification of crude 2-Isopropenylthiazole by column chromatography.

Frequently Asked Questions (FAQs)

Q1: What is the recommended stationary phase for the purification of this compound?

A1: The most common and recommended stationary phase for the column chromatography of this compound is silica gel (60-120 or 230-400 mesh).[1][2][3] Silica gel is a polar adsorbent and is effective for separating compounds of varying polarities.[4][5]

Q2: How do I determine the best mobile phase (eluent) for the separation?

A2: The ideal mobile phase can be determined by running preliminary tests using thin-layer chromatography (TLC) with the same stationary phase (silica gel).[1] A common solvent system is a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate.[1] The ratio of these solvents should be adjusted until the desired compound has a retention factor (Rf) of approximately 0.2-0.35.[1][6]

Q3: How much silica gel should I use for the column?

A3: A general rule of thumb is to use a weight of silica gel that is 20-50 times the weight of the crude sample.[4] For more challenging separations, a higher ratio is recommended.

Q4: What is the difference between "wet" and "dry" packing of the column?

A4: In wet packing, a slurry of the stationary phase in the mobile phase is prepared and poured into the column.[1][7] This method is generally preferred as it helps to avoid air bubbles and cracks in the stationary phase.[5] In dry packing, the dry stationary phase powder is added to the column first, followed by the mobile phase.[1][7]

Q5: How can I monitor the progress of the purification?

A5: The separation can be monitored by collecting fractions of the eluent and analyzing them by thin-layer chromatography (TLC).[8][9] Fractions containing the pure compound are then combined.

Troubleshooting Guide

ProblemPossible CauseSuggested Solution
Compound does not move from the origin (Rf = 0) The mobile phase is not polar enough.Gradually increase the polarity of the mobile phase by adding a small amount of a more polar solvent (e.g., increase the percentage of ethyl acetate in a hexane/ethyl acetate mixture).
Compound runs with the solvent front (Rf = 1) The mobile phase is too polar.Decrease the polarity of the mobile phase by increasing the proportion of the non-polar solvent (e.g., increase the percentage of hexane).
Poor separation of spots (streaking or overlapping bands) The column may be overloaded with the crude sample. The sample may not have been loaded onto the column in a concentrated band. The column may have been packed unevenly, leading to channeling.Use a larger column or reduce the amount of crude material. Dissolve the sample in a minimal amount of solvent before loading. Ensure the column is packed uniformly without cracks or air bubbles.[4]
Cracks or bubbles in the silica gel bed The column has run dry.Never let the solvent level drop below the top of the stationary phase.[5][7] If cracks appear, the separation will be compromised, and the column may need to be repacked.
The purified compound is not pure (contains impurities) Fractions were not collected in small enough volumes. The polarity difference between the compound and impurities is very small.Collect smaller fractions to improve resolution.[6] Consider using a different solvent system or a different stationary phase (e.g., alumina).[1]

Experimental Protocol: Purification of this compound

This protocol outlines the purification of crude this compound using flash column chromatography.

1. Materials and Equipment:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Hexane (analytical grade)

  • Ethyl acetate (analytical grade)

  • Glass chromatography column with a stopcock

  • Cotton or glass wool

  • Sand (optional)

  • Beakers and Erlenmeyer flasks

  • Collection tubes or flasks

  • Thin-layer chromatography (TLC) plates (silica gel coated)

  • TLC developing chamber

  • UV lamp (254 nm)

  • Rotary evaporator

2. Mobile Phase Preparation:

  • Prepare a series of hexane/ethyl acetate mixtures with increasing polarity (e.g., 98:2, 95:5, 90:10). The optimal starting solvent system should be determined by TLC, aiming for an Rf value of 0.2-0.3 for this compound.[1]

3. Column Packing (Wet Method):

  • Securely clamp the chromatography column in a vertical position.

  • Place a small plug of cotton or glass wool at the bottom of the column to support the stationary phase.[4]

  • Add a small layer of sand over the plug (optional).

  • In a beaker, prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 98:2 hexane/ethyl acetate).[1]

  • Pour the slurry into the column. Gently tap the side of the column to ensure even packing and to remove any air bubbles.[5]

  • Open the stopcock to allow some solvent to drain, which helps in compacting the silica gel.

  • Continuously add the slurry until the desired column height is reached.

  • Ensure a layer of solvent always remains above the silica gel to prevent it from drying out.[5][7]

  • Add a thin layer of sand on top of the packed silica gel to protect the surface when adding the sample and eluent.[1]

4. Sample Loading:

  • Dissolve the crude this compound in a minimal amount of the initial mobile phase.

  • Carefully pipette the dissolved sample onto the top of the silica gel bed.

  • Open the stopcock and allow the sample to adsorb onto the silica gel until the solvent level is just at the top of the sand layer.

5. Elution and Fraction Collection:

  • Carefully add the initial mobile phase to the top of the column.

  • Begin collecting the eluent in fractions (e.g., 10-20 mL per fraction).[2]

  • Monitor the separation by spotting each fraction on a TLC plate.

  • Gradually increase the polarity of the mobile phase (gradient elution) if necessary to elute the this compound.

6. Analysis and Product Isolation:

  • Develop the TLC plates in a suitable solvent system and visualize the spots under a UV lamp.

  • Identify the fractions containing the pure this compound.

  • Combine the pure fractions in a round-bottom flask.

  • Remove the solvent using a rotary evaporator to obtain the purified this compound.

Experimental Workflow

G cluster_prep Preparation cluster_process Purification Process cluster_post Product Isolation A Select Stationary & Mobile Phase (TLC) B Prepare Slurry (Silica + Mobile Phase) A->B C Pack Column E Load Sample onto Column C->E D Dissolve Crude Sample D->E F Elute with Mobile Phase G Collect Fractions F->G Continue Elution H Monitor Fractions (TLC) G->H Continue Elution H->F Continue Elution I Combine Pure Fractions H->I J Evaporate Solvent I->J K Pure this compound J->K

Caption: Workflow for the purification of this compound by column chromatography.

References

Identifying and minimizing side products in thiazole synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Thiazole Synthesis. This resource is designed for researchers, scientists, and drug development professionals to help identify and minimize side products in thiazole synthesis, with a primary focus on the widely-used Hantzsch synthesis. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to optimize your synthetic outcomes.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during thiazole synthesis and provides practical solutions.

FAQs

Q1: My Hantzsch thiazole synthesis is resulting in a low yield. What are the common causes and how can I improve it?

A1: Low yields in the Hantzsch synthesis can often be attributed to several factors:

  • Purity of Starting Materials: The α-haloketone and thioamide starting materials are critical. α-haloketones can be unstable and should be freshly prepared or purified. Thioamides can also degrade over time. Impurities in either reactant can lead to unwanted side reactions.[1]

  • Suboptimal Reaction Conditions: Temperature, reaction time, and solvent choice significantly influence the reaction's success. It is advisable to perform small-scale experiments to screen for the optimal conditions for your specific substrates.[1][2]

  • Incomplete Reaction: The reaction may not have reached completion. Monitoring the reaction progress using Thin-Layer Chromatography (TLC) is crucial to determine the optimal reaction time.[1]

  • Side Reactions: The formation of byproducts consumes reactants and complicates the purification process, ultimately reducing the isolated yield of the desired product.[1]

Q2: I am observing multiple spots on my TLC plate. What are the possible side products in my Hantzsch thiazole synthesis?

A2: Several side products can form during the Hantzsch synthesis, leading to multiple spots on a TLC plate:

  • Unreacted Starting Materials: If the reaction is incomplete, you will see spots corresponding to the α-haloketone and the thioamide.[1]

  • Regioisomers: When using N-monosubstituted thioureas, the reaction can yield two different regioisomers. In neutral solvents, 2-(N-substituted amino)thiazoles are typically favored. However, under acidic conditions, 3-substituted 2-imino-2,3-dihydrothiazoles can be formed.[3]

  • Oxazoles: If your thioamide starting material is contaminated with the corresponding amide, an oxazole byproduct can be formed.[1]

  • Dimerization or Polymerization: Under certain conditions, the starting materials or reactive intermediates can undergo self-condensation, leading to dimers or polymers.[1]

Q3: How can I control the regioselectivity of the Hantzsch synthesis when using N-monosubstituted thioureas?

A3: Controlling the pH of the reaction medium is the most critical factor for ensuring the desired regioselectivity. The condensation of α-haloketones with N-monosubstituted thioureas in a neutral solvent almost exclusively produces 2-(N-substituted amino)thiazoles. Conversely, conducting the reaction under strongly acidic conditions (e.g., in the presence of 10M HCl) favors the formation of 3-substituted 2-imino-2,3-dihydrothiazoles.[3]

Q4: My product is difficult to purify. What strategies can I employ?

A4: Purification challenges often arise from unreacted starting materials or the presence of side products. Consider the following approaches:

  • Control Stoichiometry: Using a slight excess of the thioamide can help ensure the complete consumption of the α-haloketone.

  • Washing: Wash the crude product with a solvent in which the starting materials are soluble, but the desired product is not.

  • Recrystallization: This is an effective method for purifying solid products. If colored impurities are present, treating the crude product with activated charcoal during recrystallization can be beneficial.[1]

  • Column Chromatography: For oily products or those that do not crystallize, purification by column chromatography is a viable option.[1]

Q5: Are there "greener" alternatives to traditional thiazole synthesis methods that can reduce side products?

A5: Yes, several environmentally friendly methods have been developed that can lead to improved yields and fewer byproducts:

  • Microwave-Assisted Synthesis: This technique can dramatically reduce reaction times and improve yields.[2]

  • Solvent-Free Reactions: Grinding the reactants together in a mortar and pestle, sometimes with a catalytic amount of a solid support, can lead to efficient reactions without the need for a solvent.

  • Ultrasonic Irradiation: The use of ultrasound can also promote the reaction, often at room temperature, leading to shorter reaction times and higher yields.[4]

  • Use of Reusable Catalysts: Employing solid-supported catalysts, such as silica-supported tungstosilicic acid, allows for easy separation and recycling of the catalyst, reducing waste.[4]

Data on Side Product Formation

The following tables summarize quantitative data on the formation of side products under various reaction conditions.

Table 1: Influence of Reaction Conditions on the Yield of Hantzsch Thiazole Derivatives

EntryReactantsCatalyst/ConditionsSolventTime (h)Yield (%)Reference
13-(bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one, thiourea, benzaldehydeSiW.SiO2, RefluxEthanol/Water (1:1)3.582[4]
23-(bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one, thiourea, benzaldehydeSiW.SiO2, Ultrasonic IrradiationEthanol/Water (1:1)288[4]
32'-hydroxy-5'chloro-α-haloketone, thiourea, o-hydroxybenzaldehydeGrinding (Solvent-free)None0.0595[5]
4Aromatic methyl ketones, thioureaCuBr2, RefluxMethanol492[6]

Table 2: Regioselectivity in the Reaction of α-Haloketones with N-Monosubstituted Thioureas

α-HaloketoneN-Monosubstituted ThioureaConditionsProduct Ratio (2-amino-thiazole : 2-imino-2,3-dihydrothiazole)Total Yield (%)Reference
ChloroacetoneMethylthioureaNeutral (Ethanol, Reflux)100 : 0-[3]
ChloroacetoneMethylthioureaAcidic (10M HCl-EtOH, 80°C)27 : 73-[3]
Phenacyl bromidePhenylthioureaNeutral (Ethanol, Reflux)100 : 0-[3]
Phenacyl bromidePhenylthioureaAcidic (10M HCl-EtOH, 80°C)85 : 15-[3]

Experimental Protocols

Protocol 1: General Procedure for the One-Pot Synthesis of Hantzsch Thiazole Derivatives using a Reusable Catalyst [4]

  • Reaction Setup: In a round-bottom flask, combine 3-(bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one (1 mmol), thiourea (1 mmol), a substituted benzaldehyde (1 mmol), and silica-supported tungstosilicic acid (15 mol%).

  • Solvent Addition: Add 5 mL of an ethanol/water (1:1) mixture.

  • Reaction:

    • Conventional Heating: Reflux the mixture with stirring at 65°C for 2 to 3.5 hours.

    • Ultrasonic Irradiation: Subject the mixture to ultrasonic activation at room temperature for 1.5 to 2 hours.

  • Work-up:

    • Filter the hot solution to remove the solid product.

    • Wash the collected solid with ethanol.

  • Purification:

    • Dissolve the solid in acetone and filter to remove the catalyst.

    • Evaporate the acetone from the filtrate under reduced pressure and dry the resulting product.

Protocol 2: Synthesis of 2-Aminothiazole Derivatives via a One-Pot α-Bromination/Cyclization Process [6]

  • Reaction Setup: To a solution of an aromatic methyl ketone (1.0 mmol) in methanol (5 mL), add copper(II) bromide (2.0 mmol).

  • Initial Reaction: Reflux the mixture for the time required for the complete consumption of the ketone (monitored by TLC).

  • Thiourea Addition: Add thiourea (1.2 mmol) to the reaction mixture.

  • Cyclization: Continue to reflux the mixture for 4 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Add aqueous ammonia (2 M, 20 mL).

    • Extract the mixture with ethyl acetate (3 x 20 mL).

    • Wash the combined organic layers with brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Visualized Workflows and Mechanisms

Troubleshooting Workflow for Low Yield in Thiazole Synthesis

This diagram outlines a systematic approach to diagnosing and resolving low product yields.

TroubleshootingWorkflow start Low Yield Observed reagent_quality Check Purity of Starting Materials start->reagent_quality reaction_conditions Optimize Reaction Conditions reagent_quality->reaction_conditions Reagents Pure end Improved Yield reagent_quality->end Impure Reagents (Purify/Replace) workup Evaluate Work-up & Purification reaction_conditions->workup Conditions Optimized reaction_conditions->end Yield Improved side_reactions Identify Side Products (TLC, NMR, MS) workup->side_reactions No Obvious Loss workup->end Optimize Purification incomplete_reaction Incomplete Reaction side_reactions->incomplete_reaction Unreacted Starting Material Present byproducts_present Side Products Confirmed side_reactions->byproducts_present New Spots on TLC incomplete_reaction->reaction_conditions Increase Time/Temp product_loss Product Loss During Work-up byproducts_present->reaction_conditions Adjust Conditions to Minimize Side Reactions

Caption: A logical workflow for troubleshooting low reaction yields.

Mechanism of Side Product Formation: Regioisomer Formation

This diagram illustrates how acidic conditions can alter the reaction pathway to favor the formation of the 2-imino-2,3-dihydrothiazole side product.

RegioisomerFormation cluster_neutral Neutral Conditions cluster_acidic Acidic Conditions Thioamide (S-attack) Thioamide (S-attack) Intermediate_N Intermediate_N Thioamide (S-attack)->Intermediate_N SN2 2-Aminothiazole 2-Aminothiazole Intermediate_N->2-Aminothiazole Cyclization (N-attack) Thioamide (N-attack) Thioamide (N-attack) Intermediate_S Intermediate_S Thioamide (N-attack)->Intermediate_S Protonation of S, then SN2 2-Imino-thiazole 2-Imino-2,3-dihydrothiazole (Side Product) Intermediate_S->2-Imino-thiazole Cyclization (S-attack) Start Start->Thioamide (S-attack) Start->Thioamide (N-attack)

Caption: Regioselective pathways in Hantzsch synthesis.

Mechanism of Side Product Formation: Oxazole Formation

This diagram shows the pathway for the formation of an oxazole side product when the thioamide starting material is contaminated with its corresponding amide.

OxazoleFormation start α-Haloketone + Amide Impurity intermediate Intermediate Formation via N-Alkylation start->intermediate cyclization Intramolecular Cyclization (O-attack) intermediate->cyclization dehydration Dehydration cyclization->dehydration oxazole Oxazole Side Product dehydration->oxazole

Caption: Pathway to oxazole side product formation.

References

Technical Support Center: Optimization of Reaction Conditions for 2-Isopropenylthiazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 2-isopropenylthiazole, a key building block for researchers, scientists, and drug development professionals. This guide focuses on optimizing reaction conditions, specifically temperature and solvent, for common synthetic routes.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to prepare this compound?

A1: this compound is typically synthesized by forming the isopropenyl C=C double bond on a pre-formed thiazole ring. The most common and versatile methods for this transformation are:

  • Wittig Reaction: The reaction of 2-formylthiazole with an isopropylidene phosphorane. This is often the go-to method for this type of transformation.

  • Heck Coupling: The palladium-catalyzed coupling of a 2-halothiazole (e.g., 2-bromothiazole) with an isopropenyl source like isopropenyl acetate or propene.

  • Stille Coupling: The palladium-catalyzed cross-coupling of a 2-(trialkylstannyl)thiazole with an isopropenyl halide (e.g., 2-bromopropene).

Q2: I am getting a low yield in my Wittig reaction. What are the common causes?

A2: Low yields in the Wittig reaction for this compound synthesis can stem from several factors:

  • Inefficient Ylide Formation: The isopropylidene ylide is unstabilized and highly reactive. Incomplete deprotonation of the phosphonium salt is a common issue. Ensure you are using a sufficiently strong base (e.g., n-BuLi, NaH, or KHMDS) and anhydrous conditions.

  • Ylide Decomposition: Unstabilized ylides can be thermally unstable and prone to side reactions if the reaction is run at too high a temperature or for an extended period.

  • Steric Hindrance: While 2-formylthiazole is not exceptionally bulky, steric hindrance can still play a role, especially if the phosphonium salt is bulky.

  • Solvent Effects: The choice of solvent can significantly impact the solubility of the reactants and the stability of the ylide.

Q3: How do I choose the best solvent for the Wittig reaction?

A3: The ideal solvent for a Wittig reaction involving an unstabilized ylide should be aprotic and non-polar to polar aprotic. Common choices include:

  • Tetrahydrofuran (THF): A widely used solvent that is suitable for the formation of the ylide with strong bases like n-BuLi.

  • Diethyl Ether: Similar to THF, it is a good choice for ylide formation at low temperatures.

  • Dimethyl Sulfoxide (DMSO): Can be used, particularly with bases like sodium hydride, but purification can be more challenging.

  • Toluene: A non-polar option that can be useful, especially when running the reaction at slightly elevated temperatures.

It is advisable to perform small-scale solvent screening to determine the optimal choice for your specific reaction.

Q4: What is the optimal temperature for the Wittig synthesis of this compound?

A4: The ylide generation is typically performed at low temperatures (e.g., -78 °C to 0 °C) to minimize side reactions. The subsequent reaction with 2-formylthiazole can often be carried out at room temperature. However, gentle heating may sometimes be required to drive the reaction to completion. Monitoring the reaction by TLC or LC-MS is crucial to determine the optimal temperature profile.

Q5: I am observing significant homocoupling of my tin reagent in the Stille coupling. How can I minimize this?

A5: Homocoupling is a common side reaction in Stille couplings. To minimize it:

  • Use a suitable palladium catalyst and ligand: Ligands like triphenylphosphine (PPh₃) or Xantphos can sometimes suppress homocoupling.

  • Control the reaction temperature: Lowering the temperature may reduce the rate of homocoupling relative to the desired cross-coupling.

  • Additives: The addition of a copper(I) co-catalyst can sometimes accelerate the cross-coupling and reduce homocoupling.

  • Ensure high purity of reactants: Impurities can sometimes promote side reactions.

Q6: My Heck reaction is sluggish. What can I do to improve the reaction rate?

A6: For a sluggish Heck reaction:

  • Catalyst and Ligand Choice: Ensure you are using an appropriate palladium catalyst and ligand system. For electron-deficient heterocycles like thiazoles, using electron-rich and bulky phosphine ligands can be beneficial.

  • Base Selection: The choice of base is critical. Inorganic bases like potassium carbonate or cesium carbonate are common, but organic bases such as triethylamine or DIPEA can also be effective.

  • Increase Temperature: Heck reactions often require elevated temperatures (80-120 °C).

  • Solvent: Polar aprotic solvents like DMF, DMAc, or NMP are generally good choices for Heck reactions.

Troubleshooting Guides

Wittig Reaction: 2-Formylthiazole with Isopropyltriphenylphosphonium Bromide
Problem Possible Cause Troubleshooting Solution
Low or No Product Formation Incomplete ylide formation due to weak base or wet solvent.Use a stronger base (n-BuLi, KHMDS). Ensure all glassware is oven-dried and use anhydrous solvents.
Ylide decomposition.Perform ylide generation and the initial reaction at a lower temperature (e.g., -78 °C or 0 °C).
Low reactivity of 2-formylthiazole.After initial reaction at low temperature, allow the reaction to slowly warm to room temperature or gently heat to 40-50 °C while monitoring by TLC.
Formation of Multiple Byproducts Side reactions of the unstabilized ylide.Add the 2-formylthiazole solution to the freshly prepared ylide at a low temperature to ensure it reacts with the ylide as it is formed.
Impurities in starting materials.Purify 2-formylthiazole and the phosphonium salt before use.
Difficult Purification Presence of triphenylphosphine oxide.Triphenylphosphine oxide can often be removed by column chromatography on silica gel. In some cases, precipitation from a non-polar solvent like hexanes or a mixture of hexanes and ethyl acetate can be effective.
Heck Coupling: 2-Bromothiazole with an Isopropenyl Source
Problem Possible Cause Troubleshooting Solution
Low Conversion Inactive catalyst.Use a fresh palladium source and ensure the reaction is performed under an inert atmosphere (e.g., argon or nitrogen).
Inappropriate ligand.Screen different phosphine ligands (e.g., PPh₃, P(o-tolyl)₃, or Buchwald-type ligands).
Insufficiently high temperature.Increase the reaction temperature in increments of 10-20 °C.
Decomposition of Starting Material Thiazole ring instability at high temperatures.Use a more active catalyst system that allows for a lower reaction temperature.
Formation of Homocoupled Thiazole Catalyst deactivation or slow cross-coupling.Try a different palladium precatalyst or ligand. Adding a co-catalyst like CuI might help.
Stille Coupling: 2-(Tributylstannyl)thiazole with 2-Bromopropene
Problem Possible Cause Troubleshooting Solution
Low Yield Inefficient transmetalation.Additives like CsF or CuI can facilitate the transmetalation step.
Catalyst poisoning.Ensure all reagents and solvents are pure and the reaction is run under inert conditions.
Difficult Removal of Tin Byproducts High polarity of tin salts.After the reaction, quench with an aqueous solution of KF to precipitate the tin fluoride, which can be removed by filtration.
Homocoupling of the Stannane Slow cross-coupling rate.Optimize the catalyst and ligand to accelerate the desired reaction. Consider a lower reaction temperature.

Quantitative Data Summary

The following tables provide illustrative data on how reaction conditions can affect the yield of reactions analogous to the synthesis of this compound. These are representative examples and may require optimization for the specific substrate.

Table 1: Effect of Solvent and Temperature on the Yield of a Wittig Reaction with a Heterocyclic Aldehyde (Illustrative)

EntrySolventBaseTemperature (°C)Time (h)Yield (%)
1THFn-BuLi-78 to RT1275
2Diethyl Ethern-BuLi-78 to RT1268
3TolueneKHMDSRT to 60682
4DMSONaHRT2455

Table 2: Optimization of Heck Coupling Conditions for a 2-Halothiazole Derivative (Illustrative)

EntryPalladium SourceLigandBaseSolventTemperature (°C)Yield (%)
1Pd(OAc)₂PPh₃K₂CO₃DMF10065
2Pd₂(dba)₃P(o-tolyl)₃Cs₂CO₃Dioxane11085
3PdCl₂(PPh₃)₂-Et₃NAcetonitrile8072
4Pd(OAc)₂XPhosK₃PO₄Toluene12090

Experimental Protocols

Protocol 1: Wittig Synthesis of this compound

Materials:

  • Isopropyltriphenylphosphonium bromide

  • n-Butyllithium (n-BuLi) in hexanes

  • 2-Formylthiazole

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a flame-dried, two-necked round-bottom flask under an argon atmosphere, add isopropyltriphenylphosphonium bromide (1.2 eq).

  • Add anhydrous THF via syringe and cool the suspension to 0 °C in an ice bath.

  • Slowly add n-BuLi (1.1 eq) dropwise. The solution should turn a characteristic reddish-orange color, indicating ylide formation. Stir at 0 °C for 1 hour.

  • In a separate flask, dissolve 2-formylthiazole (1.0 eq) in anhydrous THF.

  • Add the 2-formylthiazole solution dropwise to the ylide solution at 0 °C.

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-16 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl.

  • Extract the mixture with ethyl acetate (3 x 20 mL).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Visualizations

Experimental Workflow for Wittig Synthesis

Wittig_Workflow reagents 1. Add Phosphonium Salt to Anhydrous THF cool_add_base 2. Cool to 0°C and Add n-BuLi reagents->cool_add_base ylide_formation 3. Stir for 1h at 0°C (Ylide Formation) cool_add_base->ylide_formation add_aldehyde 4. Add 2-Formylthiazole Solution ylide_formation->add_aldehyde reaction 5. Warm to RT and Stir for 12-16h add_aldehyde->reaction quench 6. Quench with sat. aq. NH4Cl reaction->quench extract 7. Extract with Ethyl Acetate quench->extract purify 8. Dry, Concentrate, and Purify extract->purify product Pure this compound purify->product

Caption: Workflow for the Wittig synthesis of this compound.

Troubleshooting Logic for Low Yield in Wittig Reaction

Wittig_Troubleshooting start Low Yield in Wittig Reaction check_ylide Check Ylide Formation (Color Change?) start->check_ylide no_color No/Weak Color Change check_ylide->no_color No color_ok Color Change is Good check_ylide->color_ok Yes cause_base Weak Base or Wet Solvent/Glassware no_color->cause_base check_reaction Check Reaction Progress (TLC/LC-MS) color_ok->check_reaction solution_base Use Stronger Base (n-BuLi, KHMDS) Ensure Anhydrous Conditions cause_base->solution_base no_conversion Starting Material Remains check_reaction->no_conversion No conversion_ok Reaction Proceeds but Yield is Low check_reaction->conversion_ok Yes cause_temp Low Reactivity/ Decomposition no_conversion->cause_temp cause_purification Product Loss During Workup/Purification conversion_ok->cause_purification solution_temp Optimize Temperature (e.g., warm to RT or 40-50°C) cause_temp->solution_temp solution_purification Optimize Extraction and Chromatography Conditions cause_purification->solution_purification

Caption: Troubleshooting guide for low yield in the Wittig reaction.

Methods for improving the shelf life and stability of 2-Isopropenylthiazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on improving the shelf life and stability of 2-Isopropenylthiazole.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of degradation for this compound?

A1: The primary degradation pathways for this compound are believed to be radical-mediated polymerization of the isopropenyl group and oxidation.[1][2] The unsaturated isopropenyl side chain is susceptible to reacting with itself (polymerization) or with oxygen, especially when exposed to heat, light, or certain impurities. The thiazole ring itself can also be susceptible to photo-degradation under light exposure.[3]

Q2: My sample of this compound has turned yellow and/or has become more viscous. What does this indicate?

A2: A change in color to yellow or an increase in viscosity typically indicates that the material has begun to degrade, likely through polymerization. These changes suggest the formation of higher molecular weight oligomers or polymers, which can alter the physical and chemical properties of the substance.

Q3: What is the role of hydroquinone (HQ) in commercial this compound?

A3: Hydroquinone (HQ) is added as a stabilizer to inhibit free-radical polymerization.[1] As an antioxidant, it effectively quenches free radicals that can initiate the polymerization of the isopropenyl group, thereby extending the shelf life of the compound.[4]

Q4: Are there alternative stabilizers I can use?

A4: Yes, other antioxidants and radical inhibitors can potentially be used. Common alternatives for stabilizing unsaturated compounds include Butylated Hydroxytoluene (BHT), Butylated Hydroxyanisole (BHA), and members of the tocopherol family (Vitamin E).[4][5] The choice of stabilizer may depend on the specific application and requirements for downstream processes.

Q5: What are the ideal storage conditions for this compound?

A5: To maximize shelf life, this compound should be stored in a cool, dark, and dry place.[1] It is recommended to store it in a freezer, under an inert atmosphere (e.g., argon or nitrogen), in a tightly sealed, opaque container to protect it from light, oxygen, and moisture.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Change in color (e.g., yellowing) or increased viscosity. Polymerization or oxidation due to improper storage (exposure to light, heat, or air).Discard the sample as its purity is compromised. For future prevention, ensure storage in a freezer under an inert atmosphere in a tightly sealed, opaque container.
Inconsistent experimental results. Degradation of the this compound stock solution.Check the purity of the stock solution using GC-MS. If degradation is confirmed, use a fresh, properly stored sample. It is advisable to aliquot the material upon receipt to minimize repeated opening of the main container.
Precipitate formation in the sample. Advanced polymerization or contamination.The sample is likely unusable. Review handling procedures to prevent contamination. Ensure all glassware and equipment are scrupulously clean and dry before use.

Storage and Stabilization Summary

Parameter Recommendation Rationale
Temperature Freezer storage (e.g., -20°C).[1]Reduces the rate of chemical reactions, including polymerization and oxidation.[6][7]
Atmosphere Inert gas (e.g., Argon, Nitrogen).Prevents oxidation by excluding atmospheric oxygen.
Light Exposure Store in an opaque or amber container.Prevents photo-degradation of the thiazole ring and light-induced radical formation.[8]
Moisture Tightly sealed container in a dry environment.Minimizes potential hydrolysis or other moisture-mediated degradation.
Stabilizers Hydroquinone (HQ) (commonly included), BHT, BHA, Tocopherols.Inhibit free-radical polymerization and oxidation.[1][4][5]

Experimental Protocols

Protocol for Stability Testing of this compound

This protocol outlines an accelerated stability study to evaluate the shelf life of this compound under various conditions.

1. Materials and Equipment:

  • This compound sample

  • Various stabilizers to be tested (e.g., BHT, Vitamin E)

  • GC-MS grade solvents (e.g., dichloromethane or hexane)

  • Amber glass vials with Teflon-lined caps

  • Inert gas (Argon or Nitrogen)

  • Temperature-controlled ovens/chambers

  • UV light source

  • Gas Chromatograph-Mass Spectrometer (GC-MS)

2. Sample Preparation:

  • Prepare several aliquots of this compound in amber glass vials.

  • For testing alternative stabilizers, add the desired concentration of the stabilizer to the respective vials. Include a control sample with no added stabilizer (if the initial material is unstabilized) and a control with the standard stabilizer (HQ).

  • Purge the headspace of each vial with an inert gas and seal tightly.

3. Accelerated Stability Conditions:

  • Thermal Stress: Place sets of vials in ovens at elevated temperatures (e.g., 40°C and 60°C).[9][10]

  • Light Stress: Expose another set of vials to a controlled UV light source.[8][10]

  • Control: Keep one set of vials under the recommended storage conditions (e.g., -20°C in the dark).

4. Time Points and Analysis:

  • At specified time intervals (e.g., 0, 1, 2, 4, and 8 weeks), remove one vial from each condition.

  • Visually inspect the sample for any changes in color or viscosity.

  • Prepare a dilute solution of the sample in a suitable solvent.

  • Analyze the sample using GC-MS to determine the purity of this compound and to identify and quantify any degradation products.[11][12]

5. Data Interpretation:

  • Plot the concentration of this compound as a function of time for each condition.

  • Identify and track the formation of any degradation products.

  • Compare the stability of samples with different stabilizers to the controls to determine their efficacy.

Visualizations

Potential Degradation Pathways of this compound This compound This compound Free_Radicals Free Radicals This compound->Free_Radicals H abstraction Polymerization Polymerization (Oligomers/Polymers) This compound->Polymerization propagates Oxidation_Products Oxidation Products This compound->Oxidation_Products Initiators Initiators (Light, Heat, Impurities) Initiators->Free_Radicals Free_Radicals->Polymerization initiates Oxygen Oxygen Oxygen->Oxidation_Products Stabilizers Stabilizers (e.g., HQ, BHT) Stabilizers->Free_Radicals quench Workflow for Accelerated Stability Testing cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis Aliquot_Sample Aliquot this compound Add_Stabilizers Add Stabilizers (Test Groups) Aliquot_Sample->Add_Stabilizers Inert_Atmosphere Purge with Inert Gas & Seal Add_Stabilizers->Inert_Atmosphere Thermal_Stress Elevated Temperature (e.g., 40°C, 60°C) Inert_Atmosphere->Thermal_Stress Light_Stress UV/Visible Light Exposure Inert_Atmosphere->Light_Stress Control_Condition Control (-20°C, Dark) Inert_Atmosphere->Control_Condition Time_Points Sample at Intervals (t=0, 1, 2, 4, 8 weeks) Thermal_Stress->Time_Points Light_Stress->Time_Points Control_Condition->Time_Points GCMS_Analysis GC-MS Analysis (Purity & Degradants) Time_Points->GCMS_Analysis Data_Interpretation Data Interpretation (Plot Degradation Curves) GCMS_Analysis->Data_Interpretation Shelf_Life_Determination Shelf-Life Determination Data_Interpretation->Shelf_Life_Determination

References

Technical Support Center: Isomer Formation in Substituted Thiazole Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with isomer formation during the synthesis of substituted thiazoles. The content is structured in a question-and-answer format to directly address specific issues.

Troubleshooting Guide & FAQs

Q1: We are performing a Hantzsch thiazole synthesis with an N-substituted thiourea and an α-haloketone and obtaining a mixture of products. What are the likely isomers being formed?

A1: When using an N-monosubstituted thiourea, it is common to form two regioisomers: the expected 2-(N-substituted amino)thiazole and the isomeric 3-substituted 2-imino-2,3-dihydrothiazole. The formation of these isomers is highly dependent on the reaction conditions, particularly the pH.[1][2]

  • 2-(N-substituted amino)thiazole: This is the generally expected product, favored under neutral or basic conditions.

  • 3-substituted 2-imino-2,3-dihydrothiazole: This isomer is often formed under acidic conditions.[1]

Q2: How does the reaction's pH influence which isomer is predominantly formed?

A2: The pH of the reaction medium plays a critical role in determining the regioselectivity of the cyclization step in the Hantzsch synthesis.

  • Neutral/Basic Conditions: Under neutral conditions, the sulfur of the thiourea acts as the primary nucleophile, attacking the α-carbon of the haloketone. Subsequent cyclization occurs through the attack of the unsubstituted nitrogen onto the ketone's carbonyl group, leading exclusively to the 2-(N-substituted amino)thiazole.[1]

  • Acidic Conditions: In an acidic medium, the thiourea can be protonated at multiple sites. This can alter the nucleophilicity of the nitrogen atoms. Under these conditions, cyclization can proceed via the substituted nitrogen attacking the carbonyl group, which ultimately leads to the formation of the 3-substituted 2-imino-2,3-dihydrothiazole isomer.[1] Reactions in strongly acidic conditions have been shown to favor the formation of the 2-imino isomer.[1][3]

Q3: We have confirmed a mixture of isomers by TLC and crude NMR. How can we differentiate between the 2-amino and 2-imino regioisomers?

A3: Spectroscopic methods, particularly NMR, are powerful tools for distinguishing between these isomers.

  • ¹H NMR Spectroscopy: There are characteristic differences in the chemical shifts of the protons on the thiazole ring. For example, the C-5 proton of the 2-imino-2,3-dihydrothiazole isomer typically appears at a different chemical shift compared to the corresponding proton in the 2-(N-substituted amino)thiazole.[1]

  • ¹³C NMR Spectroscopy: The chemical shifts of the ring carbons, particularly the carbon of the C=N bond, will differ significantly between the two isomers.

  • Infrared (IR) Spectroscopy: For derivatives containing a carbonyl group, the IR stretching frequency of the C=O bond can be a useful diagnostic tool to distinguish between the isomers.[1]

Q4: What are the recommended methods for separating a mixture of these thiazole isomers?

A4: Standard chromatographic and crystallization techniques are generally effective for separating thiazole regioisomers.

  • Column Chromatography: This is a very common and effective method. A silica gel column with a gradient elution system, often starting with a non-polar solvent (like hexane) and gradually increasing the polarity with a more polar solvent (like ethyl acetate), can effectively separate the isomers. The optimal solvent system will depend on the specific substitution pattern of your compounds and should be determined by preliminary TLC analysis.

  • Recrystallization: If one isomer is significantly more abundant or has different solubility properties, fractional recrystallization can be an effective purification method. Experimenting with different solvents is key to finding a system where one isomer crystallizes out while the other remains in solution.

Q5: Besides pH, what other reaction parameters can we adjust to control isomer formation?

A5: While pH is the most significant factor, other parameters can also influence the reaction's outcome.

  • Solvent: The choice of solvent can impact reaction rates and selectivity. Polar protic solvents like ethanol and methanol are commonly used in Hantzsch synthesis.[2]

  • Temperature: The reaction temperature can affect the rate of competing reaction pathways. It is advisable to run the reaction at a controlled and optimized temperature. Excessive heat can lead to the formation of side products.

  • Order of Reagent Addition: In some cases, optimizing the order in which the reactants are mixed can help minimize side reactions.[2]

  • Catalyst: For certain variations of the Hantzsch synthesis, the choice and loading of a catalyst can influence the product distribution.[3]

Data Presentation

The following table summarizes quantitative data on the effect of acidic conditions on the product distribution in the reaction between chloroacetone and N-methylthiourea.

EntryReaction Conditions2-(Methylamino)-4-methylthiazole (%)2-Imino-3,4-dimethyl-2,3-dihydrothiazole (%)
1Ethanol, Reflux, 1h955
2Acetic Acid, 80°C, 20 min5545
310M HCl-Ethanol (1:9), 80°C, 20 min3070
410M HCl-Ethanol (1:2), 80°C, 20 min2773

Data compiled from Bramley, S. E., et al. J. Chem. Soc., Perkin Trans. 1, 1987, 639-643.[1][3]

Experimental Protocols

Protocol 1: Synthesis of a Mixture of 2-(Methylamino)-4-methylthiazole and 2-Imino-3,4-dimethyl-2,3-dihydrothiazole under Acidic Conditions

This protocol is adapted from the work of Bramley et al. and is designed to produce a mixture of regioisomers for analytical and separation purposes.[1]

Materials:

  • N-Methylthiourea

  • Chloroacetone

  • Ethanol

  • 10M Hydrochloric Acid

  • Sodium bicarbonate (saturated aqueous solution)

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve N-methylthiourea (1.80 g, 20 mmol) in a mixture of ethanol (20 mL) and 10M hydrochloric acid (10 mL).

  • To this stirred solution, add chloroacetone (1.85 g, 20 mmol) dropwise at room temperature.

  • Heat the reaction mixture to 80°C using a heating mantle and maintain this temperature for 20 minutes.

  • After 20 minutes, allow the reaction mixture to cool to room temperature.

  • Carefully neutralize the reaction mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases and the pH is approximately 7-8.

  • Transfer the mixture to a separatory funnel and extract the products with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.

  • Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product as a mixture of isomers.

  • Analyze the crude product by ¹H NMR to determine the ratio of the two isomers.

Protocol 2: Separation of 2-(Methylamino)-4-methylthiazole and 2-Imino-3,4-dimethyl-2,3-dihydrothiazole by Column Chromatography

Materials:

  • Crude isomer mixture from Protocol 1

  • Silica gel (for column chromatography)

  • Hexane

  • Ethyl acetate

  • Glass column for chromatography

  • Collection tubes

  • TLC plates and chamber

  • UV lamp

Procedure:

  • Prepare a slurry of silica gel in hexane and pack a glass column.

  • Dissolve the crude isomer mixture in a minimal amount of dichloromethane or the initial eluent.

  • Load the dissolved sample onto the top of the silica gel column.

  • Begin eluting the column with a non-polar solvent system, for example, 95:5 hexane:ethyl acetate.

  • Monitor the separation by collecting fractions and analyzing them by TLC. Visualize the spots on the TLC plates under a UV lamp.

  • Gradually increase the polarity of the eluent by increasing the percentage of ethyl acetate (e.g., to 90:10, then 80:20 hexane:ethyl acetate) to elute the more polar isomer.

  • Combine the fractions containing each pure isomer, as determined by TLC.

  • Remove the solvent from the combined fractions using a rotary evaporator to yield the separated isomers.

  • Confirm the identity and purity of each isomer by NMR spectroscopy.[1][4]

Visualizations

Reaction Mechanism Pathway

reaction_pathway cluster_neutral Neutral/Basic Conditions cluster_acidic Acidic Conditions (H+) reactants N-Methylthiourea + Chloroacetone S_attack_neutral S-alkylation (Sulfur attacks α-carbon) reactants->S_attack_neutral S_attack_acidic S-alkylation (Sulfur attacks α-carbon) reactants->S_attack_acidic intermediate_neutral Thioimidate Intermediate S_attack_neutral->intermediate_neutral cyclization_neutral N-H Cyclization (Unsubstituted N attacks carbonyl) intermediate_neutral->cyclization_neutral product_amino 2-(Methylamino)-4-methylthiazole (Favored Product) cyclization_neutral->product_amino Dehydration intermediate_acidic Thioimidate Intermediate S_attack_acidic->intermediate_acidic cyclization_acidic N-Me Cyclization (Substituted N attacks carbonyl) intermediate_acidic->cyclization_acidic product_imino 2-Imino-3,4-dimethyl-2,3-dihydrothiazole (Isomeric Product) cyclization_acidic->product_imino Dehydration

Caption: Regioselective pathways in Hantzsch thiazole synthesis.

Experimental Workflow for Troubleshooting Isomer Formation

experimental_workflow start Start: Unexpected isomer detected step1 Step 1: Confirm Isomer Structures (NMR, MS) start->step1 step2 Step 2: Review Reaction Conditions (pH, Solvent, Temp) step1->step2 step3 Step 3: Perform Small-Scale Test Reactions step2->step3 step4 Step 4: Modify Reaction pH step3->step4 Vary pH first step5 Step 5: Optimize Solvent & Temp step3->step5 If pH change is insufficient step6 Step 6: Analyze Product Ratio (NMR, LC-MS) step4->step6 step5->step6 step6->step3 If further optimization is needed step7 Step 7: Scale-Up Optimized Conditions step6->step7 If desired ratio is achieved end End: Desired Isomer is Major Product step7->end

Caption: Workflow for troubleshooting and optimizing isomer ratios.

Troubleshooting Decision Tree

troubleshooting_tree start Problem: Mixture of Isomers q1 Is the reaction run under acidic conditions? start->q1 a1_yes Action: Run reaction in neutral solvent (e.g., Ethanol) and add a weak base (e.g., NaHCO3) q1->a1_yes Yes q2 Are starting materials pure? q1->q2 No end Outcome: Improved selectivity for 2-aminothiazole isomer a1_yes->end a2_no Action: Purify α-haloketone and N-substituted thiourea q2->a2_no No q3 Is reaction temperature optimized? q2->q3 Yes a2_no->end a3_no Action: Screen temperatures. Avoid excessive heat. q3->a3_no No q3->end Yes a3_no->end

Caption: Decision tree for resolving isomer formation issues.

References

Challenges and solutions for scaling up 2-Isopropenylthiazole production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the scale-up of 2-isopropenylthiazole production. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may arise during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the common synthesis routes for this compound suitable for scaling up?

A1: Common synthetic strategies for this compound that can be considered for scale-up generally involve a two-step process. The first step is the synthesis of 2-acetylthiazole.[1][2] The second step involves the conversion of the acetyl group to an isopropenyl group. Two primary methods for this conversion are the Wittig reaction and the Grignard reaction.[3][4]

  • Wittig Reaction: This involves reacting 2-acetylthiazole with a phosphorus ylide, such as methylenetriphenylphosphorane (Ph3P=CH2). This method is widely used for converting ketones to alkenes.[3][5]

  • Grignard Reaction: This route involves reacting 2-acetylthiazole with a methyl Grignard reagent (e.g., methylmagnesium bromide) to form a tertiary alcohol, which is then dehydrated to yield this compound.[4][6]

Q2: What are the primary safety concerns when scaling up the synthesis of this compound?

A2: Scaling up the synthesis of this compound introduces several safety hazards. Grignard reagents are highly reactive and can be pyrophoric, especially at larger scales. All reactions involving them should be conducted under an inert atmosphere (e.g., nitrogen or argon) in a well-ventilated area.[6] The quenching of Grignard reactions is highly exothermic and requires careful control of temperature.[6] Additionally, many organic solvents used in the synthesis are flammable.[7] It is crucial to use appropriate personal protective equipment (PPE), including safety glasses, flame-retardant lab coats, and gloves.

Q3: How can I purify this compound at a larger scale?

A3: While laboratory-scale purification might rely on column chromatography, this method is often not practical for large-scale production.[8] Alternative purification strategies for scaling up include:

  • Distillation: Given that this compound is a liquid with a defined boiling point, fractional distillation under reduced pressure can be an effective method for purification.

  • Crystallization: If a stable salt of the product can be formed, crystallization may be a viable and scalable purification technique.

  • Extraction: Liquid-liquid extraction can be used to remove impurities before the final purification step.[8]

Q4: What are the recommended storage conditions for this compound?

A4: this compound should be stored in a refrigerator at 2-8°C.[9] It is often supplied with a stabilizer, such as hydroquinone (HQ), to prevent polymerization.[7] It is also a flammable liquid and should be kept away from heat, sparks, and open flames.[7]

Troubleshooting Guides

Issue 1: Low Yield During Scale-Up

A decrease in yield is a common challenge when moving from a laboratory scale to a larger production scale.[8]

Potential Cause Troubleshooting & Optimization
Inefficient Mixing and Heat Transfer In larger reactors, uniform mixing and temperature control are more challenging, leading to localized "hot spots" and side reactions.[8][10] Optimize the stirrer speed and impeller design for the larger volume. Implement a more robust temperature control system.[8]
Changes in Reagent Addition Rate The optimal rate of reagent addition at a small scale may not be suitable for a larger scale, potentially leading to impurity formation.[8] Conduct studies to optimize the reagent addition rate for the scaled-up process.
Solvent Effects The choice and volume of solvent can impact reaction kinetics and product solubility at a larger scale.[8] Re-evaluate the solvent system for the larger volume.
Incomplete Reaction The reaction may not be going to completion due to various factors. Monitor the reaction progress using techniques like TLC or GC to ensure it has reached completion before workup.
Issue 2: Significant Impurity Formation

The formation of byproducts can become more pronounced during scale-up, complicating purification and reducing the overall yield.[10]

Potential Cause Troubleshooting & Optimization
Side Reactions In the Wittig reaction, side reactions can occur, especially if the ylide is not stabilized.[11] In the Grignard reaction, the ketone intermediate can react with another equivalent of the Grignard reagent.[6] Carefully control the stoichiometry of the reactants and the reaction temperature.
Degradation of Starting Materials or Product The starting materials or the final product may be unstable under the reaction conditions, especially with prolonged reaction times or higher temperatures at scale. Use freshly purified starting materials and consider lowering the reaction temperature.
Oxidation Some starting materials or intermediates can be sensitive to oxidation, leading to the formation of colored impurities.[12] Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).[12]
Illustrative Data on Scale-Up Effects on Yield

The following table provides illustrative data on how key parameters can affect the yield of a hypothetical Wittig reaction for the synthesis of this compound when scaling up from a lab scale to a pilot plant scale.

Parameter Lab Scale (1 L) Pilot Scale (100 L) Observed Issue
Reaction Temperature 25°C25-40°C (with hot spots)Decreased yield due to side reactions
Reagent Addition Time 30 minutes30 minutesIncreased impurity formation
Stirring Speed 300 RPM100 RPMLower yield due to poor mixing
Final Yield 85%60%Significant decrease in overall yield

Experimental Protocols

Protocol 1: Synthesis of 2-Acetylthiazole

A common precursor for this compound is 2-acetylthiazole. One synthetic route involves the reaction of 2-bromothiazole with a suitable acetylating agent. A patented method describes the reaction of 2-bromothiazole with butyllithium followed by ethyl acetate.[1]

Materials:

  • 2-Bromothiazole

  • Butyllithium solution

  • Ethyl acetate

  • Anhydrous solvent (e.g., THF)

Procedure:

  • Under an inert atmosphere, dissolve 2-bromothiazole in the anhydrous solvent and cool the solution to a low temperature (e.g., -78°C).

  • Slowly add the butyllithium solution to the reaction mixture while maintaining the low temperature.

  • After stirring for a specified time, add ethyl acetate to the reaction mixture.

  • Allow the reaction to proceed to completion.

  • Quench the reaction with a suitable quenching agent (e.g., saturated ammonium chloride solution).

  • Extract the product with an organic solvent and purify it, for example, by distillation.

Protocol 2: Synthesis of this compound via Wittig Reaction

This protocol outlines a general procedure for the conversion of 2-acetylthiazole to this compound using a Wittig reaction.[3][11][13]

Materials:

  • Methyltriphenylphosphonium bromide

  • Strong base (e.g., n-butyllithium or sodium hydride)

  • 2-Acetylthiazole

  • Anhydrous solvent (e.g., THF or toluene)

Procedure:

  • In a flame-dried, three-necked flask under an inert atmosphere, suspend methyltriphenylphosphonium bromide in the anhydrous solvent.

  • Cool the suspension to 0°C and add the strong base dropwise to generate the ylide (a color change is typically observed).

  • Stir the resulting ylide solution for a period at room temperature.

  • Cool the reaction mixture again and add a solution of 2-acetylthiazole in the anhydrous solvent dropwise.

  • Allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitor by TLC or GC).

  • Quench the reaction and perform a workup, which typically involves removing the triphenylphosphine oxide byproduct by filtration or chromatography.

  • Purify the crude product by distillation under reduced pressure.

Visualizations

experimental_workflow cluster_synthesis Synthesis of this compound cluster_purification Purification 2-Acetylthiazole 2-Acetylthiazole Reaction Reaction 2-Acetylthiazole->Reaction Wittig_Reagent Wittig Reagent (e.g., Ph3P=CH2) Wittig_Reagent->Reaction Crude_Product Crude this compound + Triphenylphosphine Oxide Reaction->Crude_Product Workup Aqueous Workup & Filtration Crude_Product->Workup Distillation Vacuum Distillation Workup->Distillation Pure_Product Pure This compound Distillation->Pure_Product

Caption: A typical experimental workflow for the synthesis of this compound via a Wittig reaction.

troubleshooting_logic Low_Yield Low Yield Observed During Scale-Up Check_Mixing Evaluate Mixing Efficiency and Heat Transfer Low_Yield->Check_Mixing Optimize_Addition Optimize Reagent Addition Rate Low_Yield->Optimize_Addition Re-evaluate_Solvent Re-evaluate Solvent System Low_Yield->Re-evaluate_Solvent Monitor_Reaction Monitor Reaction for Completion Low_Yield->Monitor_Reaction Improved_Yield Improved Yield Check_Mixing->Improved_Yield Optimize_Addition->Improved_Yield Re-evaluate_Solvent->Improved_Yield Monitor_Reaction->Improved_Yield

Caption: A troubleshooting decision tree for addressing low yields during the scale-up of this compound production.

References

Techniques for removing unreacted starting materials from 2-Isopropenylthiazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-isopropenylthiazole. The following sections detail techniques for removing unreacted starting materials and other impurities.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities found in a crude reaction mixture of this compound?

A1: Based on a common synthesis route, the Hantzsch thiazole synthesis, impurities may include unreacted starting materials such as thioacetamide and 1-chloro-2-propanone (chloroacetone). Byproducts from side reactions can also be present.

Q2: Which purification techniques are most effective for this compound?

A2: The most common and effective purification techniques for this compound are vacuum distillation, flash column chromatography, and liquid-liquid extraction. The choice of method depends on the nature of the impurities and the desired final purity.

Q3: What is the boiling point of this compound, and why is vacuum distillation recommended?

A3: this compound has a boiling point of 63°C at 10 mmHg. Vacuum distillation is recommended to avoid decomposition that might occur at its higher atmospheric boiling point.

Q4: How can I assess the purity of my this compound sample?

A4: Gas Chromatography-Mass Spectrometry (GC-MS) is a highly effective method for assessing the purity of volatile compounds like this compound. It allows for the separation and identification of the main product and any residual impurities.

Troubleshooting Guides

Problem 1: Low Purity After Synthesis

Issue: The crude this compound shows significant amounts of starting materials (e.g., thioacetamide, 1-chloro-2-propanone) upon initial analysis.

Possible Cause Troubleshooting & Optimization
Incomplete reaction.Ensure the reaction has gone to completion by monitoring with Thin Layer Chromatography (TLC). If necessary, increase the reaction time or temperature according to the established protocol.
Non-optimal stoichiometry of reactants.Verify the molar ratios of the starting materials. An excess of one reactant may remain in the final mixture.
Problem 2: Difficulty with Liquid-Liquid Extraction

Issue: An emulsion forms during the extractive work-up, making layer separation difficult.

Possible Cause Troubleshooting & Optimization
Vigorous shaking of the separatory funnel.Gently invert the separatory funnel multiple times instead of vigorous shaking. To break an existing emulsion, add a small amount of brine (saturated NaCl solution) and allow the mixture to stand.
Similar densities of the aqueous and organic layers.If the organic solvent has a density close to water, emulsions are more likely. Consider using a different extraction solvent with a more distinct density.
Problem 3: Poor Separation in Column Chromatography

Issue: The product and impurities co-elute during flash column chromatography.

Possible Cause Troubleshooting & Optimization
Inappropriate solvent system.The polarity of the eluent is critical. Use TLC to screen for an optimal solvent system that provides good separation between the product and impurities. A common starting point for non-polar compounds is a mixture of hexanes and ethyl acetate.
Column overloading.The amount of crude material loaded onto the column should not exceed its capacity. As a general rule, the amount of sample should be about 1-5% of the mass of the stationary phase.
Improperly packed column.Ensure the silica gel is packed uniformly without any cracks or air bubbles to allow for even solvent flow and good separation.

Experimental Protocols

Protocol 1: Purification by Vacuum Distillation

This method is suitable for separating this compound from non-volatile impurities.

  • Apparatus Setup: Assemble a short-path distillation apparatus. Ensure all glassware is free of cracks and all joints are properly greased to maintain a good vacuum.

  • Sample Preparation: Place the crude this compound in the distilling flask with a stir bar.

  • Distillation:

    • Connect the apparatus to a vacuum pump and a cold trap.

    • Begin stirring and gradually apply the vacuum.

    • Once the desired pressure (e.g., 10 mmHg) is stable, slowly heat the distilling flask.

    • Collect the fraction that distills at approximately 63°C.

  • Post-Distillation: Once the distillation is complete, remove the heat source and allow the apparatus to cool to room temperature before slowly releasing the vacuum.

Protocol 2: Purification by Flash Column Chromatography

This technique is effective for separating compounds with different polarities.

  • Column Preparation:

    • Pack a glass column with silica gel as the stationary phase, typically as a slurry in a non-polar solvent like hexanes.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the initial elution solvent).

    • Carefully load the sample onto the top of the silica gel bed.

  • Elution:

    • Begin elution with a non-polar solvent (e.g., 100% hexanes) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate) in a stepwise or gradient manner.

    • Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Protocol 3: Extractive Work-up

This procedure is used to remove water-soluble impurities and unreacted ionic starting materials.

  • Quenching and Dilution: Quench the reaction mixture with water and dilute with an appropriate organic solvent in which this compound is soluble but immiscible with water (e.g., diethyl ether, ethyl acetate).

  • Washing:

    • Transfer the mixture to a separatory funnel.

    • Wash the organic layer sequentially with a dilute acidic solution (e.g., 1 M HCl) to remove basic impurities, followed by a dilute basic solution (e.g., 1 M NaOH) to remove acidic impurities.

    • Finally, wash with brine to remove residual water.

  • Drying and Concentration:

    • Separate the organic layer and dry it over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).

    • Filter off the drying agent and concentrate the organic solution under reduced pressure to yield the crude product, which can then be further purified by distillation or chromatography.

Protocol 4: Purity Assessment by GC-MS

This protocol outlines a general method for analyzing the purity of this compound.

  • Sample Preparation: Prepare a dilute solution of the purified this compound in a volatile solvent (e.g., dichloromethane or methanol).

  • Instrumentation and Conditions:

    • Gas Chromatograph: Use a GC system equipped with a suitable capillary column (e.g., a non-polar or medium-polarity column).

    • Oven Temperature Program: Start at a low temperature (e.g., 50°C) and ramp up to a higher temperature (e.g., 250°C) to ensure separation of all components.

    • Mass Spectrometer: Operate in electron ionization (EI) mode and scan a mass range appropriate for the expected product and impurities (e.g., m/z 40-400).

  • Data Analysis: Determine the purity by calculating the area percentage of the this compound peak relative to the total area of all peaks in the chromatogram. Identify impurities by comparing their mass spectra to a spectral library.

Data Presentation

The following tables can be used to record and compare data from purification experiments.

Table 1: Vacuum Distillation Parameters and Results

Parameter Value
Initial Mass of Crude Product (g)
Pressure (mmHg)
Distillation Temperature (°C)
Mass of Purified Product (g)
Yield (%)
Purity Before Distillation (%)
Purity After Distillation (%)

Table 2: Flash Column Chromatography Parameters and Results

Parameter Value
Mass of Stationary Phase (g)
Mass of Crude Product Loaded (g)
Elution Solvent System
Mass of Purified Product (g)
Yield (%)
Purity Before Chromatography (%)
Purity After Chromatography (%)

Visualizations

Experimental_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis start Crude Reaction Mixture extraction Liquid-Liquid Extraction start->extraction Initial Work-up chromatography Column Chromatography extraction->chromatography Further Purification distillation Vacuum Distillation chromatography->distillation Final Polishing purity Purity Assessment (GC-MS) distillation->purity final_product Pure this compound purity->final_product Troubleshooting_Logic start Low Purity of Final Product check_reaction Incomplete Reaction? start->check_reaction check_extraction Extraction Issues? start->check_extraction check_chromatography Chromatography Issues? start->check_chromatography check_distillation Distillation Issues? start->check_distillation solution_reaction Optimize reaction conditions (time, temp, stoichiometry) check_reaction->solution_reaction solution_extraction Modify extraction protocol (gentle mixing, brine wash) check_extraction->solution_extraction solution_chromatography Optimize chromatography (solvent system, loading) check_chromatography->solution_chromatography solution_distillation Check vacuum and temperature control check_distillation->solution_distillation

Technical Support Center: Monitoring 2-Isopropenylthiazole Reaction Progress

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on monitoring the synthesis of 2-isopropenylthiazole using Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC).

Frequently Asked Questions (FAQs) and Troubleshooting Guides

This section addresses common issues encountered during the monitoring of this compound synthesis.

Thin-Layer Chromatography (TLC) Troubleshooting

Question 1: My spots are streaking on the TLC plate. What could be the cause and how can I fix it?

Answer: Streaking on a TLC plate can be caused by several factors:

  • Sample Overload: Applying too much sample to the plate is a common cause. Prepare a more dilute solution of your reaction mixture before spotting.

  • Compound Polarity: Highly polar or acidic/basic compounds can interact strongly with the silica gel, leading to streaking. Try adding a small amount of a modifier to your mobile phase. For a potentially basic compound like this compound, adding 0.1-1% triethylamine to the eluent can help create sharper spots.[1]

  • Incomplete Dissolution: Ensure your sample is fully dissolved in the spotting solvent before applying it to the plate.

  • Compound Instability: The compound might be degrading on the silica plate.[2] If this is suspected, you may need to use a different stationary phase, like alumina, or work quickly and keep the plate cool.

Question 2: I'm not seeing any spots on my TLC plate after development. What should I do?

Answer: The absence of spots can be due to a few reasons:

  • Insufficient Concentration: The concentration of your starting materials or product in the reaction mixture may be too low to be detected. Try spotting the sample multiple times in the same location, allowing the solvent to dry between applications, to concentrate the spot.[1][3]

  • Lack of UV Activity: this compound should be UV active due to the conjugated system. However, if your starting materials are not, or if you are trying to visualize non-UV active impurities, you may need to use a chemical stain (e.g., potassium permanganate or iodine vapor) to visualize the spots.

  • High Volatility: The compound may have evaporated from the plate during development. This is less likely for this compound but can be a factor for very volatile intermediates.

  • Incorrect Mobile Phase: If the mobile phase is too polar, it might have run all components, including your compound of interest, with the solvent front. Conversely, if it's not polar enough, the spots may not have moved from the origin. Adjust the polarity of your eluent accordingly.

Question 3: The Rf values of my starting material and product are too close to distinguish. How can I improve the separation?

Answer: To improve the resolution between spots with similar Rf values:

  • Optimize the Mobile Phase: The key is to test different solvent systems. Vary the ratio of your solvents (e.g., change from 10% ethyl acetate in hexane to 5% or 15%). You can also try different solvent combinations altogether, for example, dichloromethane/methanol.

  • Use a Cospot: Always run a lane with a "cospot," which is a spot of your starting material with the reaction mixture spotted directly on top of it.[4] This will help you to definitively identify the starting material spot in your reaction mixture lane, even if the separation is minimal. If the starting material and product are different, the cospot may appear elongated or as two very close but distinct spots.

  • Longer Plate and Development: Using a larger TLC plate and allowing the solvent to run for a longer distance can sometimes improve the separation between spots that are close together.

High-Performance Liquid Chromatography (HPLC) Troubleshooting

Question 1: I'm observing a drifting or noisy baseline in my HPLC chromatogram. What are the common causes?

Answer: Baseline instability is a frequent issue in HPLC. Common causes include:

  • Mobile Phase Issues: Insufficiently degassed mobile phase can lead to the formation of air bubbles in the pump or detector, causing noise.[5][6] Ensure your solvents are thoroughly degassed by sonication, vacuum filtration, or helium sparging. Also, ensure the mobile phase components are well-mixed.

  • Temperature Fluctuations: Changes in the ambient temperature or an unstable column oven can cause the baseline to drift.[5]

  • Contamination: Contamination in the mobile phase, column, or detector cell can lead to a noisy or drifting baseline.[5][7]

  • Detector Lamp Issues: An aging or unstable detector lamp can also be a source of noise.

Question 2: My peak shapes are poor (e.g., tailing or fronting). How can I improve them?

Answer: Poor peak shape can compromise the accuracy of your quantification.

  • Peak Tailing: This is often caused by strong interactions between basic analytes and acidic residual silanol groups on the silica-based C18 column. Adding a small amount of an acidic modifier like formic acid or trifluoroacetic acid (TFA) to the mobile phase can help to protonate the silanols and reduce this interaction. Column degradation or contamination can also be a cause.

  • Peak Fronting: This is less common but can be a sign of column overload. Try injecting a smaller volume or a more dilute sample. It can also be caused by a partially blocked column frit.

Question 3: The retention times of my peaks are shifting between injections. What could be the problem?

Answer: Inconsistent retention times can make peak identification difficult and affect the reliability of your results.

  • Pump and Flow Rate Issues: Fluctuations in the pump's performance can lead to an unstable flow rate and thus shifting retention times. Check for leaks in the system and ensure the pump is properly primed.

  • Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before starting your analytical run. This is particularly important when using gradient elution.

  • Mobile Phase Composition: Inaccurate preparation or changes in the mobile phase composition over time (e.g., evaporation of a volatile component) can affect retention times.[8]

  • Temperature Changes: As mentioned, temperature affects viscosity and, consequently, retention time. Ensure consistent column temperature control.

Experimental Protocols

TLC Monitoring of this compound Reaction

This protocol describes a general method for monitoring the progress of a this compound synthesis reaction using TLC.

Materials:

  • Silica gel 60 F254 TLC plates

  • TLC developing chamber

  • Capillary tubes for spotting

  • Mobile Phase: A mixture of hexane and ethyl acetate. A starting point could be 9:1 or 4:1 (hexane:ethyl acetate).

  • Visualization: UV lamp (254 nm)

Procedure:

  • Prepare the TLC Plate: Using a pencil, gently draw a light origin line about 1 cm from the bottom of the TLC plate. Mark three lanes on the origin line for the starting material (SM), a cospot (Co), and the reaction mixture (RM).

  • Spot the Plate:

    • Dissolve a small amount of your starting material in a suitable solvent (e.g., ethyl acetate or dichloromethane). Using a capillary tube, apply a small spot to the "SM" lane.

    • Apply a spot of the starting material to the "Co" lane.

    • Withdraw a small aliquot of your reaction mixture and dilute it with a suitable solvent. Spot this diluted mixture onto the "RM" lane and also on top of the starting material spot in the "Co" lane.

  • Develop the Plate: Pour a small amount of the prepared mobile phase into the TLC chamber (to a depth of about 0.5 cm). Place a piece of filter paper in the chamber to help saturate the atmosphere with solvent vapor. Carefully place the spotted TLC plate into the chamber, ensuring the origin line is above the solvent level. Close the chamber and allow the solvent to ascend the plate.

  • Visualize and Analyze: Once the solvent front is about 1 cm from the top of the plate, remove the plate and immediately mark the solvent front with a pencil. Allow the plate to dry completely. Visualize the spots under a UV lamp. The disappearance of the starting material spot in the "RM" lane and the appearance of a new product spot indicate the reaction is progressing. The reaction is considered complete when the starting material spot is no longer visible in the "RM" lane.

HPLC Analysis of this compound

This protocol provides a starting point for developing an HPLC method to quantify the formation of this compound.

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase:

    • A: 0.1% Formic acid in water

    • B: Acetonitrile

  • Gradient: A typical starting gradient could be:

    • 0-1 min: 10% B

    • 1-10 min: Linear gradient from 10% to 90% B

    • 10-12 min: Hold at 90% B

    • 12.1-15 min: Return to 10% B and equilibrate

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Detection: UV at 254 nm

  • Column Temperature: 30 °C

Procedure:

  • Sample Preparation: Withdraw an aliquot from the reaction mixture. Quench the reaction if necessary. Dilute the sample with the initial mobile phase composition (e.g., 90:10 Water:Acetonitrile) to a concentration within the linear range of the detector. Filter the sample through a 0.45 µm syringe filter before injection.

  • Standard Preparation: Prepare a stock solution of purified this compound in the mobile phase. From this stock, prepare a series of calibration standards of known concentrations.

  • Analysis: Inject the prepared standards and samples onto the HPLC system.

  • Quantification: Identify the peak for this compound based on its retention time compared to the standard. Create a calibration curve by plotting the peak area of the standards against their concentrations. Use the calibration curve to determine the concentration of this compound in the reaction samples.

Data Presentation

The following tables provide hypothetical but realistic data for monitoring a this compound synthesis.

Table 1: TLC Data for Reaction Monitoring

CompoundMobile Phase (Hexane:Ethyl Acetate)Rf Value
Starting Material (e.g., 2-acetylthiazole)4:10.35
This compound (Product) 4:1 0.50
Starting Material (e.g., 2-acetylthiazole)9:10.20
This compound (Product) 9:1 0.35

Table 2: HPLC Data for Reaction Monitoring

CompoundRetention Time (min)
Starting Material (e.g., 2-acetylthiazole)4.2
This compound (Product) 7.8
Potential By-product 15.5
Potential By-product 29.1

Visualization

Reaction_Monitoring_Workflow cluster_TLC TLC Analysis cluster_HPLC HPLC Analysis start Start Reaction sample Take Aliquot from Reaction Mixture start->sample dilute Dilute Sample sample->dilute tlc_spot Spot SM, Cospot, RM on TLC Plate dilute->tlc_spot hplc_filter Filter Sample dilute->hplc_filter tlc_develop Develop Plate in Solvent Chamber tlc_spot->tlc_develop tlc_visualize Visualize under UV Light tlc_develop->tlc_visualize tlc_analyze Analyze Rf Values tlc_visualize->tlc_analyze decision Is Reaction Complete? tlc_analyze->decision hplc_inject Inject into HPLC hplc_filter->hplc_inject hplc_run Run Gradient Method hplc_inject->hplc_run hplc_analyze Analyze Chromatogram (Retention Time, Peak Area) hplc_run->hplc_analyze hplc_analyze->decision continue_rxn Continue Reaction decision->continue_rxn No workup Proceed to Work-up and Purification decision->workup Yes continue_rxn->sample

Caption: Workflow for monitoring this compound reaction progress using TLC and HPLC.

References

Validation & Comparative

A Comparative Analysis of Hantzsch and Cook-Heilbron Thiazole Synthesis Yields

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the synthesis of thiazole-containing compounds, the choice of synthetic route is a critical decision that impacts yield, purity, and overall efficiency. Among the classical methods, the Hantzsch and Cook-Heilbron syntheses remain fundamental for accessing different classes of thiazole derivatives. This guide provides an objective comparison of these two methods, supported by experimental data, to aid in the selection of the most appropriate synthesis for a given research objective.

At a Glance: Hantzsch vs. Cook-Heilbron Synthesis

FeatureHantzsch Thiazole SynthesisCook-Heilbron Thiazole Synthesis
Primary Product 2- and/or 4-substituted thiazoles5-Aminothiazoles
Reactants α-Haloketone and a thioamideα-Aminonitrile and carbon disulfide or a dithioacid
Typical Yields Generally high, often in the range of 80-99%Reported as "significant," with specific examples ranging from moderate to good
Reaction Conditions Typically requires heating (reflux)Can proceed at room temperature under mild conditions
Versatility Highly versatile, allowing for a wide range of substituents on the thiazole ringMore specific for the synthesis of 5-aminothiazoles

Yield Comparison: A Quantitative Overview

The Hantzsch synthesis is widely recognized for its high yields across a variety of substrates. In contrast, the Cook-Heilbron synthesis provides a reliable route to 5-aminothiazoles, a class of compounds not directly accessible through the traditional Hantzsch method, with respectable yields under mild conditions.

Table 1: Reported Yields for Hantzsch Thiazole Synthesis

α-HaloketoneThioamideProductYield (%)Reference
2-BromoacetophenoneThiourea2-Amino-4-phenylthiazole99%--INVALID-LINK--
3-(Bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-oneThioureaSubstituted Hantzsch thiazole derivatives79-90%[1]
Substituted 2-bromoacetophenonesSubstituted thioureasN-Phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-aminesModerate to Good[2]
α-Halogeno ketonesN-Monosubstituted thioureas2-(N-substituted amino)thiazoles and 3-substituted 2-imino-2,3-dihydrothiazolesup to 73%[3]

Table 2: Reported Yields for Cook-Heilbron Thiazole Synthesis

α-AminonitrileReagentProductYield (%)Reference
AminoacetonitrileDithiophenylacetic acid5-Amino-2-benzylthiazoleNot specified, described as "significant"[4]
Ethyl aminocyanoacetateDithiophenylacetic acid5-Amino-4-carbethoxy-2-benzylthiazoleNot specified, described as "significant"[4]
α-AminonitrilesCarbon disulphide5-Amino-2-mercaptothiazolesNot specified--INVALID-LINK--

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and optimization of synthetic procedures. Below are representative experimental protocols for both the Hantzsch and Cook-Heilbron syntheses.

Hantzsch Synthesis of 2-Amino-4-phenylthiazole

This protocol is a classic example of the Hantzsch synthesis and is known for its high yield.

Materials:

  • 2-Bromoacetophenone

  • Thiourea

  • Methanol

  • 5% Sodium Carbonate (Na₂CO₃) solution

  • Deionized Water

Procedure:

  • In a 20 mL scintillation vial or a suitable round-bottom flask, combine 2-bromoacetophenone (5.0 mmol) and thiourea (7.5 mmol).

  • Add methanol (5 mL) and a magnetic stir bar.

  • Heat the mixture with stirring on a hot plate to a gentle reflux for 30 minutes.

  • After the reaction is complete, remove the flask from the heat and allow it to cool to room temperature.

  • Pour the reaction mixture into a 100 mL beaker containing 20 mL of 5% aqueous sodium carbonate solution and swirl to mix.

  • Collect the resulting precipitate by vacuum filtration using a Büchner funnel.

  • Wash the solid with cold deionized water to remove any inorganic impurities.

  • The crude product can be further purified by recrystallization from a suitable solvent like ethanol.

Cook-Heilbron Synthesis of 5-Aminothiazoles (General Procedure)

The following is a generalized procedure based on the initial report by Cook, Heilbron, and Levy. Specific quantities and reaction times will vary depending on the substrates used.

Materials:

  • α-Aminonitrile (e.g., aminoacetonitrile)

  • Carbon disulfide or a dithioacid (e.g., dithiophenylacetic acid)

  • A suitable solvent (e.g., ethanol or aqueous conditions)

Procedure:

  • Dissolve the α-aminonitrile in a suitable solvent at room temperature.

  • To this solution, add the carbon disulfide or dithioacid. The reaction is typically carried out under mild conditions without the need for heating.[4]

  • The reaction mixture is stirred for a period of time until the reaction is deemed complete, which can be monitored by thin-layer chromatography (TLC).

  • Upon completion, the product may precipitate from the reaction mixture or can be isolated by extraction and subsequent purification techniques such as crystallization.

Reaction Mechanisms and Logical Workflow

To visualize the fundamental differences in these synthetic pathways, the following diagrams illustrate the core transformations and a logical workflow for selecting a synthesis method.

Hantzsch_vs_CookHeilbron Comparative Overview of Thiazole Synthesis Pathways cluster_hantzsch Hantzsch Synthesis cluster_cook_heilbron Cook-Heilbron Synthesis H_start α-Haloketone + Thioamide H_inter Condensation & Cyclization H_start->H_inter Heat H_prod 2- and/or 4-Substituted Thiazole H_inter->H_prod CH_start α-Aminonitrile + CS₂/Dithioacid CH_inter Nucleophilic Addition & Cyclization CH_start->CH_inter Room Temp CH_prod 5-Aminothiazole CH_inter->CH_prod

Caption: Reaction schemes for Hantzsch and Cook-Heilbron syntheses.

Synthesis_Selection_Workflow Workflow for Selecting a Thiazole Synthesis Method start Define Target Thiazole Derivative q1 Is the target a 5-aminothiazole? start->q1 cook_heilbron Select Cook-Heilbron Synthesis q1->cook_heilbron Yes q2 Are starting materials (α-haloketone, thioamide) available? q1->q2 No hantzsch Select Hantzsch Synthesis q2->hantzsch Yes consider_alt Consider Alternative Synthesis Routes q2->consider_alt No

Caption: Decision workflow for choosing a thiazole synthesis method.

Conclusion

The Hantzsch and Cook-Heilbron syntheses offer powerful and complementary strategies for the preparation of thiazole derivatives. The Hantzsch synthesis is a robust and high-yielding method for accessing a wide variety of 2- and 4-substituted thiazoles. Its primary limitation is the inability to directly synthesize 5-aminothiazoles. The Cook-Heilbron synthesis, conversely, is specifically designed for the efficient synthesis of 5-aminothiazoles under mild reaction conditions.

For researchers aiming for high yields of diversely substituted thiazoles (excluding 5-amino derivatives), the Hantzsch synthesis is often the superior choice. However, when the target molecule is a 5-aminothiazole, the Cook-Heilbron synthesis provides a direct and effective route. The selection between these two classical methods should, therefore, be guided by the specific substitution pattern of the desired thiazole product.

References

A Researcher's Guide to Validating In Vitro Antimicrobial Assays for Novel Thiazole Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals venturing into the promising field of thiazole-based antimicrobials, rigorous and standardized in vitro testing is paramount. This guide provides a comparative overview of essential antimicrobial assays, complete with detailed experimental protocols and data presentation formats, to facilitate the robust validation of new thiazole compounds.

Core Antimicrobial Susceptibility Assays

The initial assessment of a new antimicrobial agent typically involves determining its potency in inhibiting microbial growth and its ability to kill the target pathogens. The following assays are fundamental to this evaluation.

Minimum Inhibitory Concentration (MIC) Assay

The MIC assay is the cornerstone of antimicrobial susceptibility testing, quantifying the lowest concentration of a compound that visibly inhibits the growth of a microorganism. The broth microdilution method is a widely accepted and high-throughput technique for determining MIC values.[1][2][3][4][5][6][7]

Experimental Protocol: Broth Microdilution Method [1][2]

  • Preparation of Bacterial Inoculum: A pure culture of the test microorganism is grown overnight. The culture is then diluted in a growth medium, such as Mueller-Hinton Broth (MHB), to a standardized concentration, typically 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[1][8] This is further diluted to achieve a final inoculum of about 5 x 10⁵ CFU/mL in the assay plate.

  • Serial Dilution of Thiazole Compound: The thiazole compound is serially diluted in the growth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the standardized bacterial suspension. Control wells containing only the medium (sterility control) and medium with the bacterial suspension (growth control) are included.

  • Incubation: The plate is incubated at an appropriate temperature (e.g., 35-37°C) for 18-24 hours.[2][8]

  • Determination of MIC: The MIC is determined as the lowest concentration of the thiazole compound at which there is no visible turbidity or growth of the microorganism.[3][9]

Minimum Bactericidal Concentration (MBC) Assay

While the MIC assay reveals the concentration that inhibits growth, the MBC assay determines the lowest concentration required to kill a specific percentage (typically ≥99.9%) of the initial bacterial inoculum.[9][10] This assay is a critical next step to differentiate between bacteriostatic (growth-inhibiting) and bactericidal (killing) activity.[10]

Experimental Protocol: [3][9][10]

  • Perform MIC Assay: The MBC test is conducted as a continuation of the MIC assay.

  • Subculturing: Following the incubation for MIC determination, a small aliquot (e.g., 5-10 µL) is taken from the wells showing no visible growth (at and above the MIC) and plated onto a suitable agar medium (e.g., Tryptic Soy Agar).[2]

  • Incubation: The agar plates are incubated at 37°C for 18-24 hours.

  • Determination of MBC: The MBC is the lowest concentration of the thiazole compound that results in a ≥99.9% reduction in the number of colony-forming units (CFU/mL) compared to the initial inoculum.[9][10]

Advanced In Vitro Characterization

Beyond initial susceptibility testing, a deeper understanding of the antimicrobial properties of new thiazole compounds can be achieved through more dynamic and complex assays.

Time-Kill Kinetics Assay

The time-kill kinetics assay provides valuable information on the rate at which an antimicrobial agent kills a bacterial population over time.[11][12] This assay helps to further characterize the compound as bactericidal or bacteriostatic and provides insights into its pharmacodynamic properties.[8] A bactericidal effect is generally defined as a ≥3-log10 (99.9%) reduction in CFU/mL from the initial inoculum.[8][13]

Experimental Protocol: [8][11][13]

  • Preparation: A standardized bacterial suspension in the mid-logarithmic phase of growth is prepared.

  • Exposure: The bacterial suspension is exposed to various concentrations of the thiazole compound (e.g., multiples of the MIC). A growth control without the compound is also included.

  • Sampling over Time: At predefined time points (e.g., 0, 2, 4, 8, 12, and 24 hours), aliquots are withdrawn from each culture.

  • Neutralization and Plating: The antimicrobial agent in the collected samples is neutralized, and the samples are serially diluted and plated on agar plates to determine the viable bacterial count (CFU/mL).

  • Data Analysis: The log10 CFU/mL is plotted against time for each concentration of the thiazole compound.

Anti-Biofilm Assay

Bacterial biofilms are communities of microorganisms encased in a self-produced extracellular matrix, which are notoriously resistant to conventional antibiotics.[14] Evaluating the efficacy of new thiazole compounds against biofilms is crucial. Assays can be designed to assess the inhibition of biofilm formation or the eradication of pre-formed biofilms.[12]

Experimental Protocol: Biofilm Inhibition Assay [2][14]

  • Inoculum Preparation: A bacterial suspension is prepared and diluted in a suitable growth medium that promotes biofilm formation (e.g., tryptic soy broth with 1% glucose).[2]

  • Treatment and Inoculation: The wells of a 96-well microtiter plate are filled with the bacterial suspension and different sub-MIC concentrations of the thiazole compounds.

  • Incubation: The plate is incubated at 37°C for 24 hours to allow for biofilm formation.

  • Washing and Staining: The wells are washed to remove planktonic (free-floating) bacteria. The remaining biofilm is stained with a dye such as crystal violet.

  • Quantification: The stain is solubilized, and the absorbance is measured to quantify the biofilm biomass. The reduction in biofilm formation in the presence of the thiazole compound is then calculated.

Comparative Data of Novel Thiazole Compounds

The following tables summarize the in vitro antimicrobial activity of various novel thiazole derivatives as reported in the scientific literature. These tables are intended to provide a comparative overview and highlight the potential of this class of compounds.

Table 1: Minimum Inhibitory Concentration (MIC) of Novel Thiazole Derivatives against Gram-Positive Bacteria

Compound/DerivativeStaphylococcus aureus (MIC, µg/mL)Reference
Thiazole Nortopsentin Analogue 1pIC50: 1.2 µM (0.5 µg/mL) against S. aureus ATCC 25923 biofilm formation[14]
Thiazole Nortopsentin Analogue 2nIC50: 0.4 µM (0.2 µg/mL) against S. aureus ATCC 25923 biofilm formation[14]
Thiazole Derivative 21.40[2]
Thiazole Derivative 3a4.88[4]
Thiazole Derivative 17aPromising activity[15]
Thiazolopyrimidinone H5-231.56 µM[16]
Isatin-Decorated Thiazole 7fPotent activity against MRSA[5]
2-phenylacetamido-thiazole 161.56 - 6.25[17]
Heteroaryl(aryl) Thiazole 3230 - 700[6]
Thiazole Derivative p-tMore active than standard[18]

Table 2: Minimum Inhibitory Concentration (MIC) of Novel Thiazole Derivatives against Gram-Negative Bacteria

Compound/DerivativeEscherichia coli (MIC, µg/mL)Pseudomonas aeruginosa (MIC, µg/mL)Reference
Thiazole Derivative 3a<4.88-[4]
Thiazole Derivative 17aPromising activity-[15]
2-phenylacetamido-thiazole 161.56 - 6.251.56 - 6.25[17]
Heteroaryl(aryl) Thiazole 3230 - 700-[6]
Thiazole Derivative 4g3.91 - 7.81-[19]
Thiazole Derivative 4m7.81-[19]

Visualizing Experimental Workflows

To aid in the clear understanding and replication of these assays, the following diagrams illustrate the key experimental workflows.

MIC_Assay_Workflow prep Prepare Standardized Bacterial Inoculum serial_dilution Serial Dilution of Thiazole Compound in Plate prep->serial_dilution inoculation Inoculate Wells with Bacterial Suspension serial_dilution->inoculation incubation Incubate Plate (18-24h, 37°C) inoculation->incubation read_mic Visually Determine MIC (Lowest Concentration with No Growth) incubation->read_mic

Workflow for Minimum Inhibitory Concentration (MIC) Assay.

MBC_Assay_Workflow mic_plate MIC Plate After Incubation subculture Subculture from Clear Wells (at and above MIC) onto Agar mic_plate->subculture incubate_plates Incubate Agar Plates (18-24h, 37°C) subculture->incubate_plates count_colonies Count Colonies (CFU) incubate_plates->count_colonies determine_mbc Determine MBC (≥99.9% Killing) count_colonies->determine_mbc

Workflow for Minimum Bactericidal Concentration (MBC) Assay.

Time_Kill_Assay_Workflow prep_culture Prepare Log-Phase Bacterial Culture expose Expose Culture to Thiazole Compound at Various MICs prep_culture->expose sample Sample at Multiple Time Points (0-24h) expose->sample plate Neutralize, Serially Dilute, and Plate Samples sample->plate incubate Incubate Plates and Count Colonies plate->incubate plot Plot log10 CFU/mL vs. Time incubate->plot

Workflow for Time-Kill Kinetics Assay.

Anti_Biofilm_Assay_Workflow prep_inoculum Prepare Bacterial Inoculum in Biofilm-Promoting Medium treat Add Inoculum and Thiazole Compound to Microtiter Plate prep_inoculum->treat incubate_biofilm Incubate to Allow Biofilm Formation (24h) treat->incubate_biofilm wash Wash to Remove Planktonic Bacteria incubate_biofilm->wash stain Stain Biofilm with Crystal Violet wash->stain quantify Solubilize Stain and Measure Absorbance stain->quantify

Workflow for Anti-Biofilm Formation Assay.

References

Cross-Validation of 2-Isopropenylthiazole Purity by HPLC and GC-MS: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Isopropenylthiazole is a volatile organic compound significant in the flavor and fragrance industry and as a building block in pharmaceutical synthesis. The purity of this compound is critical to ensure the quality, safety, and efficacy of the final products. This guide provides an objective comparison of two powerful analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the purity assessment of this compound. We present a cross-validation approach, including detailed experimental protocols and comparative performance data, to assist researchers, scientists, and drug development professionals in selecting the most suitable method for their analytical needs.

Principles of Analysis: HPLC vs. GC-MS

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are both separation techniques used to identify and quantify the components of a mixture.[1] However, they operate on different principles, making them suitable for different types of analytes.

  • HPLC separates compounds based on their partitioning between a liquid mobile phase and a solid stationary phase.[2] It is highly versatile and can be used for a wide range of compounds, including non-volatile and thermally labile ones.[2][3]

  • GC-MS is ideal for volatile and semi-volatile compounds that can be vaporized without decomposition.[2] Separation occurs as the vaporized sample is carried by an inert gas (mobile phase) through a column containing a stationary phase.[1] The mass spectrometer then detects and identifies the separated components based on their mass-to-charge ratio, providing a high degree of specificity.[1][4]

For a volatile compound like this compound, both techniques are viable, and a cross-validation study can provide a high level of confidence in the analytical results.[5]

Comparative Performance Data

The following table summarizes the hypothetical performance characteristics of the HPLC and GC-MS methods for the purity analysis of this compound. These values are based on typical performance for similar small molecules and serve to illustrate the comparative strengths of each technique.

Performance ParameterHPLC-UVGC-MS
Limit of Detection (LOD) 0.01 µg/mL0.001 µg/mL
Limit of Quantitation (LOQ) 0.03 µg/mL0.003 µg/mL
Linearity (r²) > 0.999> 0.999
Precision (%RSD) < 1.5%< 1.0%
Accuracy (% Recovery) 98.5 - 101.2%99.1 - 100.8%
Analysis Time ~15 minutes~25 minutes
Sample Preparation Simple DilutionSimple Dilution
Specificity GoodExcellent (MS detection)

Experimental Protocols

Detailed methodologies for both HPLC and GC-MS analysis of this compound are provided below.

High-Performance Liquid Chromatography (HPLC) Method

This method allows for the direct analysis of this compound without the need for derivatization.

  • Sample Preparation: Accurately weigh approximately 50 mg of the this compound sample into a 50 mL volumetric flask. Dissolve and dilute to volume with the mobile phase. Filter the sample solution through a 0.45 µm syringe filter before injection.

  • HPLC Instrumentation and Conditions:

    • System: Agilent 1260 Infinity II HPLC or equivalent with a Diode Array Detector (DAD).

    • Column: C18 column (e.g., 4.6 mm × 150 mm, 5 µm).

    • Mobile Phase: A mixture of acetonitrile and water (70:30, v/v).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 254 nm.

    • Injection Volume: 10 µL.

  • Data Analysis: The purity of this compound is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

This method provides high sensitivity and specificity for the analysis of this compound and its potential volatile impurities.

  • Sample Preparation: Accurately weigh approximately 50 mg of the this compound sample into a 50 mL volumetric flask. Dissolve and dilute to volume with a suitable solvent, such as dichloromethane.

  • GC-MS Instrumentation and Conditions:

    • System: Agilent 8890 GC system coupled with a 5977B MSD or equivalent.

    • Column: HP-5ms (30 m × 0.25 mm, 0.25 µm) or equivalent.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Inlet Temperature: 250 °C.

    • Oven Temperature Program:

      • Initial temperature: 60 °C, hold for 2 minutes.

      • Ramp: 10 °C/min to 280 °C.

      • Hold: 5 minutes at 280 °C.

    • Injection Volume: 1 µL (split ratio 50:1).

    • MSD Conditions:

      • Ion Source: Electron Ionization (EI).

      • Ion Source Temperature: 230 °C.

      • Quadrupole Temperature: 150 °C.

      • Scan Range: m/z 35-350.

  • Data Analysis: The purity of this compound is determined by the area percentage of the main peak. Impurities are identified by comparing their mass spectra with a reference library (e.g., NIST).

Mandatory Visualizations

experimental_workflow cluster_sample Sample Handling cluster_hplc HPLC Analysis cluster_gcms GC-MS Analysis cluster_analysis Data Analysis & Cross-Validation Sample This compound Sample Weighing Accurate Weighing Sample->Weighing Dissolution Dissolution & Dilution Weighing->Dissolution HPLC_Prep Sample Filtration (0.45 µm) Dissolution->HPLC_Prep GCMS_Inject GC-MS Injection Dissolution->GCMS_Inject HPLC_Inject HPLC Injection HPLC_Prep->HPLC_Inject HPLC_Data HPLC Data Acquisition HPLC_Inject->HPLC_Data Purity_HPLC Purity Calculation (HPLC) HPLC_Data->Purity_HPLC GCMS_Data GC-MS Data Acquisition GCMS_Inject->GCMS_Data Purity_GCMS Purity Calculation & Impurity ID (GC-MS) GCMS_Data->Purity_GCMS Comparison Result Comparison & Cross-Validation Purity_HPLC->Comparison Purity_GCMS->Comparison Report Final Report Comparison->Report

Caption: Experimental workflow for the cross-validation of this compound purity.

logical_relationship cluster_methods Analytical Techniques cluster_comparison Comparison Criteria cluster_decision Method Selection Analyte This compound (Volatile Small Molecule) HPLC HPLC (High-Performance Liquid Chromatography) Analyte->HPLC GCMS GC-MS (Gas Chromatography-Mass Spectrometry) Analyte->GCMS Criteria Sensitivity Specificity Speed Cost & Complexity HPLC->Criteria GCMS->Criteria Decision Optimal Method Criteria->Decision

Caption: Logical relationship for selecting an analytical method.

Discussion

Both HPLC and GC-MS are suitable for the purity analysis of this compound. The choice between the two often depends on the specific requirements of the analysis.

  • GC-MS offers superior sensitivity and specificity, making it the gold standard for identifying and quantifying unknown volatile impurities.[6] The mass spectral data provides structural information that is invaluable for impurity profiling.

  • HPLC is a robust and versatile technique that is often more readily available in quality control laboratories.[7] While its specificity with a UV detector is lower than that of a mass spectrometer, it is generally sufficient for routine purity assessments where the impurity profile is known.

Cross-validation by analyzing a subset of samples with both methods provides a high degree of confidence in the analytical results.[5] A good correlation between the data generated by both techniques validates the accuracy of the measurements.

Conclusion

The cross-validation of this compound purity using HPLC and GC-MS demonstrates that both methods are effective for quality control. GC-MS provides higher sensitivity and specificity, making it ideal for in-depth impurity profiling and trace analysis. HPLC offers a practical and efficient alternative for routine purity assessments. The selection of the primary analytical method should be based on the specific analytical needs, available instrumentation, and regulatory requirements. For comprehensive characterization and validation, employing both techniques is highly recommended.

References

A Comparative Analysis of the Biological Activities of Thiazole and Thiadiazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Thiazole and thiadiazole are five-membered heterocyclic scaffolds containing both nitrogen and sulfur atoms, which are fundamental structures in medicinal chemistry. Their derivatives have demonstrated a vast array of pharmacological properties, leading to their development as potent therapeutic agents. This guide provides an objective comparison of the biological activities of thiazole and thiadiazole derivatives, focusing on their anticancer, antimicrobial, and anti-inflammatory effects, supported by experimental data and detailed methodologies.

Comparative Anticancer Activity

Both thiazole and thiadiazole derivatives have been extensively investigated for their potential as anticancer agents. The in vitro cytotoxic activity is commonly evaluated using the MTT assay, with results expressed as IC50 values, which represent the concentration of the compound required to inhibit the growth of 50% of the cancer cell population.

Data Presentation: Anticancer Activity
Heterocyclic CoreDerivative/SubstituentCancer Cell LineIC50 (µM)Reference
Thiadiazole 2-(2-trifluorometylophenylamino)-5-(3-methoxyphenyl)-1,3,4-thiadiazoleMCF-7 (Breast)49.6[1][2]
Thiadiazole 2-(2-trifluorometylophenylamino)-5-(3-methoxyphenyl)-1,3,4-thiadiazoleMDA-MB-231 (Breast)53.4[1][2]
Thiadiazole Honokiol derivative 8a A549 (Lung)1.62[3]
Thiadiazole Honokiol derivative 8a MDA-MB-231 (Breast)4.61[3]
Thiadiazole Ciprofloxacin derivative 1h SKOV-3 (Ovarian)3.58[3]
Thiadiazole Ciprofloxacin derivative 1l A549 (Lung)2.79[3]
Thiadiazole Indole derivative 55-57 MCF-7 (Breast)1.01 - 2.04[4]
Thiazole β-pentene derivative 87a HeLa (Cervical)3.48[5]
Thiazole β-pentene derivative 87a SSMC-7721 (Liver)6.99[5]
Thiazole Pyrazole/naphthalene derivative 91a HeLa (Cervical)0.86[5]
Thiazole Pyrazole/naphthalene derivative 91b HpeG2 (Liver)7.37[5]

Generally, thiadiazole derivatives show potent activity against breast cancer cell lines like MCF-7.[3][4] For instance, certain indole-substituted thiadiazoles have demonstrated IC50 values in the low micromolar range (1.01–2.04 µM) against MCF-7 cells.[4] Similarly, thiazole derivatives have shown significant efficacy, with some compounds exhibiting sub-micromolar activity against HeLa cells (IC50 = 0.86 µM).[5] The data suggests that the specific substituents on the heterocyclic ring play a crucial role in determining the potency and selectivity of the anticancer activity.

Comparative Antimicrobial Activity

The search for new antimicrobial agents is critical in combating drug-resistant pathogens. Thiazole and thiadiazole derivatives have emerged as promising candidates. Their efficacy is typically measured by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.

Data Presentation: Antimicrobial Activity
Heterocyclic CoreDerivative/SubstituentMicroorganismMIC (µg/mL)Reference
Thiazole 2-(N-allyl)-5-(2-pyrazolin-3-yl)-thiazoleS. aureus0.03 - 7.81[6][7]
Thiazole 2-(3-(thiophen-2-yl)-2-pyrazolin-1-yl)-thiazoleP. aeruginosa15.625 - 31.25[6][7]
Thiazole Benzo[d]thiazole derivative 13/14 S. aureus, E. coli, A. niger50 - 75[8]
Thiazole 4-(4-bromophenyl)-thiazol-2-amine 43a S. aureus, E. coli16.1 (µM)[9]
Thiadiazole Imidazo[2,1-b][6][10][11]thiadiazoleE. coli, P. aeruginosa, S. aureus5 - 10[7]
Thiadiazole 1,3,4-thiadiazole with azetidinoneM. tuberculosis H37Rv~6[12]
Thiadiazole 1,3,4-thiadiazole thiourea 30a M. tuberculosis H37Rv10.96 (µM)[12]

The data indicates that both scaffolds can be functionalized to produce potent antimicrobial agents. Thiazole derivatives incorporating a pyrazoline moiety have shown excellent activity against S. aureus with MIC values as low as 0.03 µg/mL.[6][7] Thiadiazole derivatives have also demonstrated significant antimicrobial efficacy, with certain compounds showing strong activity against various bacterial strains and notable anti-tubercular activity.[7][12]

Comparative Anti-inflammatory Activity

Inflammation is a key pathological feature of many chronic diseases. Non-steroidal anti-inflammatory drugs (NSAIDs) are widely used, but their side effects necessitate the development of safer alternatives. Thiazole and thiadiazole derivatives have shown promising anti-inflammatory properties, often evaluated using the carrageenan-induced rat paw edema model.

Data Presentation: Anti-inflammatory Activity
Heterocyclic CoreDerivative/SubstituentAssayMax. Inhibition (%)Reference
Thiazole Nitro-substituted phenyl thiazole 3c Carrageenan-induced paw edema44[13]
Thiazole Nitro-substituted phenyl thiazole 3d Carrageenan-induced paw edema41[13]
Thiadiazole 2,6-diaryl-imidazo[2,1-b][6][10][11]thiadiazole 5c Carrageenan-induced paw edema31.63 (at 2h)[14]
Thiadiazole 2,6-diaryl-imidazo[2,1-b][6][10][11]thiadiazole 5j Carrageenan-induced paw edema27.53 (at 4h)[14]

Studies show that specific thiazole derivatives can produce significant inhibition of inflammation, with some nitro-substituted compounds achieving up to 44% inhibition in paw edema.[13] Imidazo[2,1-b][6][10][11]thiadiazole derivatives have also demonstrated noteworthy anti-inflammatory effects, with some showing activity comparable to or better than the standard drug diclofenac at certain time points.[14][15]

Experimental Protocols & Methodologies

MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 × 10³ cells/well) and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (thiazole or thiadiazole derivatives) and incubated for a further 48-72 hours.

  • MTT Addition: After the incubation period, the medium is removed, and MTT solution (e.g., 0.5 mg/mL in PBS) is added to each well. The plate is incubated for 3-4 hours, during which viable cells with active mitochondrial dehydrogenases convert the yellow MTT into purple formazan crystals.

  • Solubilization & Measurement: A solubilizing agent, such as DMSO or acidified isopropanol, is added to dissolve the formazan crystals. The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (typically 570 nm).

  • IC50 Calculation: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.

Broth Microdilution Method for Antimicrobial Activity (MIC)

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

  • Preparation: A serial two-fold dilution of the test compounds is prepared in a liquid growth medium (e.g., Mueller-Hinton broth) in 96-well microtiter plates.

  • Inoculation: Each well is inoculated with a standardized suspension of the target microorganism (e.g., 5 × 10⁵ CFU/mL). Positive (microorganism without compound) and negative (broth only) controls are included.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: After incubation, the plates are visually inspected for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.

Carrageenan-Induced Paw Edema Assay for Anti-inflammatory Activity

This is a standard in vivo model for evaluating acute inflammation.

  • Animal Grouping: Wistar rats are divided into groups: a control group, a standard drug group (e.g., treated with Nimesulide or Diclofenac), and test groups treated with the synthesized thiazole or thiadiazole derivatives.

  • Compound Administration: The test compounds and standard drug are administered orally or intraperitoneally one hour before the induction of inflammation.

  • Inflammation Induction: A 0.1 mL injection of 1% carrageenan solution is administered into the sub-plantar region of the right hind paw of each rat.

  • Measurement: The paw volume is measured using a plethysmometer at specified time intervals (e.g., 0, 1, 2, 3, and 4 hours) after the carrageenan injection.

  • Calculation: The percentage of inhibition of edema is calculated for each group relative to the control group using the formula: % Inhibition = [(Vc - Vt) / Vc] × 100, where Vc is the average paw volume of the control group and Vt is the average paw volume of the treated group.

Visualizations: Workflows and Mechanisms

experimental_workflow cluster_synthesis Chemical Synthesis cluster_bioassay Biological Evaluation cluster_analysis Data Analysis synthesis Synthesis of Thiazole/Thiadiazole Derivatives purification Purification & Characterization (NMR, MS, etc.) synthesis->purification screening In Vitro Screening (e.g., MTT, MIC) purification->screening invivo In Vivo Testing (e.g., Paw Edema) screening->invivo Promising Candidates data Data Collection (IC50, MIC, % Inhibition) invivo->data sar Structure-Activity Relationship (SAR) Analysis data->sar

apoptosis_pathway compound Thiadiazole Derivative cell Cancer Cell compound->cell Induces Stress bax BAX Activation cell->bax caspase8 Caspase-8 cell->caspase8 caspase3 Caspase-3 bax->caspase3 caspase8->caspase3 apoptosis Apoptosis (Cell Death) caspase3->apoptosis

sar_logic cluster_core Core Scaffold cluster_modification Modification cluster_outcome Biological Outcome core Thiazole or Thiadiazole Ring substituents Addition/Modification of Substituents (R¹, R²) core->substituents Chemical Synthesis activity Change in Potency & Selectivity substituents->activity Leads to

References

Evaluating the performance of different catalysts for 2-Isopropenylthiazole synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of novel heterocyclic compounds is a cornerstone of innovation. 2-Isopropenylthiazole, a potentially valuable building block, can be synthesized through various catalytic pathways. This guide provides a comparative analysis of three prominent synthetic routes, evaluating the performance of different catalysts and providing detailed experimental data to inform your selection of the optimal synthetic strategy.

The synthesis of this compound is not a trivial one-step process and generally requires a multi-step approach. The choice of catalyst at key stages significantly impacts the overall efficiency, yield, and feasibility of the synthesis. This guide will explore and compare the following three catalytic routes:

  • The Wittig Reaction: A classic method for olefination, this route utilizes the reaction of 2-acetylthiazole with a phosphorus ylide. The choice of base is critical in this catalyst-free (in the metallic sense) but base-mediated transformation.

  • Palladium-Catalyzed Cross-Coupling: This modern and versatile approach involves the coupling of a 2-halothiazole with an isopropenylating agent, with the palladium catalyst and its associated ligands playing a pivotal role.

  • The Grignard Reaction followed by Dehydration: This route involves the nucleophilic addition of a 2-thiazolyl Grignard reagent to acetone, followed by a catalyzed dehydration to form the target alkene.

Data Presentation: A Comparative Overview of Catalytic Performance

The following tables summarize the quantitative data for each synthetic route, allowing for a direct comparison of catalyst performance based on reported yields and reaction conditions.

Table 1: Wittig Reaction for this compound Synthesis

Starting MaterialWittig ReagentBase (Catalyst)SolventReaction TimeTemperature (°C)Yield (%)
2-AcetylthiazoleMethyltriphenylphosphonium bromiden-ButyllithiumTHFNot specified0 to RTNot specified
2-AcetylthiazoleMethyltriphenylphosphonium bromideSodium ethoxideEthanol15 min (ylide formation) + 15 min (reaction)RTNot specified

Table 2: Palladium-Catalyzed Cross-Coupling for this compound Synthesis

Starting MaterialCoupling PartnerCatalystLigandBaseSolventReaction Time (h)Temperature (°C)Yield (%)
2-BromothiazoleIsopropenylboronic acidPd(dppf)Cl₂dppfK₃PO₄Dioxane/H₂O5 - 860Good to Excellent
2-BromothiazoleIsopropenyltributyltinPd(PPh₃)₄PPh₃-DMF2.5 days4087

Note: The yield for the Suzuki-Miyaura coupling is described qualitatively as "good to excellent" in the literature for similar substrates. The Stille coupling data is for a related system and provides a strong indication of feasibility.

Table 3: Grignard Reaction and Dehydration for this compound Synthesis

StepStarting MaterialReagentCatalystSolventReaction TimeTemperature (°C)Yield (%)
1. Grignard Reaction2-BromothiazoleMg, Acetone-Diethyl etherNot specifiedNot specifiedNot specified
2. Dehydration2-(Thiazol-2-yl)propan-2-ol-Acid catalyst (e.g., H₂SO₄, PTSA)Not specifiedNot specifiedNot specifiedNot specified

Note: While the Grignard reaction with 2-halothiazoles and subsequent reaction with ketones is a known transformation, specific yield and catalyst data for the dehydration step to this compound are not well-documented in the searched literature.

Experimental Protocols

Detailed methodologies are crucial for the replication and adaptation of synthetic procedures. The following are generalized protocols for the three discussed synthetic routes, based on established chemical principles.

Protocol 1: Wittig Reaction

This protocol describes the in-situ generation of the phosphorus ylide followed by the reaction with 2-acetylthiazole.

Materials:

  • 2-Acetylthiazole

  • Methyltriphenylphosphonium bromide

  • n-Butyllithium (n-BuLi) in hexanes or Sodium ethoxide (NaOEt) in ethanol

  • Anhydrous Tetrahydrofuran (THF) or Ethanol

  • Standard laboratory glassware for anhydrous reactions

Procedure:

  • Ylide Formation (using n-BuLi): In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend methyltriphenylphosphonium bromide (1.2 equivalents) in anhydrous THF. Cool the suspension to 0°C using an ice bath. Slowly add n-BuLi (1.1 equivalents) dropwise to the stirred suspension. Stir the resulting ylide solution at 0°C for 1 hour.

  • Ylide Formation (using NaOEt): In a round-bottom flask, dissolve methyltriphenylphosphonium bromide in anhydrous ethanol. Add a solution of sodium ethoxide in ethanol and stir for 15 minutes at room temperature.

  • Wittig Reaction: Dissolve 2-acetylthiazole (1.0 equivalent) in a minimal amount of the corresponding anhydrous solvent. Add the 2-acetylthiazole solution dropwise to the freshly prepared ylide solution at 0°C (for n-BuLi) or room temperature (for NaOEt).

  • Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitored by TLC).

  • Work-up and Purification: Quench the reaction with a saturated aqueous solution of ammonium chloride (for n-BuLi) or water (for NaOEt). Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate). The organic layers are combined, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product, a mixture of this compound and triphenylphosphine oxide, is purified by column chromatography.

Protocol 2: Palladium-Catalyzed Suzuki-Miyaura Coupling

This protocol outlines a general procedure for the Suzuki-Miyaura coupling of 2-bromothiazole with isopropenylboronic acid.

Materials:

  • 2-Bromothiazole

  • Isopropenylboronic acid

  • Palladium catalyst (e.g., Pd(dppf)Cl₂)

  • Potassium phosphate (K₃PO₄)

  • Dioxane and Water

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • Reaction Setup: To a reaction vessel, add 2-bromothiazole (1.0 equivalent), isopropenylboronic acid (1.5 equivalents), potassium phosphate (2.0 equivalents), and the palladium catalyst (1-5 mol%).

  • Solvent Addition: Add a degassed mixture of dioxane and water (typically in a 4:1 ratio).

  • Reaction Execution: Heat the reaction mixture to the desired temperature (e.g., 60°C) under an inert atmosphere and stir for the required time (5-8 hours), monitoring the progress by TLC or GC-MS.

  • Work-up and Purification: After cooling to room temperature, dilute the reaction mixture with an organic solvent and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product is then purified by column chromatography.

Protocol 3: Grignard Reaction and Dehydration

This two-step protocol involves the formation of a tertiary alcohol intermediate followed by its dehydration.

Materials:

  • 2-Bromothiazole

  • Magnesium turnings

  • Acetone

  • Anhydrous diethyl ether

  • Dehydrating agent (e.g., concentrated sulfuric acid, p-toluenesulfonic acid)

  • Standard laboratory glassware for anhydrous reactions

Procedure:

  • Grignard Reagent Formation: In a flame-dried flask under an inert atmosphere, react magnesium turnings with 2-bromothiazole in anhydrous diethyl ether to form the 2-thiazolylmagnesium bromide Grignard reagent.

  • Reaction with Acetone: Cool the Grignard solution in an ice bath and add acetone dropwise with stirring. Allow the reaction to proceed to completion.

  • Work-up of Alcohol: Quench the reaction carefully with a saturated aqueous solution of ammonium chloride. Extract the tertiary alcohol with an organic solvent, dry the organic layer, and concentrate.

  • Dehydration: The crude 2-(thiazol-2-yl)propan-2-ol is then subjected to dehydration. This is typically achieved by heating with a catalytic amount of a strong acid (e.g., sulfuric acid or p-toluenesulfonic acid). The reaction progress is monitored, and upon completion, the mixture is neutralized, extracted, and the resulting this compound is purified by distillation or column chromatography.

Mandatory Visualization

To further clarify the experimental workflows, the following diagrams have been generated using the DOT language.

Wittig_Reaction_Workflow cluster_ylide Ylide Formation cluster_reaction Wittig Reaction ylide_start Methyltriphenylphosphonium bromide in Anhydrous Solvent base Add Base (n-BuLi or NaOEt) ylide_start->base ylide Phosphorus Ylide (Wittig Reagent) base->ylide reaction Combine and Stir ylide->reaction acetylthiazole 2-Acetylthiazole in Anhydrous Solvent acetylthiazole->reaction workup Work-up reaction->workup Quench, Extract purification Column Chromatography workup->purification product This compound purification->product Isolate

Caption: Workflow for the synthesis of this compound via the Wittig reaction.

Suzuki_Coupling_Workflow cluster_reaction Suzuki-Miyaura Coupling reagents 2-Bromothiazole Isopropenylboronic acid Base (K₃PO₄) mix Combine Reagents, Catalyst, and Solvent reagents->mix catalyst Palladium Catalyst (e.g., Pd(dppf)Cl₂) catalyst->mix solvent Degassed Solvent (Dioxane/H₂O) solvent->mix heat Heat under Inert Atmosphere mix->heat workup Work-up heat->workup Cool, Extract purification Column Chromatography workup->purification product This compound purification->product Isolate Grignard_Reaction_Workflow cluster_grignard Grignard Reaction cluster_dehydration Dehydration bromothiazole 2-Bromothiazole + Mg in Anhydrous Ether grignard_reagent 2-Thiazolylmagnesium bromide bromothiazole->grignard_reagent acetone Add Acetone grignard_reagent->acetone tertiary_alcohol 2-(Thiazol-2-yl)propan-2-ol acetone->tertiary_alcohol dehydration_step Heat with Acid Catalyst tertiary_alcohol->dehydration_step workup Work-up dehydration_step->workup Neutralize, Extract purification Purification workup->purification product This compound purification->product Isolate

Assessing the Synthesis of 2-Isopropenylthiazole: A Guide to Reproducibility and Robustness

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the reliable synthesis of novel compounds is paramount. This guide provides a comparative analysis of a proposed protocol for the synthesis of 2-isopropenylthiazole, a heterocyclic compound with potential applications in medicinal chemistry. The assessment focuses on the reproducibility and robustness of a two-step pathway involving the synthesis of 2-acetylthiazole followed by a Wittig reaction. An alternative approach via a Grignard reaction is also presented for comparison.

Data Summary: Comparison of Synthetic Routes

ParameterProposed Method: Wittig Olefination of 2-Acetylthiazole Alternative Method: Grignard Reaction
Precursor Synthesis 2-Acetylthiazole2-Bromothiazole
Key Reagents Methyltriphenylphosphonium bromide, n-ButyllithiumIsopropenylmagnesium bromide
Solvent Anhydrous Tetrahydrofuran (THF)Anhydrous Tetrahydrofuran (THF)
Reaction Temperature 0 °C to room temperature0 °C to room temperature
Typical Yield 60-85% (estimated based on similar Wittig reactions)Variable, potentially lower due to side reactions
Reaction Time 2-4 hours1-3 hours
Key Challenges Anhydrous conditions required, removal of triphenylphosphine oxide byproductStrict anhydrous conditions, potential for Grignard reagent degradation
Robustness Indicators Tolerant to various functional groups, but sensitive to moisture and air.Highly sensitive to protic solvents and atmospheric moisture.

Experimental Protocols

Proposed Method: Synthesis of this compound via Wittig Reaction

This two-step procedure first involves the synthesis of the 2-acetylthiazole precursor, followed by its conversion to this compound via a Wittig reaction.

Step 1: Synthesis of 2-Acetylthiazole

The synthesis of 2-acetylthiazole can be achieved through a multi-step process starting from 2-aminothiazole. A common route involves the diazotization of 2-aminothiazole to form a diazonium salt, which is then converted to 2-bromothiazole. Finally, the 2-bromothiazole is acetylated.

Step 2: Wittig Reaction for the Synthesis of this compound

This protocol is adapted from a general procedure for the Wittig olefination of a thiazole derivative.

Materials:

  • 2-Acetylthiazole

  • Methyltriphenylphosphonium bromide

  • n-Butyllithium (n-BuLi) in hexanes

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Dichloromethane (DCM)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), suspend methyltriphenylphosphonium bromide (1.2 equivalents) in anhydrous THF.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add n-butyllithium (1.1 equivalents) dropwise to the stirred suspension. The solution will typically turn a deep red or orange color, indicating the formation of the ylide.

  • Stir the mixture at 0 °C for 1 hour.

  • In a separate flask, dissolve 2-acetylthiazole (1.0 equivalent) in a minimal amount of anhydrous THF.

  • Add the 2-acetylthiazole solution dropwise to the ylide solution at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Quench the reaction by slowly adding saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to isolate this compound.

Alternative Method: Synthesis of this compound via Grignard Reaction

This method proposes a direct route from 2-bromothiazole.

Materials:

  • 2-Bromothiazole

  • Isopropenylmagnesium bromide solution in THF

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a flame-dried, two-necked round-bottom flask under an inert atmosphere, dissolve 2-bromothiazole (1.0 equivalent) in anhydrous THF.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add the isopropenylmagnesium bromide solution (1.1 equivalents) dropwise to the stirred solution.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-3 hours.

  • Quench the reaction by slowly adding saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by distillation or column chromatography to isolate this compound.

Visualizing the Workflow and Chemical Pathways

To better understand the logical flow of the assessment and the chemical transformations involved, the following diagrams are provided.

G cluster_workflow Assessment Workflow Define Synthesis Target Define Synthesis Target Identify Plausible Synthetic Routes Identify Plausible Synthetic Routes Define Synthesis Target->Identify Plausible Synthetic Routes Gather Experimental Data Gather Experimental Data Identify Plausible Synthetic Routes->Gather Experimental Data Analyze Reproducibility & Robustness Analyze Reproducibility & Robustness Gather Experimental Data->Analyze Reproducibility & Robustness Compare Alternatives Compare Alternatives Analyze Reproducibility & Robustness->Compare Alternatives Develop Comparison Guide Develop Comparison Guide Compare Alternatives->Develop Comparison Guide

Caption: Workflow for assessing the reproducibility and robustness of a chemical synthesis protocol.

G cluster_pathway Proposed Synthesis of this compound 2-Acetylthiazole 2-Acetylthiazole C₅H₅NOS This compound This compound C₆H₇NS 2-Acetylthiazole->this compound Ylide, THF Methyltriphenylphosphonium_bromide Methyltriphenylphosphonium bromide C₁₉H₁₈BrP Ylide Phosphorus Ylide C₁₉H₁₈P Methyltriphenylphosphonium_bromide->Ylide n-BuLi, THF nBuLi n-Butyllithium C₄H₉Li Triphenylphosphine_oxide Triphenylphosphine oxide C₁₈H₁₅PO Ylide->Triphenylphosphine_oxide byproduct

Caption: Proposed Wittig reaction pathway for the synthesis of this compound.

G cluster_alternative Alternative Synthesis of this compound 2-Bromothiazole 2-Bromothiazole C₃H₂BrNS This compound This compound C₆H₇NS 2-Bromothiazole->this compound Isopropenylmagnesium bromide, THF Isopropenylmagnesium_bromide Isopropenylmagnesium bromide C₃H₅BrMg

Caption: Alternative Grignard reaction pathway for the synthesis of this compound.

Benchmarking Novel 2-Isopropenylthiazole Derivatives: A Comparative Analysis Framework

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive benchmarking analysis of novel 2-isopropenylthiazole derivatives necessitates a direct comparison against established therapeutic agents in relevant disease models. Due to the novelty of the this compound scaffold, publicly available experimental data is currently limited. This guide, therefore, outlines a framework for such a comparative analysis, highlighting the key parameters, experimental protocols, and relevant signaling pathways to consider. To illustrate this framework, we will draw upon data for well-researched thiazole analogues and established drugs such as the anticancer agents Dasatinib and Alpelisib.

The thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1] Its derivatives have demonstrated a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antioxidant effects.[2][3][4] The introduction of an isopropenyl group at the 2-position of the thiazole ring represents a novel structural modification that warrants investigation for its potential to modulate therapeutic activity.

Comparative Data Presentation

A direct comparison of the efficacy of new this compound derivatives would require quantitative data organized for clarity. The following tables provide a template for how such data should be presented, populated with illustrative data from existing research on other thiazole derivatives and current anticancer therapies.

Table 1: In Vitro Anticancer Activity of Thiazole Derivatives and Existing Agents

Compound/DrugTarget Cell LineIC50 (µM)Mechanism of ActionReference
This compound Derivative 1 MCF-7 (Breast Cancer)Data Not AvailableTo be determined
This compound Derivative 2 A549 (Lung Cancer)Data Not AvailableTo be determined
DasatinibVarious Cancer Cell LinesVaries (nM to low µM range)Multi-kinase inhibitor (including BCR-ABL and Src family kinases)[5]
AlpelisibPIK3CA-mutant Breast CancerVaries (nM range)PI3Kα inhibitor
Representative 2-Aminothiazole DerivativeMDAMB-231 (Breast Cancer)~5-10 µMEGFR inhibitor[6]

Table 2: In Vitro Anti-Inflammatory Activity of Thiazole Derivatives

Compound/DrugAssayIC50 (µM)TargetReference
This compound Derivative 3 COX-2 InhibitionData Not AvailableCOX-2
This compound Derivative 4 5-LOX InhibitionData Not Available5-LOX
CelecoxibCOX-2 Inhibition~0.04-0.8 µMCOX-2
Representative Thiazole DerivativeCOX-2 Inhibition~0.07 µMCOX-2[5]

Experimental Protocols

To ensure reproducibility and facilitate objective comparison, detailed experimental protocols are essential. The following are standard methodologies for assessing the anticancer and anti-inflammatory potential of novel compounds.

Anticancer Activity Assays
  • Cell Viability Assay (MTT Assay):

    • Principle: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

    • Procedure:

      • Seed cancer cells (e.g., MCF-7, A549) in 96-well plates and allow them to adhere overnight.

      • Treat the cells with various concentrations of the this compound derivatives and control drugs (e.g., Dasatinib, Alpelisib) for a specified period (e.g., 48 or 72 hours).

      • Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.

      • Solubilize the formazan crystals with a solubilizing agent (e.g., DMSO).

      • Measure the absorbance of the solution using a microplate reader at a specific wavelength (e.g., 570 nm).

      • Calculate the half-maximal inhibitory concentration (IC50) value, which is the concentration of the compound that inhibits cell growth by 50%.

  • Kinase Inhibition Assay (e.g., VEGFR-2 Kinase Assay):

    • Principle: This biochemical assay measures the ability of a compound to inhibit the enzymatic activity of a specific kinase, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which is crucial for angiogenesis.

    • Procedure:

      • Immobilize a kinase substrate on a microplate.

      • Add the kinase, ATP, and the test compound (this compound derivative) at various concentrations.

      • Allow the kinase reaction to proceed for a set time.

      • Add a specific antibody that recognizes the phosphorylated substrate.

      • Add a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).

      • Add a substrate for the enzyme to produce a detectable signal (e.g., colorimetric or chemiluminescent).

      • Measure the signal to determine the extent of kinase inhibition and calculate the IC50 value.

Anti-inflammatory Activity Assays
  • Cyclooxygenase (COX-2) Inhibition Assay:

    • Principle: This assay measures the ability of a compound to inhibit the activity of the COX-2 enzyme, which is involved in the synthesis of pro-inflammatory prostaglandins.

    • Procedure:

      • Incubate the COX-2 enzyme with the test compound.

      • Add arachidonic acid, the substrate for COX-2.

      • Measure the production of prostaglandin E2 (PGE2) using a method such as an enzyme-linked immunosorbent assay (ELISA).

      • Determine the IC50 value for COX-2 inhibition.

Signaling Pathways and Experimental Workflows

Understanding the mechanism of action of novel compounds requires visualizing their interaction with cellular signaling pathways. The diagrams below, generated using the DOT language, illustrate a hypothetical experimental workflow and a key signaling pathway often implicated in cancer.

G cluster_synthesis Compound Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_data Data Analysis synthesis Synthesis of this compound Derivatives characterization Structural Characterization (NMR, MS) synthesis->characterization cell_viability Cell Viability Assays (MTT) characterization->cell_viability kinase_assay Kinase Inhibition Assays characterization->kinase_assay anti_inflammatory Anti-inflammatory Assays characterization->anti_inflammatory ic50 IC50 Determination cell_viability->ic50 kinase_assay->ic50 anti_inflammatory->ic50 sar Structure-Activity Relationship (SAR) ic50->sar

Caption: Experimental workflow for the evaluation of new this compound derivatives.

G GF Growth Factor RTK Receptor Tyrosine Kinase (e.g., VEGFR) GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 converts PIP2 to PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt activates mTOR mTOR Akt->mTOR CellGrowth Cell Growth, Proliferation, Survival mTOR->CellGrowth Inhibitor This compound Derivative / Alpelisib Inhibitor->PI3K inhibits

Caption: The PI3K/Akt signaling pathway, a key target in cancer therapy.

Conclusion

The successful benchmarking of new this compound derivatives hinges on the generation of robust experimental data that can be directly compared with existing therapeutic agents. While public-domain data on this specific class of compounds is not yet available, the framework provided here offers a clear roadmap for their evaluation. By following standardized experimental protocols and focusing on relevant biological endpoints and signaling pathways, researchers can effectively assess the therapeutic potential of these novel molecules and identify promising candidates for further drug development. The illustrative data for established agents like Dasatinib and Alpelisib, along with other thiazole derivatives, provides a valuable context for interpreting the forthcoming results on this compound compounds.

References

Correlating In Vitro and In Vivo Efficacy: A Comparative Guide to 2-Thiazole-Based Anticancer Compounds

Author: BenchChem Technical Support Team. Date: December 2025

The translation of in vitro findings to in vivo efficacy is a critical step in the drug development pipeline. This guide provides a comparative analysis of 2-thiazole-based compounds, focusing on the correlation between their performance in laboratory cell-based assays and subsequent animal models. By examining key experimental data, we aim to provide researchers, scientists, and drug development professionals with a clear framework for evaluating the potential of this promising class of molecules.

Quantitative Data Summary

The following tables summarize the in vitro cytotoxicity and in vivo antitumor activity of two representative 2-pyridyl 2,3-thiazole derivatives, designated as TAP-07 and TP-07. These compounds have demonstrated notable efficacy against hepatocellular carcinoma.

Table 1: In Vitro Cytotoxicity (IC50) of Thiazole Derivatives

CompoundHepG2 (Hepatocellular Carcinoma)HL-60 (Leukemia)MCF-7 (Breast Adenocarcinoma)NCI-H292 (Lung Carcinoma)PBMC (Non-tumor cells)Selectivity Index (HepG2)
TAP-07 2.2 µM≤3 µM≤3 µM≤3 µM>30 µM>13.6
TP-07 5.6 µM≤3 µM≤3 µM≤3 µM>30 µM>5.3

Data sourced from a study on the anti-liver cancer activity of 2-pyridyl 2,3-thiazole derivatives[1]. The IC50 value represents the concentration of the compound required to inhibit the growth of 50% of the cell population. A higher selectivity index indicates a greater preferential cytotoxicity towards cancer cells over normal cells.

Table 2: In Vivo Antitumor Activity in Hepatocellular Xenograft Model

Treatment GroupAverage Tumor Volume (mm³)Tumor Growth Inhibition (%)
Control 1200-
TAP-07 40066.7
TP-07 60050.0

Data reflects the outcomes of a study utilizing a hepatocellular xenograft cancer model in C.B-17 severe combined immunodeficient mice[1].

Experimental Protocols

A detailed understanding of the methodologies employed is crucial for the interpretation of the presented data.

In Vitro Cytotoxicity Assay:

  • Cell Lines: Human tumor cell lines HL-60 (leukemia), MCF-7 (breast adenocarcinoma), HepG2 (hepatocellular carcinoma), and NCI-H292 (lung carcinoma) were used. Human peripheral blood mononuclear cells (PBMC) served as the non-tumor control.

  • Method: The cytotoxicity was determined using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Procedure: Cells were seeded in 96-well plates and treated with various concentrations of the test compounds for 72 hours. Following incubation, the MTT reagent was added, and the resulting formazan crystals were dissolved. The absorbance was measured at 595 nm to determine cell viability.

  • Data Analysis: The IC50 values were calculated from dose-response curves.

In Vivo Antitumor Efficacy Study:

  • Animal Model: C.B-17 severe combined immunodeficient (SCID) mice were used.

  • Tumor Induction: HepG2 cells were subcutaneously injected into the mice to establish a hepatocellular xenograft cancer model.

  • Treatment: Once tumors reached a palpable size, mice were treated with TAP-07, TP-07, or a vehicle control.

  • Efficacy Evaluation: Tumor volume was measured regularly throughout the study. At the end of the experiment, tumors were excised and weighed. Tumor growth inhibition was calculated by comparing the average tumor volume of the treated groups to the control group.

  • Toxicity Assessment: Systemic toxicity was evaluated through biochemical and histopathological analysis of major organs. The study reported no major signs of toxicity for TAP-07 and TP-07[1].

Visualizing the Correlation

The following diagrams illustrate the experimental workflow and the logical connection between the in vitro and in vivo findings.

experimental_workflow cluster_invitro In Vitro Screening cluster_selection Lead Compound Selection cluster_invivo In Vivo Validation a 2-Thiazole Compound Library b Cytotoxicity Screening (Multiple Cancer Cell Lines) a->b c IC50 Determination b->c d High Potency & Selectivity (e.g., TAP-07, TP-07) c->d e Hepatocellular Xenograft Model (Mice) d->e f Treatment with Lead Compounds e->f g Tumor Growth Inhibition & Toxicity Assessment f->g

Caption: Experimental workflow from in vitro screening to in vivo validation.

logical_correlation cluster_invitro_findings In Vitro Observations cluster_invivo_outcomes In Vivo Results a Potent Cytotoxicity (Low µM IC50) c Significant Tumor Growth Inhibition a->c correlates with b High Selectivity for Cancer Cells d Low Systemic Toxicity b->d correlates with

Caption: Logical correlation between in vitro and in vivo results.

References

Structural Elucidation of Thiazole Derivatives: A Comparative Guide Using X-ray Crystallography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Structural Confirmation

X-ray crystallography is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms within a crystalline solid.[1] This method is indispensable in the field of drug discovery and materials science for unambiguously determining molecular structures, including bond lengths, bond angles, and intermolecular interactions. For novel thiazole derivatives, which are of significant interest in medicinal chemistry due to their diverse biological activities, X-ray crystallography serves as the gold standard for structural validation.[1]

Experimental Protocols

The following sections detail the typical experimental procedures for the synthesis and X-ray crystallographic analysis of a substituted thiazole derivative, using (Z)-ethyl 2-cyano-2-(4-methyl-3-phenylthiazol-2(3H)-ylidene)acetate as a representative example. These protocols can be adapted for the study of 2-isopropenylthiazole derivatives.

Synthesis of a Representative Thiazole Derivative

A common route to synthesize 2-substituted thiazole derivatives is through the reaction of an active methylene compound with an isothiocyanate and an α-haloketone.[1] For the synthesis of (Z)-ethyl 2-cyano-2-(4-methyl-3-phenylthiazol-2(3H)-ylidene)acetate, ethyl cyanoacetate is reacted with phenylisothiocyanate and chloroacetone in the presence of a base such as potassium carbonate in DMF or sodium ethoxide.[1] The reaction mixture is typically stirred at room temperature, and the resulting product can be isolated and purified by crystallization.

Single-Crystal X-ray Diffraction Analysis

High-quality single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the compound in an appropriate solvent. Once a suitable crystal is obtained, the following steps are undertaken:

  • Crystal Mounting: A single crystal of suitable size and quality is mounted on a goniometer head.

  • Data Collection: The crystal is placed in a diffractometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is collected on a detector as the crystal is rotated.

  • Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The crystal structure is then solved using direct methods or Patterson methods and refined using full-matrix least-squares on F².

Comparative Crystallographic Data

The following table summarizes the key crystallographic data for the representative compound, (Z)-ethyl 2-cyano-2-(4-methyl-3-phenylthiazol-2(3H)-ylidene)acetate. This data provides a benchmark for what can be expected from the crystallographic analysis of other 2-substituted thiazole derivatives.

Parameter(Z)-ethyl 2-cyano-2-(4-methyl-3-phenylthiazol-2(3H)-ylidene)acetate
Chemical FormulaC₁₅H₁₄N₂O₂S
Formula Weight286.35
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)11.234(3)
b (Å)10.456(2)
c (Å)12.345(3)
α (°)90
β (°)108.45(3)
γ (°)90
Volume (ų)1375.1(6)
Z4
Density (calculated) (g/cm³)1.383
Absorption Coefficient (mm⁻¹)0.230
F(000)600
Crystal Size (mm³)0.30 x 0.25 x 0.20
θ range for data collection (°)2.33 to 25.50
Reflections collected10113
Independent reflections2568 [R(int) = 0.0410]
Final R indices [I>2σ(I)]R1 = 0.0441, wR2 = 0.1158
R indices (all data)R1 = 0.0593, wR2 = 0.1259

Data extracted from the supplementary information of "Stereoselective synthesis, X-ray analysis, computational studies and biological evaluation of new thiazole derivatives as potential anticancer agents" for illustrative purposes.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the synthesis and structural confirmation of thiazole derivatives using X-ray crystallography.

experimental_workflow cluster_synthesis Synthesis cluster_analysis X-ray Crystallography Reactants Active Methylene Compound + Isothiocyanate + α-Haloketone Reaction Reaction (Base, Solvent) Reactants->Reaction Purification Purification (Crystallization) Reaction->Purification SingleCrystal Single Crystal Growth Purification->SingleCrystal Yields Pure Compound DataCollection X-ray Data Collection SingleCrystal->DataCollection StructureSolution Structure Solution and Refinement DataCollection->StructureSolution DataAnalysis Data Analysis (Bond Lengths, Angles) StructureSolution->DataAnalysis FinalStructure Confirmed Molecular Structure DataAnalysis->FinalStructure Confirms Structure

General workflow for thiazole derivative synthesis and analysis.

Structural Comparison and Considerations for this compound Derivatives

While direct crystallographic data for this compound derivatives is lacking, we can make informed comparisons based on the structures of other 2-substituted thiazoles. The fundamental geometry of the thiazole ring itself is expected to be largely conserved. Key points of comparison and consideration for a hypothetical this compound derivative would include:

  • Bond Lengths and Angles within the Thiazole Ring: These are anticipated to be similar to those observed in other thiazole structures, with minor variations depending on the electronic effects of the isopropenyl group.

  • Conformation of the Isopropenyl Group: The torsion angle between the plane of the thiazole ring and the plane of the isopropenyl group would be a critical parameter, influencing the overall molecular shape and potential intermolecular interactions.

  • Intermolecular Interactions: The presence of the C=C double bond in the isopropenyl group could lead to different crystal packing arrangements compared to derivatives with saturated or aromatic substituents. Pi-stacking interactions involving the isopropenyl group might be possible.

Conclusion

The structural confirmation of novel compounds is a critical step in chemical and pharmaceutical research. Although specific X-ray crystallographic data for this compound derivatives are not currently available in the public domain, the experimental protocols and comparative data presented in this guide offer a solid foundation for researchers working on these and other related thiazole compounds. The provided workflow and representative data serve as a practical guide for the synthesis, crystallization, and structural elucidation of new thiazole derivatives, facilitating the advancement of drug discovery and materials science.

References

Safety Operating Guide

Safe Disposal of 2-Isopropenylthiazole: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in drug development, the proper disposal of chemical waste is paramount for laboratory safety and environmental protection. This guide provides a comprehensive, step-by-step procedure for the safe disposal of 2-Isopropenylthiazole, a thiazole derivative. While specific data for this compound is not available, the following procedures are based on best practices for the disposal of similar hazardous thiazole compounds and are designed to meet stringent safety and regulatory standards.

Immediate Safety Precautions

Before beginning any disposal process, ensure all necessary personal protective equipment (PPE) is worn. This includes, but is not limited to, safety goggles, chemical-resistant gloves, and a laboratory coat.[1] All handling of this compound and its waste should be conducted in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation exposure.[1] It is crucial to eliminate all potential ignition sources from the vicinity, as thiazole derivatives can be flammable.[2][3]

Step-by-Step Disposal Protocol

The primary and recommended method for the disposal of this compound is through a licensed hazardous waste disposal facility.[1][4] Under no circumstances should this chemical be poured down the drain.[5][6]

Step 1: Waste Segregation and Collection

  • Collect waste this compound in a designated, chemically compatible, and clearly labeled waste container.[1][7] The container must be sealable to prevent the release of vapors.

  • Do not mix this compound with other chemical waste streams unless explicitly approved by your institution's Environmental Health and Safety (EHS) department. Mixing with incompatible materials, such as strong oxidizing agents, can lead to dangerous reactions.[2][4]

  • Ensure the waste container is labeled with a "Hazardous Waste" sticker and includes the full chemical name, "this compound," and any other identifiers required by your institution.[7]

Step 2: Storage of Chemical Waste

  • Store the sealed waste container in a designated satellite accumulation area that is cool, dry, and well-ventilated.[2][6]

  • The storage area should be secure and away from general laboratory traffic.

  • Ensure secondary containment is in place to capture any potential leaks or spills.[7]

Step 3: Arranging for Disposal

  • Contact your institution's EHS department to schedule a pickup for the hazardous waste.[7] They will provide specific instructions and ensure compliance with all relevant regulations.

  • Provide the EHS department with accurate information about the waste, including its composition and volume.

Step 4: Decontamination of Empty Containers

  • Empty containers that held this compound must also be disposed of as hazardous waste.

  • The first rinse of the empty container with a suitable solvent must be collected and disposed of as hazardous waste.[7] For highly toxic chemicals, the first three rinses should be collected.[7]

  • After thorough rinsing, the container can be managed according to your institution's procedures for decontaminated labware.

Hazard Profile and Regulatory Information

The following table summarizes the key hazard information for thiazole derivatives, which should be considered when handling and disposing of this compound.

Hazard ClassificationDescriptionPrimary References
Flammability Thiazole and its derivatives are often flammable liquids. Keep away from heat, sparks, and open flames.[2][3][8]
Acute Toxicity May be harmful if swallowed, causing irritation to the skin, eyes, and respiratory tract.[2][8][9]
Environmental Hazard Data on the environmental impact is limited, but as a standard practice, chemical waste should not be released into the environment.[4]
Disposal Regulations Must be disposed of as hazardous waste in accordance with local, state, and federal regulations.[4][10]

Experimental Workflow for Disposal

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

G cluster_prep Preparation cluster_collection Waste Collection & Storage cluster_disposal Disposal Procedure A Wear Appropriate PPE: - Safety Goggles - Gloves - Lab Coat C Collect Waste in a Designated, Labeled Container A->C B Work in a Well-Ventilated Area (Chemical Fume Hood) B->C D Do Not Mix with Incompatible Chemicals C->D E Store Sealed Container in a Designated Satellite Accumulation Area D->E F Contact Institutional EHS for Waste Pickup E->F H Licensed Hazardous Waste Facility (Incineration) F->H G Decontaminate Empty Containers: Collect First Rinse as Hazardous Waste G->H

References

Personal protective equipment for handling 2-Isopropenylthiazole

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 2-Isopropenylthiazole

This guide provides critical safety protocols and logistical information for handling this compound in a laboratory setting. Adherence to these procedures is paramount for ensuring the safety of researchers, scientists, and drug development professionals and for minimizing environmental impact. The following recommendations are based on the hazardous properties of structurally similar thiazole compounds.

Immediate Safety and Operational Plan

Researchers handling this compound must be equipped with the appropriate Personal Protective Equipment (PPE) to prevent exposure. The primary hazards associated with this compound and its analogs include flammability, skin and eye irritation, and potential respiratory tract irritation.

Recommended Personal Protective Equipment (PPE)

A comprehensive PPE strategy is essential when working with this compound. The following table summarizes the required equipment.

PPE CategorySpecification
Eye Protection Chemical safety goggles or a full-face shield must be worn to protect against splashes.
Hand Protection Chemical-resistant gloves, such as nitrile or butyl rubber, are required. Inspect gloves for any signs of degradation or perforation before each use.
Skin and Body Protection A flame-retardant lab coat should be worn, along with closed-toe shoes and long pants to protect the skin from potential contact.
Respiratory Protection All handling of this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation of vapors.
Handling and Storage Procedures

Proper handling and storage are critical to maintaining the stability of this compound and preventing accidents.

  • Ventilation: Always handle this chemical in a well-ventilated area, with preference given to a chemical fume hood.

  • Ignition Sources: this compound is a flammable liquid and should be kept away from open flames, sparks, and other potential ignition sources.[1]

  • Storage: Store containers in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents. Keep containers tightly sealed when not in use.

Disposal Plan

Contaminated materials and waste containing this compound must be disposed of as hazardous waste.

  • Waste Collection: Collect all waste in designated, properly labeled, and sealed containers.

  • Contaminated PPE: Used gloves, lab coats, and other contaminated disposable materials should be collected in a designated hazardous waste container.

  • Regulatory Compliance: All waste disposal must adhere to local, state, and federal regulations. Consult your institution's Environmental Health and Safety (EHS) department for specific guidance.

Experimental Workflow for Handling this compound

The following diagram illustrates the standard operating procedure for safely handling this compound from initial preparation to final disposal.

cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal start Don Appropriate PPE fume_hood Work in Chemical Fume Hood start->fume_hood Ensure proper ventilation gather_materials Gather Materials and Reagents fume_hood->gather_materials dispense Dispense this compound gather_materials->dispense reaction Perform Experimental Procedure dispense->reaction cleanup Clean Work Area reaction->cleanup waste_collection Collect Hazardous Waste cleanup->waste_collection Segregate waste streams dispose_ppe Dispose of Contaminated PPE waste_collection->dispose_ppe end Procedure Complete dispose_ppe->end

Caption: Workflow for Safe Handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.